DL-Isocitric acid trisodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61897-80-1 |
|---|---|
Molecular Formula |
C6H8Na3O7+3 |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
trisodium;1-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1 |
InChI Key |
HWMVXEKEEAIYGB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na+].[Na+].[Na+] |
Other CAS No. |
61897-80-1 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of DL-Isocitric Acid Trisodium Salt in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of DL-Isocitric acid trisodium (B8492382) salt in the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle. Isocitrate is a pivotal intermediate in this central metabolic pathway, and its salt form, DL-Isocitric acid trisodium salt, serves as a crucial substrate in various research applications. This document details the biochemical context, provides quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Biochemical Significance of Isocitrate in the Krebs Cycle
Isocitrate is a six-carbon molecule that occupies a critical juncture in the Krebs cycle. It is formed from citrate (B86180) through an isomerization reaction catalyzed by the enzyme aconitase and is subsequently oxidatively decarboxylated by isocitrate dehydrogenase to form the five-carbon molecule alpha-ketoglutarate.[1][2] This step is a key regulatory point in the cycle and is one of the first committed steps leading to the generation of reducing equivalents (NADH) and carbon dioxide.[1]
The Krebs cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids, making it a central hub for cellular energy production.[3] The reactions of the cycle, including the conversion of isocitrate, provide the necessary precursors for the electron transport chain, ultimately leading to the synthesis of ATP.[4]
This compound is a stable, water-soluble form of isocitric acid that is commonly used in in vitro studies of the Krebs cycle.[5] As a laboratory reagent, it provides a reliable source of the isocitrate substrate for assays involving enzymes like isocitrate dehydrogenase and for studying mitochondrial respiration.[6] The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-threo-isocitric acid stereoisomers. While the biologically active form is D-isocitrate, the DL-mixture is often used in commercially available reagents.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of isocitrate with Krebs cycle enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅Na₃O₇ | [7][8] |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | [7][8] |
| CAS Number | 1637-73-6 | [7][9] |
| Appearance | White to light yellow crystalline powder | [9] |
| Solubility | Water soluble | [5] |
| Storage | Stable under recommended storage conditions | [10] |
Table 2: Kinetic Parameters for Isocitrate Dehydrogenase (IDH)
| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |
| Mycobacterium tuberculosis IDH-1 | DL-isocitrate | 53.03 ± 5.63 | 38.48 ± 1.62 | [11] |
| Bovine Adrenals (NADP-specific) | D,L-isocitrate | 2.3 and 63 (two apparent sites) | - | [12] |
| Escherichia coli IDH | Isocitrate | Varies with NADP⁺ concentration | - | [13] |
Table 3: Inhibition Constants (Kᵢ) for Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
| Inhibitor | Target | Kᵢ (µM) | Reference(s) |
| Compound 4 (5-Benzyl-1-hydroxypyridin-2-one) | IDH1(R132H) | 8.2 | [14] |
| Compound 7 | IDH1(R132H) | 5.9 | [14] |
| Compound 8 | IDH1(R132H) | 4.5 | [14] |
Experimental Protocols
Isocitrate Dehydrogenase (NADP⁺) Activity Assay
This protocol is adapted from a standard method for determining the activity of NADP⁺-dependent isocitrate dehydrogenase using this compound.
Principle:
Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 0.2 M Tris-HCl, pH 8.5, containing 1 mM MgCl₂.
-
This compound Solution (Substrate): Prepare a stock solution of 4.6 mM by dissolving 11.9 mg of this compound in 10 mL of Assay Buffer.[15]
-
NADP⁺ Solution: Prepare a stock solution of the desired concentration in Assay Buffer.
-
Enzyme Solution: A purified or partially purified preparation of NADP⁺-dependent isocitrate dehydrogenase.
Procedure:
-
To a suitable cuvette, add the following in order:
-
Assay Buffer
-
NADP⁺ Solution
-
This compound Solution
-
-
Mix gently by inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the Enzyme Solution.
-
Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes, ensuring the reaction rate is linear.
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
The enzyme activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Mitochondrial Respiration Assay Using this compound
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using isocitrate as a substrate.
Principle:
The addition of isocitrate to isolated mitochondria provides a substrate for the Krebs cycle, leading to the production of NADH and FADH₂. These reducing equivalents donate electrons to the electron transport chain, resulting in oxygen consumption, which can be measured using an oxygen electrode or a plate-based respirometer.
Reagents:
-
Mitochondrial Respiration Buffer: (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4).
-
Isolated Mitochondria: Prepare fresh or use cryopreserved mitochondria.
-
This compound Solution: Prepare a stock solution (e.g., 1 M) in water.
-
ADP Solution: Prepare a stock solution (e.g., 100 mM) in water, pH adjusted to ~7.0.
-
Inhibitors (optional): Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), etc.
Procedure:
-
Add the Mitochondrial Respiration Buffer to the chamber of the oxygen electrode or the wells of the microplate.
-
Add the isolated mitochondria to the chamber/well and allow for a baseline oxygen consumption rate to be established.
-
Add this compound Solution to a final concentration of, for example, 5-10 mM to initiate substrate-driven respiration (State 2).
-
After a stable State 2 respiration rate is observed, add ADP to a final concentration of, for example, 1 mM to stimulate ATP synthesis and measure State 3 respiration.
-
(Optional) Add specific inhibitors to dissect the contribution of different parts of the electron transport chain.
-
Record the oxygen consumption rate throughout the experiment.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 2 rate) as an indicator of mitochondrial coupling and health.
Mandatory Visualizations
Rationale for Use of this compound
-
Stability and Solubility: The trisodium salt form of isocitric acid is a stable, crystalline solid that is readily soluble in aqueous buffers, making it convenient for preparing accurate and reproducible substrate solutions for biochemical assays.[5]
-
Commercial Availability: this compound is widely available from chemical suppliers, ensuring a consistent and reliable source for research.
-
Substrate for Key Enzymes: It serves as a direct substrate for isocitrate dehydrogenase, a key regulatory enzyme in the Krebs cycle. This allows for the specific investigation of this enzyme's kinetics and regulation.[11]
-
Mitochondrial Respiration Studies: When supplied to isolated mitochondria, isocitrate can fuel the Krebs cycle and subsequent oxidative phosphorylation, enabling the study of mitochondrial function and dysfunction.[16]
-
Racemic Mixture: While only the D-isomer is biologically active, the DL-racemic mixture is often used in research settings. For many enzymatic assays, the L-isomer is considered inert and does not interfere with the reaction being studied. However, it is crucial for researchers to be aware of the composition and to consider any potential effects of the L-isomer in their specific experimental system.
Conclusion
This compound is an indispensable tool for researchers and scientists studying the Krebs cycle and cellular metabolism. Its role as a stable and reliable source of the key intermediate, isocitrate, facilitates a wide range of in vitro investigations, from enzyme kinetics to mitochondrial bioenergetics. A thorough understanding of its properties and appropriate experimental design, as outlined in this guide, is essential for obtaining accurate and meaningful data in the fields of biochemistry, cell biology, and drug development.
References
- 1. Khan Academy [khanacademy.org]
- 2. scribd.com [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular respiration - Wikipedia [en.wikipedia.org]
- 5. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]
- 6. jpharmachem.com [jpharmachem.com]
- 7. This compound hydrate | C6H7Na3O8 | CID 71306851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isocitric acid, dl- | C6H5Na3O7 | CID 168942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DL-Isocitric acid, trisodium salt hydrate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Biochemical Characterization of Recombinant Isocitrate Dehydrogenase and Its Putative Role in the Physiology of an Acidophilic Micrarchaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ableweb.org [ableweb.org]
- 16. Isocitrate supplementation promotes breathing generation, gasping, and autoresuscitation in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Isocitrate in Cellular Respiration and Metabolic Reprogramming: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocitrate, a key intermediate in the citric acid cycle, stands at a critical metabolic nexus, dictating cellular energy production and biosynthetic pathway selection. Its oxidative decarboxylation, catalyzed by a family of isocitrate dehydrogenases (IDHs), is a rate-limiting step in aerobic respiration. Beyond its canonical role in the Krebs cycle, isocitrate metabolism is intricately linked to a host of other cellular processes, including fatty acid synthesis, amino acid metabolism, and the glyoxylate (B1226380) cycle in certain organisms. Dysregulation of isocitrate metabolism, particularly through mutations in IDH enzymes, has emerged as a hallmark of various cancers, underscoring its significance in disease pathogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of isocitrate, detailing its enzymatic regulation, involvement in diverse metabolic pathways, and implications for therapeutic intervention. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.
Isocitrate in the Heart of Cellular Respiration: The Krebs Cycle
Isocitrate is a six-carbon intermediate in the Krebs cycle, formed from the isomerization of citrate (B86180) by the enzyme aconitase.[1][2] Its primary fate within the mitochondrial matrix is oxidative decarboxylation to the five-carbon molecule α-ketoglutarate.[1] This irreversible reaction is a critical regulatory point in the cycle and is catalyzed by isocitrate dehydrogenase (IDH).[3][4]
There are three main isoforms of IDH in mammals, distinguished by their subcellular localization and cofactor preference:
-
IDH1: Located in the cytoplasm and peroxisomes, this enzyme utilizes NADP+ as a cofactor, producing NADPH.[5]
-
IDH2: Found in the mitochondrial matrix, it also uses NADP+ and is a major source of mitochondrial NADPH.[6]
-
IDH3: This mitochondrial enzyme is the canonical Krebs cycle enzyme, utilizing NAD+ to produce NADH.[7] It is a heterotetrameric enzyme allosterically regulated by effectors such as ADP and ATP.[7][8]
The conversion of isocitrate to α-ketoglutarate by IDH3 is a key energy-yielding step, generating NADH that subsequently donates electrons to the electron transport chain for ATP synthesis.[1][9]
Quantitative Data on Isocitrate and Isocitrate Dehydrogenases
A thorough understanding of the kinetics and cellular concentrations of isocitrate and its related enzymes is crucial for metabolic modeling and drug development. The following tables summarize key quantitative parameters.
Table 1: Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms
| Parameter | IDH1 (Cytosolic, NADP+) | IDH2 (Mitochondrial, NADP+) | IDH3 (Mitochondrial, NAD+) |
| Km for Isocitrate | ~20-70 µM | ~10-40 µM | ~30-100 µM (S0.5) |
| Km for NADP+/NAD+ | ~5-20 µM | ~10-30 µM | ~50-200 µM |
| Vmax | Varies significantly with purification and assay conditions | Varies significantly with purification and assay conditions | Varies significantly with purification and assay conditions |
| Specific Activity | Dependent on purification; reported values in the range of 1-10 U/mg | Dependent on purification; reported values in the range of 2-15 U/mg | Dependent on purification; reported values in the range of 0.5-5 U/mg |
| Allosteric Activators | - | - | ADP, Ca2+ |
| Allosteric Inhibitors | - | - | ATP, NADH |
Note: Kinetic values can vary depending on experimental conditions (pH, temperature, buffer composition). The values presented are approximate ranges compiled from various studies.
Table 2: Intracellular Concentrations of Isocitrate and Related Metabolites
| Metabolite | Typical Concentration Range (in mammalian cells) | Conditions Affecting Concentration |
| Isocitrate | 30 - 570 µM | Nutrient availability, oxygen levels, cell type |
| Citrate | 100 - 1000 µM | Glucose and glutamine availability |
| α-Ketoglutarate | 50 - 500 µM | Amino acid metabolism, IDH activity |
| NADP+ | 1 - 10 µM | Cellular redox state |
| NADPH | 10 - 100 µM | Pentose phosphate (B84403) pathway, IDH1/2 activity |
| NAD+ | 100 - 500 µM | Glycolysis, Krebs cycle activity |
| NADH | 1 - 10 µM | Electron transport chain activity |
Note: Intracellular metabolite concentrations are dynamic and can fluctuate significantly based on the metabolic state of the cell.[2]
Beyond the Krebs Cycle: Diverse Metabolic Roles of Isocitrate
Isocitrate's metabolic significance extends far beyond its role in the Krebs cycle. It is a key player in several alternative metabolic pathways.
The Glyoxylate Cycle
In plants, bacteria, and fungi, the glyoxylate cycle provides a mechanism to synthesize carbohydrates from two-carbon compounds like acetate. This pathway bypasses the two decarboxylation steps of the Krebs cycle. Isocitrate is cleaved by isocitrate lyase into succinate (B1194679) and glyoxylate. Succinate can then be used for gluconeogenesis.
Reductive Carboxylation
Under certain conditions, such as hypoxia or mitochondrial dysfunction, the reaction catalyzed by IDH1 and IDH2 can proceed in reverse. In this process, known as reductive carboxylation, α-ketoglutarate is converted to isocitrate, consuming NADPH. This isocitrate can then be isomerized to citrate, which is subsequently cleaved in the cytoplasm to provide acetyl-CoA for fatty acid synthesis. This pathway is particularly important in cancer cells for maintaining lipid biosynthesis when glucose-derived acetyl-CoA is limited.
Fatty Acid Synthesis
Cytosolic citrate, derived from the mitochondrial export of citrate or from the reductive carboxylation of glutamine-derived α-ketoglutarate, is a primary source of acetyl-CoA for de novo fatty acid synthesis. The NADPH required for the reductive steps of fatty acid synthesis is partially supplied by the oxidative decarboxylation of isocitrate to α-ketoglutarate by cytosolic IDH1.
Amino Acid Metabolism
α-Ketoglutarate, the product of the isocitrate dehydrogenase reaction, is a central hub for amino acid metabolism. It can be transaminated to form glutamate, a precursor for the synthesis of other amino acids like glutamine, proline, and arginine.
Isocitrate Metabolism in Cancer
The landscape of isocitrate metabolism is frequently altered in cancer. Mutations in the genes encoding IDH1 and IDH2 are found in a variety of malignancies, including gliomas, acute myeloid leukemia, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, causing the mutant enzyme to convert α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[5] D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[5]
Experimental Protocols
Isocitrate Dehydrogenase Activity Assay (Colorimetric)
This protocol outlines a general method for determining the activity of NADP+-dependent or NAD+-dependent IDH in biological samples.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Isocitrate solution (substrate)
-
NADP+ or NAD+ solution (cofactor)
-
Developer solution (containing a tetrazolium salt that is reduced by NADPH/NADH to a colored formazan (B1609692) product)
-
Stop solution (optional)
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
NADPH or NADH standard for calibration curve
Procedure:
-
Sample Preparation:
-
For cell lysates, wash cells with cold PBS and lyse in IDH Assay Buffer. Centrifuge to remove debris.
-
For tissue homogenates, homogenize tissue in cold IDH Assay Buffer and centrifuge to clarify.
-
-
Standard Curve Preparation: Prepare a series of NADPH or NADH standards in IDH Assay Buffer to generate a standard curve (e.g., 0 to 10 nmol/well).
-
Reaction Setup:
-
Add samples to the wells of the 96-well plate.
-
Prepare a master mix containing IDH Assay Buffer, isocitrate, NADP+ or NAD+, and the developer solution.
-
Add the master mix to each well to initiate the reaction.
-
For a background control, prepare a reaction mix without the isocitrate substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 450 nm. The increase in absorbance is proportional to the amount of NADPH or NADH produced.
-
-
Calculation:
-
Subtract the background absorbance from the sample absorbance.
-
Determine the concentration of NADPH or NADH produced in the samples using the standard curve.
-
Calculate the IDH activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of NADPH/NADH formed per minute).
-
Quantification of Isocitrate by LC-MS/MS
This protocol provides a general workflow for the quantification of isocitrate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase or HILIC chromatography column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Isocitrate standard
-
Internal standard (e.g., 13C-labeled isocitrate)
-
Extraction solvent (e.g., 80% methanol)
-
Sample (cell culture, tissue, biofluid)
Procedure:
-
Sample Preparation:
-
Quench metabolism rapidly (e.g., with liquid nitrogen).
-
Extract metabolites using a cold extraction solvent.
-
Add the internal standard to the samples.
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
MS/MS Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in negative ion mode.
-
Detect isocitrate and the internal standard using Multiple Reaction Monitoring (MRM). The precursor ion for isocitrate is m/z 191, and a common product ion is m/z 111.[11]
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the isocitrate standard.
-
Calculate the concentration of isocitrate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
13C-Metabolic Flux Analysis (MFA) to Trace Isocitrate Metabolism
This protocol describes the general principles of using stable isotope tracing to analyze the metabolic flux through pathways involving isocitrate.
Materials:
-
Cell culture medium
-
13C-labeled tracer (e.g., [U-13C]-glucose or [U-13C]-glutamine)
-
LC-MS/MS or GC-MS for analyzing isotopic labeling patterns of metabolites
-
Software for MFA modeling
Procedure:
-
Isotopic Labeling Experiment:
-
Culture cells in a medium containing the 13C-labeled tracer for a sufficient time to reach isotopic steady state.
-
Harvest the cells and extract metabolites as described in the LC-MS/MS protocol.
-
-
Mass Spectrometry Analysis:
-
Analyze the mass isotopologue distribution (MID) of isocitrate and other Krebs cycle intermediates. The MID reflects the number of 13C atoms incorporated into each metabolite.
-
-
Metabolic Flux Modeling:
-
Use a computational model of the relevant metabolic network.
-
Input the measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate (B86563) secretion) into the MFA software.
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data, providing quantitative insights into the activity of pathways involving isocitrate.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to isocitrate metabolism.
Conclusion
Isocitrate is a metabolite of profound importance, occupying a central position in cellular energy production and biosynthetic pathways. Its metabolism, tightly regulated by the isocitrate dehydrogenase enzymes, is a key determinant of cellular fate. The discovery of IDH mutations in cancer has illuminated a direct link between metabolic dysregulation and tumorigenesis, opening new avenues for therapeutic intervention. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to further unravel the complexities of isocitrate metabolism and leverage this knowledge for the development of novel diagnostic and therapeutic strategies.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. fiveable.me [fiveable.me]
- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the regulatory mechanism of isocitrate dehydrogenase 2 using acetylation mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed kinetics and regulation of mammalian NAD-linked isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DL-Isocitric Acid Trisodium Salt in Characterizing Isocitrate Dehydrogenase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenases (IDHs) are a family of critical metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key regulatory point in cellular metabolism. In humans, three isoforms of IDH have been identified: the cytosolic and peroxisomal NADP⁺-dependent IDH1, the mitochondrial NADP⁺-dependent IDH2, and the mitochondrial NAD⁺-dependent IDH3.[1][2] These enzymes play overlapping yet distinct roles in the tricarboxylic acid (TCA) cycle, amino acid and lipid metabolism, and the cellular defense against oxidative stress.[2][3]
Mutations in IDH1 and IDH2 are frequently observed in various cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas.[4][5] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a significant role in tumorigenesis.[4][6] Consequently, the study of IDH enzymes, both wild-type and mutant forms, is of paramount importance for understanding cancer metabolism and developing novel therapeutic strategies.
DL-Isocitric acid trisodium (B8492382) salt serves as a crucial substrate for in vitro and in vivo studies of IDH activity. This stable, water-soluble compound allows for the precise characterization of the kinetic properties of the different IDH isoforms and the evaluation of potential inhibitors. This technical guide provides an in-depth overview of the use of DL-isocitric acid trisodium salt as a substrate for isocitrate dehydrogenase, including detailed experimental protocols, quantitative data on enzyme kinetics, and visualization of relevant metabolic pathways.
Isocitrate Dehydrogenase Isoforms and Their Substrate
The three human IDH isoforms exhibit distinct subcellular localizations and coenzyme specificities.
| Isoform | Location | Coenzyme | Primary Function |
| IDH1 | Cytosol, Peroxisomes | NADP⁺ | NADPH production for antioxidant defense and reductive carboxylation[2][5] |
| IDH2 | Mitochondria | NADP⁺ | NADPH production within the mitochondria, regulation of the TCA cycle[3][7] |
| IDH3 | Mitochondria | NAD⁺ | Rate-limiting step in the TCA cycle[1][8] |
DL-isocitric acid is a racemic mixture of the D- and L-isocitrate stereoisomers. The biologically active form that serves as the substrate for IDH enzymes is D-isocitrate.
Quantitative Data: Kinetic Parameters of Human IDH Isoforms
The following tables summarize the available kinetic parameters for wild-type human isocitrate dehydrogenase isoforms with isocitrate. It is important to note that kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and the concentration of the divalent cation (Mg²⁺ or Mn²⁺), which is required for activity.
Table 1: Kinetic Parameters for NADP⁺-Dependent Human IDH1 and IDH2
| Isoform | Substrate | K_m / S_0.5 (μM) | V_max (μmol/min/mg) | Specific Activity |
| Human IDH1 (wild-type) | DL-Isocitrate | Not explicitly found for wild-type | Not explicitly found | > 18,000 pmol/min/µg[9] |
| Human IDH2 (wild-type) | Isocitrate | 6[10] | 43.4[10] | Not specified |
| NADP⁺ | 3.1[10] | 42.1[10] |
Note: The specific activity for IDH1 can be used to estimate V_max under specific assay conditions.
Table 2: Kinetic Parameters for NAD⁺-Dependent Human IDH3 Holoenzyme
| Enzyme Complex | Substrate | S_0.5,ICT (mM) (- activators) | S_0.5,ICT (mM) (+ activators) | V_max (mmol/mg/min) (- activators) | V_max (mmol/mg/min) (+ activators) |
| αβγ Holoenzyme | Isocitrate | 3.65 ± 0.39 | 0.44 ± 0.05 | 2.72 ± 0.14 | 2.80 ± 0.23 |
Data for IDH3 reflects the allosteric nature of the enzyme, with its activity being significantly enhanced in the presence of activators like ADP and citrate.[11]
Experimental Protocols
The activity of isocitrate dehydrogenase is typically measured spectrophotometrically by monitoring the production of NADPH (for IDH1 and IDH2) or NADH (for IDH3) at 340 nm. Below are detailed protocols for assaying the activity of NADP⁺-dependent and NAD⁺-dependent IDH enzymes using this compound.
Purification of Recombinant Human IDH Enzymes
For kinetic studies, it is essential to use purified enzyme preparations. Recombinant human IDH1, IDH2, and the subunits of IDH3 can be expressed in E. coli and purified using affinity chromatography (e.g., His-tag or Strep-tag) followed by size-exclusion chromatography to ensure high purity.[12]
Spectrophotometric Assay for NADP⁺-Dependent IDH Activity (IDH1 and IDH2)
This protocol is adapted from commercially available kits and published literature.[13]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM MgCl₂.
-
This compound Stock Solution: 100 mM in deionized water.
-
NADP⁺ Stock Solution: 20 mM in deionized water.
-
Purified Recombinant Human IDH1 or IDH2 enzyme.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:
-
Assay Buffer
-
NADP⁺ (final concentration of 0.2-1 mM)
-
This compound (varying concentrations for kinetic analysis, e.g., 0-1000 µM)
-
-
Enzyme Preparation: Dilute the purified IDH enzyme in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Assay Initiation:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
The final reaction volume is typically 100-200 µL.
-
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C). The rate of NADPH production is proportional to the IDH activity and can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Spectrophotometric Assay for NAD⁺-Dependent IDH Activity (IDH3)
This protocol is adapted from published methods for measuring NAD⁺-dependent IDH activity.[14]
Materials:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.5, containing 50 mM NaCl.
-
This compound Stock Solution: 100 mM in deionized water.
-
NAD⁺ Stock Solution: 10 mM in deionized water.
-
MnCl₂ Stock Solution: 100 mM in deionized water.
-
(Optional) ADP Stock Solution: 10 mM in deionized water (as an allosteric activator).
-
Purified Recombinant Human IDH3 enzyme complex.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:
-
Enzyme Preparation: Dilute the purified IDH3 enzyme complex in cold assay buffer to the desired concentration.
-
Assay Initiation:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Initiate the reaction by adding the diluted enzyme solution.
-
-
Measurement: Monitor the increase in absorbance at 340 nm as described for the NADP⁺-dependent assay. The rate of NADH production is proportional to IDH3 activity.
Signaling Pathways and Experimental Workflows
Wild-Type IDH in Cellular Metabolism
The following diagram illustrates the central role of wild-type IDH isoforms in cellular metabolism. IDH3 is a key component of the TCA cycle, while IDH1 and IDH2 are major producers of NADPH for antioxidant defense and reductive biosynthesis.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Wild-Type Isocitrate Dehydrogenase-Dependent Oxidative Decarboxylation and Reductive Carboxylation in Cancer and Their Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wild-type isocitrate dehydrogenase under the spotlight in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. abostecbio.com [abostecbio.com]
- 10. uniprot.org [uniprot.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. eajm.org [eajm.org]
Isocitrate's Crucial Role in Mitochondrial Energy Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocitrate, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, stands at a critical metabolic nexus, dictating the pace of cellular respiration and the production of reducing equivalents essential for ATP synthesis. Its oxidative decarboxylation, catalyzed by the isocitrate dehydrogenase (IDH) family of enzymes, is a rate-limiting and tightly regulated step in mitochondrial energy production. This technical guide provides an in-depth exploration of isocitrate's involvement in mitochondrial bioenergetics, offering a comprehensive overview of the enzymatic reactions, regulatory networks, and key experimental methodologies for its study. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for comparative analysis. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are provided to facilitate both conceptual understanding and practical application in a research and drug development context.
Introduction: Isocitrate at the Crossroads of Mitochondrial Metabolism
The mitochondrion, the powerhouse of the eukaryotic cell, orchestrates the complete oxidation of carbohydrates, fatty acids, and amino acids to generate ATP. The TCA cycle, housed within the mitochondrial matrix, is the central hub of this metabolic activity. Isocitrate, a six-carbon tricarboxylic acid, is a pivotal intermediate in this cycle, formed from the isomerization of citrate.[1] The subsequent oxidative decarboxylation of isocitrate to the five-carbon molecule alpha-ketoglutarate (B1197944) is a committed step in the cycle, releasing one molecule of CO2 and, crucially, reducing NAD+ to NADH.[2][3] This NADH molecule is a high-energy electron carrier that donates its electrons to the electron transport chain, driving the process of oxidative phosphorylation and the bulk of ATP synthesis.
In humans, three isoforms of isocitrate dehydrogenase (IDH) catalyze this reaction. IDH3, located exclusively in the mitochondrial matrix, is the primary enzyme of the TCA cycle and utilizes NAD+ as its cofactor.[1] The other two isoforms, IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial), use NADP+ as a cofactor and play significant roles in cellular defense against oxidative stress and various biosynthetic pathways.[4][5] The activity of mitochondrial IDH3 is exquisitely regulated by the energy status of the cell, ensuring that the rate of the TCA cycle is matched to the demand for ATP.
Quantitative Data on Isocitrate Metabolism
A quantitative understanding of the components involved in isocitrate metabolism is fundamental for building accurate models of mitochondrial function and for identifying potential targets for therapeutic intervention. The following tables summarize key quantitative data related to isocitrate dehydrogenase kinetics and the concentrations of relevant mitochondrial metabolites.
Table 1: Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms
| Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s-1) | Cofactor | Cellular Location | Reference(s) |
| IDH1 | Isocitrate | 10-50 | Not widely reported | ~1.5 | NADP+ | Cytosol, Peroxisome | [6] |
| α-Ketoglutarate | 150-300 | Not widely reported | Not applicable | NADPH | Cytosol, Peroxisome | [6] | |
| IDH2 | Isocitrate | 10-40 | Not widely reported | ~2.0 | NADP+ | Mitochondria | [4] |
| α-Ketoglutarate | 100-250 | Not widely reported | Not applicable | NADPH | Mitochondria | [4] | |
| IDH3 | Isocitrate | 50-230 (without ADP) | Not widely reported | Not available | NAD+ | Mitochondria | [7] |
| Isocitrate | ~50 (with ADP) | Not widely reported | Not available | NAD+ | Mitochondria | [7] | |
| NAD+ | 100-200 | Not widely reported | Not available | - | Mitochondria | [7] |
Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition) and the specific recombinant protein or tissue extract used.
Table 2: Reported Concentrations of Isocitrate and Related Metabolites in the Mitochondrial Matrix
| Metabolite | Concentration Range (µM) | Tissue/Cell Type | Reference(s) |
| Isocitrate | 30 - 300 | HeLa Cells, Rat Liver | [8][9] |
| Citrate | 200 - 1500 | HeLa Cells, Rat Liver | [8][9] |
| α-Ketoglutarate | 100 - 800 | HeLa Cells, Rat Liver | [8][9] |
| Succinate | 100 - 600 | HeLa Cells, Rat Liver | [8][9] |
| Malate | 200 - 2000 | HeLa Cells, Rat Liver | [8][9] |
| NAD+ | 800 - 2000 | HeLa Cells | [8] |
| NADH | 7 - 20 | HeLa Cells | [8] |
Note: Metabolite concentrations are dynamic and can be influenced by factors such as nutrient availability, hormonal signaling, and disease state. The provided ranges are indicative of values reported in the literature.
Core Signaling and Regulatory Pathways
The flux through the isocitrate dehydrogenase step is a critical control point for the entire TCA cycle. The activity of the mitochondrial NAD+-dependent isocitrate dehydrogenase (IDH3) is regulated by a sophisticated network of allosteric effectors that signal the energy state of the cell.
Allosteric Regulation of Mitochondrial IDH3
The primary regulators of IDH3 are ADP, ATP, and NADH. ADP acts as a potent allosteric activator, signaling a low energy state and the need for increased ATP production.[10] Conversely, high levels of ATP and NADH, indicators of a high energy charge, allosterically inhibit the enzyme.[10] Calcium ions (Ca2+) also play a significant role in activating IDH3, linking the TCA cycle activity to cellular signaling events that involve changes in intracellular calcium concentration.[11]
Experimental Protocols
Accurate and reproducible experimental methods are paramount for investigating the role of isocitrate in mitochondrial energy production. This section provides detailed protocols for key experiments.
Measurement of NAD+-Dependent Isocitrate Dehydrogenase (IDH3) Activity
This spectrophotometric assay measures the activity of mitochondrial IDH3 by monitoring the production of NADH, which absorbs light at 340 nm.[12][13]
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.
-
Substrate Solution: 100 mM DL-Isocitrate.
-
Cofactor Solution: 20 mM NAD+.
-
Activator Solution (optional): 20 mM ADP.
-
Mitochondrial isolate or purified IDH3 enzyme.
-
UV-Vis spectrophotometer capable of reading at 340 nm.
-
96-well UV-transparent microplate or quartz cuvettes.
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing:
-
80 µL of Assay Buffer.
-
10 µL of Substrate Solution (final concentration: 10 mM).
-
5 µL of Cofactor Solution (final concentration: 1 mM).
-
(Optional) 5 µL of Activator Solution (final concentration: 1 mM).
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the mitochondrial isolate or purified enzyme.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the rate of NADH production using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).
-
Express enzyme activity as units/mg of protein (1 unit = 1 µmol of NADH produced per minute).
Isolation of Mitochondria from Cultured Cells for Metabolomic Analysis
This protocol describes a method for isolating mitochondria from cultured cells while minimizing metabolic changes during the procedure.[14]
Materials:
-
Cell Scrapers.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Mitochondrial Isolation Buffer (MIB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape the cells into a pre-chilled tube containing ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of MIB.
-
Allow the cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer (approximately 20-30 strokes).
-
Transfer the homogenate to a new tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 10,000 x g for 10 minutes at 4°C.
-
The final mitochondrial pellet can be used for immediate analysis or snap-frozen in liquid nitrogen and stored at -80°C.
Quantification of Krebs Cycle Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like Krebs cycle intermediates.[15][16]
Materials:
-
Isolated mitochondrial pellet (from Protocol 4.2).
-
Ice-cold 80% Methanol (B129727).
-
Internal standards (e.g., 13C-labeled Krebs cycle intermediates).
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing).
Procedure:
-
Metabolite Extraction:
-
Resuspend the mitochondrial pellet in a known volume of ice-cold 80% methanol containing a mixture of internal standards.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a small volume of a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the Krebs cycle intermediates using an appropriate chromatographic method.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) for targeted analysis or full scan mode for untargeted analysis.
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing its peak area to that of its corresponding internal standard and a standard curve.
-
Normalize the metabolite concentrations to the amount of mitochondrial protein.
-
Experimental and Logical Workflows
The investigation of isocitrate's role in mitochondrial energy production typically follows a logical workflow, from initial activity measurements to in-depth metabolic profiling.
Conclusion
Isocitrate and its dehydrogenase enzymes are central players in the regulation of mitochondrial energy production. A thorough understanding of their function, regulation, and the methodologies to study them is essential for researchers in metabolism, oncology, and neurodegenerative diseases, as well as for professionals in drug development seeking to modulate cellular bioenergetics. The quantitative data, detailed protocols, and pathway diagrams provided in this guide serve as a valuable resource for advancing our knowledge of this critical metabolic control point and for the development of novel therapeutic strategies targeting mitochondrial metabolism.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-associated Isocitrate Dehydrogenase Mutations Inactivate NADPH-dependent Reductive Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 8. Concentration of most abundant metabolites in - Human Homo sapiens - BNID 112849 [bionumbers.hms.harvard.edu]
- 9. ps7.htm [faculty.buffalostate.edu]
- 10. Activity of purified NAD-specific isocitrate dehydrogenase at modulator and substrate concentrations approximating conditions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial matrix - Wikipedia [en.wikipedia.org]
- 12. eajm.org [eajm.org]
- 13. Enzyme Activity Measurement of Isocitrate Dehydrogenase (NAD+) Using Spectrophotometric Assays [creative-enzymes.com]
- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Conversion of Citrate to Isocitrate by Aconitase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase, also known as aconitate hydratase (EC 4.2.1.3), is a critical enzyme in the central metabolic pathway, the tricarboxylic acid (TCA) cycle. It catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate. This reaction is a crucial step in cellular respiration, linking glycolysis to oxidative phosphorylation. Beyond its canonical role in the mitochondria, the cytosolic isoform of aconitase (c-aconitase or IRP1) functions as a key regulator of iron homeostasis, highlighting its importance in a broader physiological context. This guide provides a comprehensive technical overview of the enzymatic conversion of citrate to isocitrate, detailing the reaction mechanism, kinetic parameters, experimental protocols, and the dual functionality of this fascinating enzyme.
The Aconitase Reaction: A Stereospecific Isomerization
The conversion of citrate to isocitrate is a reversible two-step reaction involving a dehydration followed by a hydration, with cis-aconitate as a bound intermediate.[1]
Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate
The reaction is highly stereospecific, producing only the (2R,3S)-isomer of isocitrate.[1] This specificity is crucial for the subsequent steps of the TCA cycle.
The Catalytic Mechanism
The active site of aconitase contains a [4Fe-4S] iron-sulfur cluster that is essential for catalysis.[2] Unlike many other iron-sulfur proteins where the cluster participates in redox reactions, in aconitase, one of the iron atoms (Feα) directly interacts with the substrate to facilitate the dehydration and hydration steps.[3]
The proposed mechanism involves the following key steps:
-
Substrate Binding: Citrate binds to the active site, coordinating with the Feα of the [4Fe-4S] cluster through one of its carboxyl groups and the hydroxyl group.
-
Dehydration: A basic residue in the active site, identified as Ser642, abstracts a proton from the Cβ of citrate, while the hydroxyl group on Cα is protonated by a nearby acidic residue, His101, and subsequently eliminated as a water molecule. This results in the formation of the double-bonded intermediate, cis-aconitate, which remains bound to the enzyme.[2]
-
cis-Aconitate "Flip": The cis-aconitate intermediate undergoes a conformational change, often described as a "flip," within the active site. This reorientation is necessary for the subsequent stereospecific hydration.[1]
-
Hydration: A water molecule attacks the double bond of cis-aconitate. His101, now acting as a base, activates the water molecule for a nucleophilic attack on Cα, while the protonated Ser642 donates a proton to Cβ. This results in the formation of isocitrate with the correct stereochemistry.[2]
-
Product Release: Isocitrate is released from the active site, and the enzyme is ready for another catalytic cycle.
Quantitative Data: Kinetic Parameters of Aconitase
The kinetic properties of aconitase have been studied in various organisms and cellular compartments. The Michaelis-Menten constants (Km) and maximal velocities (Vmax) provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |
| Mouse Heart (Mitochondrial) | Citrate | 22 ± 3 | 330 ± 35 | - | [4] |
| Rat Liver (Mitochondrial) | Citrate | - | - | - | [5] |
| Rat Liver (Cytosolic) | Citrate | - | - | - | [5] |
| Recombinant Human IRP1 | - | - | - | - | [4] |
| Human Heart (Mitochondrial) | cis-Aconitate | - | - | - | - |
| Pig Heart (Mitochondrial) | Isocitrate | - | - | - | - |
Experimental Protocols
Spectrophotometric Assay of Aconitase Activity
This protocol describes a common method for measuring aconitase activity by coupling the production of isocitrate to the reduction of NADP⁺ by isocitrate dehydrogenase (IDH). The increase in NADPH is monitored by the change in absorbance at 340 nm.[4]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl
-
Substrate Solution: 50 mM Sodium Citrate in Assay Buffer
-
NADP⁺ Solution: 10 mM in water
-
MnCl₂ Solution: 10 mM in water
-
Isocitrate Dehydrogenase (IDH): 1 unit/mL in Assay Buffer
-
Sample: Isolated mitochondria or cytosolic fraction (protein concentration of 0.1-1 mg/mL)
-
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or a well of a 96-well plate, prepare the reaction mixture by adding the following components in order:
-
800 µL Assay Buffer
-
100 µL NADP⁺ Solution
-
50 µL MnCl₂ Solution
-
20 µL Isocitrate Dehydrogenase
-
10-50 µL of sample
-
-
Incubation: Mix gently and incubate at 25°C for 5 minutes to allow for the conversion of any contaminating isocitrate in the sample.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution (Sodium Citrate).
-
Measurement: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of change in absorbance is proportional to the aconitase activity.
-
Calculation: Calculate the aconitase activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
One unit of aconitase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of isocitrate (or NADPH) per minute under the specified conditions.
The Dual Role of Aconitase: Metabolism and Iron Regulation
Cytosolic aconitase (ACO1) is also known as Iron Regulatory Protein 1 (IRP1). This bifunctional protein plays a crucial role in regulating cellular iron homeostasis. The switch between its two functions is dependent on the assembly state of its iron-sulfur cluster.[6]
-
Iron-Replete Cells: When cellular iron levels are sufficient, the cytosolic iron-sulfur cluster assembly (CIA) machinery inserts a [4Fe-4S] cluster into the apo-IRP1 protein. This holo-form of the protein functions as an active aconitase, catalyzing the conversion of citrate to isocitrate in the cytosol.[4]
-
Iron-Deficient Cells: Under conditions of low cellular iron, the [4Fe-4S] cluster is disassembled. The resulting apo-IRP1 undergoes a conformational change that exposes an RNA-binding site. This form of the protein binds to specific stem-loop structures, known as iron-responsive elements (IREs), found in the untranslated regions of mRNAs that encode proteins involved in iron metabolism.
The binding of IRP1 to IREs has two major consequences:
-
Repression of Translation: When IRP1 binds to an IRE in the 5' untranslated region (UTR) of an mRNA, such as that for ferritin (the iron storage protein), it sterically hinders the assembly of the translation machinery, thereby inhibiting protein synthesis.
-
Stabilization of mRNA: When IRP1 binds to IREs in the 3' UTR of an mRNA, such as that for the transferrin receptor (responsible for iron uptake), it protects the mRNA from degradation, leading to increased protein expression.
This elegant regulatory mechanism ensures that in times of iron scarcity, the cell increases its capacity for iron uptake and reduces its iron storage.
Regulation by Oxidative Stress
The iron-sulfur cluster of aconitase is sensitive to oxidative stress.[7] Reactive oxygen species (ROS), such as superoxide, can lead to the disassembly of the [4Fe-4S] cluster, converting the enzyme to its inactive apo-form.[3] This has two important consequences:
-
Inhibition of the TCA Cycle: Inactivation of mitochondrial aconitase can disrupt the TCA cycle, leading to impaired energy production.
-
Activation of IRP1: The disassembly of the cluster in cytosolic aconitase leads to its conversion to the IRE-binding IRP1, thereby linking oxidative stress to the regulation of iron metabolism.[8]
Conclusion
The conversion of citrate to isocitrate by aconitase is a fundamentally important reaction in cellular metabolism. The enzyme's intricate mechanism, reliance on a sensitive iron-sulfur cluster, and its dual role as a metabolic enzyme and a regulator of iron homeostasis make it a fascinating subject of study and a potential target for therapeutic intervention in diseases related to metabolic dysfunction and iron dysregulation. This guide provides a detailed overview to aid researchers, scientists, and drug development professionals in their understanding and investigation of this critical enzyme.
References
- 1. Mitochondrial aconitase reaction with nitric oxide, S-nitrosoglutathione, and peroxynitrite: mechanisms and relative contributions to aconitase inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitases: Non-redox Iron-Sulfur Proteins Sensitive to Reactive Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic studies of cytoplasmic and mitochondrial aconitate hydratases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of iron regulatory protein-1 by oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads of DL-Isocitric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of DL-Isocitric acid within the cell. Isocitric acid, a key intermediate in the citric acid cycle (TCA cycle), plays a pivotal role in cellular energy production, biosynthesis, and redox balance. Understanding its metabolism is crucial for research in areas ranging from basic cell biology to cancer therapeutics and metabolic disorders. This document details the enzymatic conversions of isocitrate, presents quantitative data on its metabolism, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.
Cellular Uptake and Transport
Exogenously supplied DL-Isocitric acid is transported into the cell, where it can enter the cytosolic or mitochondrial pools of metabolites. The lipophilic nature of esterified forms of isocitrate may facilitate its passage across the cell membrane, after which it is hydrolyzed by intracellular esterases to isocitric acid.
The Central Role of Isocitrate Dehydrogenases
The metabolic fate of isocitric acid is primarily dictated by the activity of isocitrate dehydrogenases (IDHs), a family of enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In humans, there are three main isoforms of IDH, each with distinct subcellular localizations and cofactor dependencies.[2]
-
IDH1: Located in the cytosol and peroxisomes, utilizes NADP⁺ as a cofactor.[3]
-
IDH2: Found in the mitochondrial matrix, also uses NADP⁺.[3]
-
IDH3: A key regulatory enzyme in the TCA cycle located in the mitochondrial matrix, it uses NAD⁺ as a cofactor.[3]
The forward reaction, the conversion of isocitrate to α-KG, is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by decarboxylation.[2] This reaction is a critical source of NADPH in the cytosol and mitochondria, which is essential for antioxidant defense and reductive biosynthesis.[3]
Under certain conditions, such as hypoxia, the reverse reaction, known as reductive carboxylation, can occur, where α-KG is converted back to isocitrate.[4] This process consumes NADPH and is important for lipid synthesis.[5]
Quantitative Insights into Isocitrate Metabolism
The following tables summarize key quantitative data related to the metabolism of isocitric acid.
Table 1: Kinetic Parameters of Isocitrate Dehydrogenase Isoforms
| Enzyme Isoform | Substrate | Km | Vmax | Cofactor | Cellular Location | Reference |
| Human IDH1 (WT) | Isocitrate | 34 µM | - | NADP⁺ | Cytosol, Peroxisomes | [3] |
| Human IDH2 (WT) | Isocitrate | 13 µM | - | NADP⁺ | Mitochondria | [3] |
| Human IDH3 | Isocitrate | ~1.5 mM | - | NAD⁺ | Mitochondria | [3] |
| M. tuberculosis ICDH-1 | Isocitrate | - | - | NADP⁺ | - | [1] |
| M. tuberculosis ICDH-1 | NADP⁺ | - | - | - | - | [1] |
Note: Specific Vmax values are often dependent on the specific experimental conditions and purification of the enzyme and are therefore not always reported in a standardized manner.
Table 2: Relative Metabolite Levels in Cells with and without IDH1 Mutations
| Metabolite | Cell Line with IDH1 Mutant (Relative Abundance) | Control Cell Line (Relative Abundance) | Fold Change | Reference |
| 2-Hydroxyglutarate (2-HG) | High | Low | >100 | [6] |
| α-Ketoglutarate | Lower | Higher | Decreased | [6] |
| Lactate | Lower in some IDH2 mutants | Higher | Decreased | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolic fate of DL-Isocitric acid.
Measurement of Isocitrate Dehydrogenase Activity
This protocol describes a common spectrophotometric assay to measure the activity of NADP⁺-dependent IDH enzymes (IDH1 and IDH2).[7] The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NADP⁺ to NADPH.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
DL-Isocitric acid solution (substrate)
-
NADP⁺ solution
-
Cell or tissue lysate containing IDH enzyme
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing Assay Buffer, NADP⁺ solution, and isocitrate solution.
-
Initiate the reaction by adding the cell or tissue lysate to each well.
-
Immediately place the microplate in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-30 minutes).
-
The rate of change in absorbance is proportional to the IDH activity.
Subcellular Fractionation to Isolate Cytosolic and Mitochondrial Fractions
This protocol allows for the separation of cytosolic and mitochondrial components to study the compartmentalized metabolism of isocitrate.[8][9]
Materials:
-
Homogenization Buffer (e.g., containing sucrose, MOPS, and EGTA)
-
Dounce homogenizer
-
Centrifuge capable of reaching at least 10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
Stable Isotope Tracing of Isocitrate Metabolism
This protocol outlines a general workflow for using stable isotope-labeled substrates (e.g., ¹³C-glucose) to trace the metabolic fate of isocitrate and other TCA cycle intermediates using mass spectrometry.[10][11]
Materials:
-
Cell culture medium with ¹³C-labeled glucose
-
Quenching solution (e.g., ice-cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Culture cells in the presence of ¹³C-labeled glucose for a defined period.
-
Rapidly quench metabolism by adding ice-cold quenching solution.
-
Extract metabolites using an appropriate extraction solvent.
-
Analyze the extracts by LC-MS or GC-MS to determine the mass isotopologue distribution of isocitrate, α-ketoglutarate, and other TCA cycle intermediates.
-
The pattern of ¹³C incorporation provides insights into the metabolic flux through the TCA cycle and related pathways.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to isocitric acid metabolism.
References
- 1. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic comparison between cells over-expressing isocitrate dehydrogenase 1 and 2 mutants and the effects of an inhibitor on the metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. tabaslab.com [tabaslab.com]
- 10. benchchem.com [benchchem.com]
- 11. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
Isocitrate: A Pivotal Intermediate in the Tricarboxylic Acid Cycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocitrate is a critical intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production and biosynthesis. This technical guide provides a comprehensive overview of the role of isocitrate, focusing on the enzymatic reactions that produce and consume it. Detailed information on the kinetics and regulation of aconitase and the various isoforms of isocitrate dehydrogenase (IDH) is presented. Furthermore, this guide delves into the implications of isocitrate metabolism in disease, particularly cancer, and provides detailed experimental protocols for the study of these enzymes and metabolites. The content is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of cellular metabolism and the therapeutic potential of targeting pathways involving isocitrate.
Introduction: The Central Role of Isocitrate in Metabolism
The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Isocitrate is a six-carbon molecule that serves as a key substrate within this cycle. It is formed from citrate (B86180) and is subsequently oxidatively decarboxylated to α-ketoglutarate. This step is a major regulatory point in the TCA cycle and is also a significant source of the reducing equivalent NADH, which is crucial for ATP production through oxidative phosphorylation.
There are three main isoforms of isocitrate dehydrogenase (IDH) in humans: IDH1, IDH2, and IDH3.[1] IDH3 is the primary enzyme in the mitochondrial TCA cycle and uses NAD+ as a cofactor.[1] IDH1 is found in the cytoplasm and peroxisomes, while IDH2 is located in the mitochondria; both IDH1 and IDH2 utilize NADP+ as a cofactor and play important roles in cellular defense against oxidative damage.[2] The dysregulation of isocitrate metabolism, particularly through mutations in IDH1 and IDH2, has been increasingly implicated in various diseases, most notably in several forms of cancer.
The Synthesis of Isocitrate: The Aconitase Reaction
Isocitrate is synthesized from its isomer, citrate, in a reversible reaction catalyzed by the enzyme aconitase (aconitate hydratase).[3] This isomerization is a critical step as it converts the tertiary alcohol of citrate, which is not readily oxidized, into the secondary alcohol of isocitrate, which can be oxidized in the subsequent step of the TCA cycle.
Aconitase: Mechanism and Structure
Aconitase is an iron-sulfur protein that contains a [4Fe-4S] cluster in its active site.[3] The reaction proceeds via a cis-aconitate intermediate. The mechanism involves a dehydration step where a water molecule is removed from citrate to form the enzyme-bound intermediate cis-aconitate, followed by a stereospecific hydration step where the water molecule is added back to form isocitrate.[3]
Quantitative Data: Aconitase Kinetics
The kinetic parameters of aconitase are crucial for understanding the flux of metabolites through the initial stages of the TCA cycle. Below is a summary of available kinetic data for mitochondrial aconitase (ACO2).
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism/Source |
| Mitochondrial Aconitase (ACO2) | Citrate | 210 | 1.5 | Rat Liver[4] |
| Isocitrate | 70 | 0.8 | Rat Liver[4] | |
| cis-Aconitate | 25 | 2.5 | Rat Liver[4] | |
| Recombinant Human ACO2 | Citrate | - | 22 ± 2 U/mg | Human[5] |
| Isocitrate | - | - | Human[5] | |
| cis-Aconitate | - | - | Human[5] |
The Consumption of Isocitrate: The Isocitrate Dehydrogenase Reaction
The oxidative decarboxylation of isocitrate to α-ketoglutarate is a key regulatory and rate-limiting step in the TCA cycle.[6] This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH) and is accompanied by the reduction of a nicotinamide (B372718) cofactor (NAD+ or NADP+).[1]
Isocitrate Dehydrogenase Isoforms and Their Roles
As previously mentioned, humans have three isoforms of IDH:
-
IDH1 (NADP+-dependent): Located in the cytoplasm and peroxisomes, it is a primary source of cytosolic NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[7]
-
IDH2 (NADP+-dependent): Found in the mitochondria, it also contributes to the mitochondrial NADPH pool, which is important for combating oxidative stress within this organelle.[8]
-
IDH3 (NAD+-dependent): Exclusively mitochondrial, this heterooctameric enzyme is the key isoform of the TCA cycle, producing NADH for the electron transport chain.[9][10]
Quantitative Data: Isocitrate Dehydrogenase Kinetics
The kinetic properties of the IDH isoforms differ, reflecting their distinct metabolic roles. The following tables summarize the available kinetic data for human IDH isoforms.
Table 3.2.1: Kinetic Parameters of Human IDH1 (NADP+-dependent)
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions |
| Isocitrate | 33 | 20.0 ± 0.4 | 6.1 x 10⁵ | pH 7.4 |
| NADP+ | 1.4 | - | - | pH 7.4 |
Data for wild-type human IDH1.
Table 3.2.2: Kinetic Parameters of Human IDH2 (NADP+-dependent)
| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Conditions |
| Isocitrate | 6 | 43.4 | - |
| NADP+ | 3.1 | 42.1 | - |
Data obtained from UniProt for human IDH2.[8]
Table 3.2.3: Allosteric Regulation of Human IDH3 (NAD+-dependent)
| Effector | Effect | Concentration for Half-Maximal Effect | Notes |
| ADP | Activator | - | Acts synergistically with citrate[11] |
| ATP | Inhibitor (high conc.) | - | Competitive with NAD+ |
| Activator (low conc.) | - | Mimics ADP at the allosteric site | |
| NADH | Inhibitor | - | Competes with NAD+ at the active site and with activators at the allosteric site[12] |
| Citrate | Activator | - | Binds to the allosteric site on the γ subunit[11] |
Signaling Pathways and Regulatory Mechanisms
The activity of isocitrate dehydrogenase is tightly regulated to meet the energetic and biosynthetic needs of the cell. This regulation occurs through substrate availability, product inhibition, and allosteric modulation.
Allosteric Regulation of IDH3
The mitochondrial NAD+-dependent IDH3 is a key regulatory point of the TCA cycle. Its activity is allosterically activated by ADP, signaling a low energy state, and inhibited by ATP and NADH, which indicate a high energy state.[9][13] Citrate also acts as an allosteric activator.[11]
Regulation of IDH1 and IDH2
The regulation of the NADP+-dependent isoforms, IDH1 and IDH2, is less complex than that of IDH3 and is primarily driven by substrate availability and product inhibition by NADPH.
Isocitrate Metabolism in Disease
Mutations in the genes encoding IDH1 and IDH2 have been identified as key drivers in several types of cancer, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[14] These mutations typically occur at a single arginine residue in the enzyme's active site (R132 in IDH1 and R172 or R140 in IDH2).
Neomorphic Activity of Mutant IDH
Instead of their normal function of converting isocitrate to α-ketoglutarate, these mutant IDH enzymes gain a neomorphic (new) function: the reduction of α-ketoglutarate to D-2-hydroxyglutarate (D-2-HG).[14]
Oncogenic Role of D-2-Hydroxyglutarate
D-2-HG is considered an oncometabolite because its accumulation to high levels in cells competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of isocitrate and isocitrate dehydrogenase.
Isocitrate Dehydrogenase Activity Assay
Objective: To measure the enzymatic activity of isocitrate dehydrogenase in biological samples.
Principle: The activity of IDH is determined by monitoring the reduction of NAD+ or NADP+ to NADH or NADPH, respectively. This is measured spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂
-
Substrate solution: 10 mM DL-Isocitrate in assay buffer
-
Cofactor solution: 10 mM NAD+ or NADP+ in assay buffer
-
Enzyme sample (e.g., cell lysate, purified protein)
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing:
-
80 µL of Assay Buffer
-
10 µL of Cofactor solution
-
10 µL of Enzyme sample
-
-
Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the Substrate solution.
-
Immediately measure the absorbance at 340 nm and continue to record the absorbance every 30 seconds for 5-10 minutes.
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantification of Isocitrate in Biological Samples
Objective: To measure the concentration of isocitrate in tissues, cells, or other biological materials.
Principle: This assay is based on the IDH-catalyzed oxidation of isocitrate, where the resulting NADPH is used to reduce a probe, generating a colorimetric or fluorescent signal that is proportional to the amount of isocitrate.
Materials:
-
Commercial isocitrate assay kit (e.g., from major life science suppliers)
-
Microplate reader (colorimetric or fluorescent)
-
Sample homogenization equipment
-
Deproteinization kit (e.g., perchloric acid or ultrafiltration)
Procedure (General Outline):
-
Sample Preparation:
-
Homogenize tissue or cell samples in the provided assay buffer.
-
Centrifuge to remove insoluble material.
-
Deproteinize the supernatant to remove enzymes that may interfere with the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of isocitrate standards of known concentrations.
-
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing IDH, NADP+, and the detection probe.
-
Incubate for the time specified in the kit protocol (e.g., 30-60 minutes) at the recommended temperature.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Calculation:
-
Determine the concentration of isocitrate in the samples by comparing their readings to the standard curve.
-
Conclusion and Future Directions
Isocitrate stands as a cornerstone of cellular metabolism, with its flux through the TCA cycle tightly regulated to maintain cellular homeostasis. The enzymes responsible for its synthesis and degradation, aconitase and isocitrate dehydrogenase, are critical control points. The discovery of the neomorphic activity of mutant IDH enzymes has revolutionized our understanding of the role of metabolism in cancer and has opened up new avenues for targeted therapies. Future research will likely focus on further elucidating the intricate regulatory networks governing isocitrate metabolism, developing more specific and potent inhibitors of mutant IDH for clinical use, and exploring the role of isocitrate and its related enzymes in other diseases. This in-depth technical guide provides a solid foundation for professionals in the field to build upon in their research and development endeavors.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Characterization of the human mitochondrial aconitase gene (ACO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies of cytoplasmic and mitochondrial aconitate hydratases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Mechanisms of IDH1 Regulation through Site-Specific Acetylation Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Isocitrate dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 11. Molecular mechanism of the allosteric regulation of the αγ heterodimer of human NAD-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the inhibitory mechanisms of NADH on the αγ heterodimer of human NAD-dependent isocitrate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of DL-Isocitric Acid Trisodium Salt Stock Solution
Introduction
DL-Isocitric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. The trisodium (B8492382) salt form is a stable and soluble version of this molecule, making it a common reagent in various biochemical and cellular assays. These application notes provide a detailed protocol for the preparation, storage, and handling of DL-Isocitric acid trisodium salt stock solutions for research applications, including enzyme kinetics, metabolic studies, and as a component in cell culture media.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental reproducibility. The key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₅Na₃O₇ (anhydrous) | [1][2][3] |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | [1][2][3][4][5] |
| Appearance | White to light yellow crystalline powder | [3][6] |
| Solubility (in Water) | ≥ 100 mg/mL (387.49 mM) | [3] |
| Solubility (in PBS, pH 7.2) | 5 mg/mL | [4] |
| Purity | Typically ≥93% to ≥95% | [1][4] |
Experimental Protocols
-
This compound (hydrate or anhydrous)
-
High-purity water (e.g., Milli-Q® or equivalent) or a suitable buffer (e.g., PBS, pH 7.2)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or magnetic stirrer
-
Sterile conical tubes (e.g., 15 mL or 50 mL) for aliquoting
-
Sterile syringe filters (0.22 µm) for sterilization
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
This protocol describes the preparation of a 1 M stock solution of this compound in high-purity water.
-
Calculate the required mass: Based on the anhydrous molecular weight of 258.07 g/mol , the mass of the salt required for a specific volume can be calculated using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 10 mL of a 1 M stock solution: Mass (g) = 1 mol/L x 0.010 L x 258.07 g/mol = 2.5807 g
-
Weigh the compound: Tare the analytical balance with a clean weighing boat. Carefully weigh the calculated amount of this compound.
-
Dissolution: Transfer the weighed salt to a volumetric flask of the desired final volume. Add a portion of the high-purity water (approximately 70-80% of the final volume).
-
Mixing: Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely. The powder is readily soluble in water.[6] If needed, sonication can be used to expedite dissolution.[3]
-
Volume adjustment: Once the solid is fully dissolved, add high-purity water to bring the solution to the final desired volume. Ensure the meniscus is level with the calibration mark on the volumetric flask.
-
Sterilization (Optional but Recommended): For applications in cell culture or other sterile assays, filter the stock solution through a 0.22 µm syringe filter into a sterile container.[3]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile conical tubes to avoid repeated freeze-thaw cycles.[3]
Proper storage is critical to maintain the integrity of the this compound and its stock solutions.
| Form | Storage Temperature | Stability | References |
| Solid Powder | -20°C | ≥ 4 years | [4] |
| Stock Solution | -80°C | Up to 6 months | [3] |
| Stock Solution | -20°C | Up to 1 month | [3] |
Note: It is recommended to store the solid compound in a dry, tightly sealed container.[7] For stock solutions, avoid repeated freeze-thaw cycles as this can lead to degradation.
Calculations for Stock Solution Preparation
The following table provides the mass of this compound (anhydrous) required to prepare stock solutions of various concentrations and volumes.
| Desired Concentration | 1 mL | 5 mL | 10 mL |
| 1 mM | 0.258 mg | 1.290 mg | 2.581 mg |
| 5 mM | 1.290 mg | 6.452 mg | 12.904 mg |
| 10 mM | 2.581 mg | 12.904 mg | 25.807 mg |
| 100 mM | 25.807 mg | 129.035 mg | 258.070 mg |
| 1 M | 258.070 mg | 1.290 g | 2.581 g |
Workflow Diagram
Caption: A flowchart illustrating the key steps for preparing a sterile stock solution of this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. In case of contact with eyes or skin, rinse thoroughly with water.[7] While not classified as a hazardous substance, it is good laboratory practice to handle all chemicals with care.[8]
References
- 1. DL-异柠檬酸 三钠盐 水合物 ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Isocitric acid, dl- | C6H5Na3O7 | CID 168942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. jpharmachem.com [jpharmachem.com]
Application Notes and Protocols for Enzymatic Assay of Isocitrate Dehydrogenase using DL-Isocitric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, playing a key role in the tricarboxylic acid (TCA) cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, concurrently reducing NAD+ to NADH or NADP+ to NADPH.[1][2][3] There are three main isoforms of IDH in eukaryotes: the NAD+-dependent IDH3, which is a key component of the mitochondrial TCA cycle, and the NADP+-dependent IDH1 and IDH2, located in the cytoplasm/peroxisomes and mitochondria, respectively.[1][4][5] These NADP+-dependent isoforms are crucial for supplying NADPH for reductive biosynthesis and antioxidant defense.[1]
Mutations in IDH1 and IDH2 have been identified as key drivers in several cancers, including glioma and acute myeloid leukemia.[1][6] These mutations confer a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[7] Consequently, the enzymatic activity of IDH is a significant area of research for understanding metabolic pathways and for the development of therapeutic inhibitors.
This document provides a detailed protocol for a continuous spectrophotometric enzymatic assay for NADP+-dependent isocitrate dehydrogenase using the substrate DL-Isocitric acid. The assay monitors the increase in absorbance at 340 nm resulting from the production of NADPH.[8]
Principle of the Assay
The enzymatic activity of NADP+-dependent isocitrate dehydrogenase is determined by monitoring the rate of NADPH formation. In the presence of the enzyme, DL-Isocitric acid is oxidatively decarboxylated to α-ketoglutarate. This reaction is coupled with the reduction of NADP+ to NADPH. NADPH has a characteristic absorbance maximum at 340 nm, while NADP+ does not absorb at this wavelength. Therefore, the rate of increase in absorbance at 340 nm is directly proportional to the IDH enzyme activity.[8] A divalent cation, typically Mg2+ or Mn2+, is required as a cofactor for this reaction.[3][4][9]
The overall reaction is as follows:
DL-Isocitrate + NADP+ ---(IDH, Mg2+/Mn2+)---> α-Ketoglutarate + CO2 + NADPH + H+[8]
Data Presentation
The following table summarizes typical final concentrations of reagents used in the isocitrate dehydrogenase enzymatic assay. The optimal concentrations may vary depending on the specific isozyme, its source, and experimental goals. It is recommended to perform initial optimization experiments.
| Reagent | Final Concentration Range | Purpose |
| Glycylglycine Buffer (pH 7.4) or Tris-HCl (pH 8.0-8.5) | 50 - 250 mM | Maintain optimal pH for enzyme activity.[8][10] |
| DL-Isocitric acid | 0.44 - 6.6 mM | Substrate for the enzyme.[8][11] |
| NADP+ | 0.5 - 1.0 mM | Coenzyme that gets reduced.[8][10] |
| MgCl2 or MnCl2 | 0.6 - 10 mM | Divalent cation cofactor.[8][11] |
| Isocitrate Dehydrogenase | 0.03 - 0.6 units/mL | Enzyme to be assayed.[8] |
Table 1: Typical Reagent Concentrations for IDH Enzymatic Assay.
Kinetic parameters for isocitrate dehydrogenase can vary significantly based on the isozyme, species, and experimental conditions. The following table provides an example of kinetic constants for a dual coenzyme-dependent IDH from Umbonibacter marinipuiceus.
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| NAD+ | 1800.0 ± 64.4 | - | - |
| NADP+ | 1167.7 ± 113.0 | - | - |
Table 2: Apparent Michaelis-Menten constants of UmIDH for NAD+ and NADP+. [10] Note: The provided source did not contain k_cat_ values, hence the catalytic efficiency could not be fully calculated. The catalytic efficiency (kcat/Km) of UmIDH is reported to be only 2.3-fold greater for NADP+ than NAD+.[10]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific applications.
Reagent Preparation
-
Assay Buffer: Prepare a 250 mM Glycylglycine buffer. Dissolve Gly-Gly in deionized water and adjust the pH to 7.4 at 37°C with 1 M NaOH.[8] Alternatively, a 50 mM Tris-HCl buffer with a pH of 8.5 can be used.[10]
-
DL-Isocitric Acid Solution (6.6 mM): Prepare by dissolving DL-Isocitric Acid, trisodium (B8492382) salt in the assay buffer.[8]
-
NADP+ Solution (20 mM): Prepare by dissolving β-Nicotinamide Adenine Dinucleotide Phosphate, sodium salt in deionized water.[8]
-
Manganese Chloride Solution (18 mM): Prepare by dissolving Manganese Chloride, tetrahydrate in deionized water.[8] Alternatively, a Magnesium Chloride solution can be used.
-
Enzyme Solution: Immediately before use, prepare a solution containing 0.3 - 0.6 units/mL of Isocitrate Dehydrogenase in cold assay buffer.[8] The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
Assay Procedure
The following procedure is designed for a standard 1 cm path length cuvette and a final reaction volume of 3.0 mL.[8] The volumes can be scaled down for use in a 96-well plate format.
-
Prepare the Reaction Mixture: In a suitable cuvette, pipette the following reagents in the order listed:
| Reagent | Volume (mL) for Test | Volume (mL) for Blank |
| Deionized Water | 1.95 | 1.95 |
| Assay Buffer (Reagent A) | 0.50 | 0.60 |
| DL-Isocitric Acid (Reagent B) | 0.20 | 0.20 |
| NADP+ (Reagent C) | 0.15 | 0.15 |
| MnCl2 (Reagent D) | 0.10 | 0.10 |
-
Equilibration: Mix the contents of the cuvettes by inversion and incubate at 37°C for 5-10 minutes to allow the solution to reach thermal equilibrium.[8]
-
Baseline Measurement: Place the cuvettes in a spectrophotometer thermostatted at 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.[8]
-
Initiate the Reaction: To the "Test" cuvette, add 0.10 mL of the Enzyme Solution (Reagent E). For the "Blank" cuvette, add 0.10 mL of the assay buffer.
-
Kinetic Measurement: Immediately mix the contents by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.[8] Ensure that the rate of absorbance increase is linear during the measurement period.
Data Analysis
-
Calculate the Rate of Reaction (ΔA340nm/minute): Determine the maximum linear rate of absorbance increase for both the "Test" and "Blank" samples.
-
Correct for Background: Subtract the rate of the "Blank" from the rate of the "Test" to correct for any non-enzymatic reduction of NADP+. ΔA340nm/minute (Corrected) = ΔA340nm/minute (Test) - ΔA340nm/minute (Blank)
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[10]
Activity (units/mL of enzyme solution) = (ΔA340nm/minute (Corrected) * Total Reaction Volume (mL)) / (6.22 * Volume of Enzyme Added (mL))
One unit of isocitrate dehydrogenase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADPH from NADP+ per minute at a specific pH and temperature.[4][8]
Visualizations
Caption: Experimental workflow for the enzymatic assay of isocitrate dehydrogenase.
Caption: Biochemical reaction catalyzed by NADP+-dependent isocitrate dehydrogenase.
References
- 1. grokipedia.com [grokipedia.com]
- 2. abcam.com [abcam.com]
- 3. Isocitrate Dehydrogenase [chem.uwec.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pufei.com [pufei.com]
- 6. Isocitrate Dehydrogenase Assay Kit (Colorimetric) (ab102528) | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Analysis of Isocitrate Dehydrogenase -2 (IDH-2) Activity in Human Serum as a Biomarker in Chemotherapy Patients of Breast Carcinoma: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eajm.org [eajm.org]
Application Note: Quantification of DL-Isocitric Acid in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isocitric acid in biological matrices such as plasma, serum, and tissue. Isocitric acid, a key intermediate in the citric acid cycle, is a critical analyte for metabolic research.[1][2][3] The presented protocol utilizes a simple sample preparation procedure, followed by reversed-phase chromatographic separation to resolve isocitric acid from its isomer, citric acid, and subsequent detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the accuracy and precision required for metabolomics studies, clinical research, and drug development applications.
Introduction
DL-Isocitric acid is a structural isomer of citric acid and plays a pivotal role in cellular metabolism as an intermediate in the citric acid (or Krebs) cycle.[4] This cycle is a central metabolic pathway that connects carbohydrate, fat, and protein metabolism and is fundamental for generating cellular energy in the form of ATP.[3][5] The accurate quantification of isocitric acid in biological samples is essential for studying metabolic disorders, understanding drug-induced metabolic shifts, and identifying potential biomarkers.
LC-MS/MS is an ideal analytical technique for this purpose, offering high sensitivity and selectivity.[6] However, challenges exist, including the efficient extraction from complex biological matrices and the chromatographic separation from the more abundant isomer, citric acid. This document provides a comprehensive protocol to address these challenges and ensure reliable quantification.
Signaling Pathway Involvement: The Citric Acid Cycle
Isocitrate is formed from citrate (B86180) in a reaction catalyzed by the enzyme aconitase. It is then oxidized and decarboxylated by isocitrate dehydrogenase to form alpha-ketoglutarate, producing the first NADH and CO2 of the cycle.[1] This step is a key regulatory point in cellular respiration.
Caption: Role of Isocitrate in the Citric Acid Cycle.
Experimental Workflow
The overall workflow for the quantification of isocitric acid involves sample collection, protein precipitation and extraction, LC-MS/MS analysis, and subsequent data processing. An internal standard (e.g., ¹³C-labeled isocitric acid) should be added early in the sample preparation process to correct for matrix effects and variations in extraction efficiency and instrument response.
Caption: General Experimental Workflow for Isocitrate Analysis.
Experimental Protocols
Required Materials
-
DL-Isocitric acid trisodium (B8492382) salt standard (Sigma-Aldrich or equivalent)
-
Isotopically labeled internal standard (IS), e.g., Isocitric acid-¹³C₆ (Cambridge Isotope Laboratories or equivalent)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water (Fisher Scientific or equivalent)
-
Formic acid (Sigma-Aldrich or equivalent)
-
Microcentrifuge tubes
-
HPLC vials with inserts
Sample Preparation
A. Plasma or Serum Samples (Protein Precipitation) [7][8][9]
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge briefly, and transfer to an HPLC vial for analysis.
B. Tissue Samples (Homogenization and Extraction) [10][11][12]
-
Weigh approximately 20-30 mg of frozen tissue in a pre-chilled tube.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout.
-
Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the pellet in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial for analysis.
LC-MS/MS Method
A. Liquid Chromatography Conditions Separation of isocitrate from citrate is critical. A reversed-phase column with good retention for polar compounds is recommended.[13]
| Parameter | Value |
| LC System | Agilent 1290 Infinity LC or equivalent[14] |
| Column | Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 2.0 | 2 |
| 5.0 | 20 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 2 |
| 8.0 | 2 |
B. Mass Spectrometry Conditions Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
| Parameter | Value |
| MS System | Sciex 6500+ QTRAP, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
Table 2: MRM Transitions for Isocitric Acid Note: Collision energies (CE) and other compound-dependent parameters must be optimized for the specific instrument used.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Isocitric Acid (Quantifier) | 191.0 | 111.0 | -20 |
| Isocitric Acid (Qualifier) | 191.0 | 73.0 | -25 |
| Isocitric Acid-¹³C₆ (IS) | 197.0 | 115.0 | -20 |
Data and Results
A calibration curve should be prepared in a surrogate matrix (e.g., stripped serum or PBS) spanning the expected concentration range of the samples. The method should be validated to assess its linearity, accuracy, precision, limit of detection (LOD), and lower limit of quantification (LLOQ).[15][16]
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value |
|---|---|
| Linearity (r²) | > 0.995 |
| LLOQ | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of DL-isocitric acid in various biological samples. The protocol emphasizes robust sample preparation to remove interfering matrix components and a chromatographic strategy to resolve isocitrate from its key isomer, citrate. This method is well-suited for researchers and scientists in metabolic research and drug development, enabling the accurate measurement of this central metabolite.
References
- 1. Citric Acid Cycle- Pathway, Energetics and Significance | Pharmaguideline [pharmaguideline.com]
- 2. Khan Academy [khanacademy.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. news-medical.net [news-medical.net]
- 10. alexkentsis.net [alexkentsis.net]
- 11. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Isocitrate Lyase Activity Assay Using DL-Isocitric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, an anabolic pathway that allows organisms such as bacteria, fungi, and plants to utilize simple carbon compounds like acetate (B1210297) for the synthesis of carbohydrates.[1][2][3] ICL catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate.[1][4] This enzyme is absent in placental mammals, making it an attractive target for the development of antimicrobial and antifungal agents.[1][2] Accurate determination of ICL activity is crucial for studying its kinetics, screening for inhibitors, and understanding its physiological role.
This document provides detailed protocols and application notes for a continuous spectrophotometric assay of isocitrate lyase activity using DL-isocitric acid as the substrate. The assay is based on the reaction of the product, glyoxylate, with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be monitored by measuring the increase in absorbance at 324 nm.[5][6]
Principle of the Assay
The isocitrate lyase activity assay involves a two-step reaction:
-
Enzymatic Reaction: Isocitrate lyase catalyzes the cleavage of DL-isocitrate to succinate and glyoxylate.
-
Detection Reaction: The glyoxylate produced reacts with phenylhydrazine to form glyoxylate phenylhydrazone. The formation of this product is monitored by measuring the increase in absorbance at 324 nm.[5][6][7]
The rate of increase in absorbance at 324 nm is directly proportional to the isocitrate lyase activity in the sample.
Data Presentation
Table 1: Kinetic Parameters of Isocitrate Lyase from Various Organisms
| Organism | Km for Isocitrate (µM) | kcat (s-1) | Optimal pH | Reference |
| Mycobacterium tuberculosis | 45 ± 7 | 5.2 ± 0.2 | 6.8 | [8] |
| Mycobacterium avium | 145 | 1.3 (µmol/min/mg) | 6.8 | [9] |
| Rat Liver | 70 | Not Reported | 7.4 | [10] |
Table 2: Recommended Reagent Concentrations for the Isocitrate Lyase Activity Assay
| Reagent | Stock Concentration | Volume per 1 mL Assay | Final Concentration | Reference |
| Imidazole (B134444) Buffer, pH 6.8 | 50 mM | 0.50 mL | 25 mM | [5] |
| Magnesium Chloride (MgCl₂) | 50 mM | 0.10 mL | 5 mM | [5] |
| Ethylenediaminetetraacetic Acid (EDTA) | 10 mM | 0.10 mL | 1 mM | [5] |
| Phenylhydrazine HCl | 40 mM | 0.10 mL | 4 mM | [5] |
| DL-Isocitric Acid | 10 mM | 0.10 mL | 1 mM | [5] |
| Enzyme Solution | 0.05 - 0.07 units/mL | 0.10 mL | 0.005 - 0.007 units | [5] |
Experimental Protocols
Reagent Preparation
-
A. 50 mM Imidazole Buffer, pH 6.8 at 30°C: Dissolve imidazole in deionized water and adjust the pH to 6.8 at 30°C with 1 M HCl.[5]
-
B. 50 mM Magnesium Chloride (MgCl₂) Solution: Dissolve magnesium chloride hexahydrate in deionized water.[5]
-
C. 10 mM Ethylenediaminetetraacetic Acid (EDTA) Solution: Dissolve EDTA, disodium (B8443419) salt, dihydrate in deionized water.[5]
-
D. 40 mM Phenylhydrazine HCl Solution: Prepare fresh by dissolving phenylhydrazine hydrochloride in deionized water.[5]
-
E. 10 mM DL-Isocitric Acid Solution: Dissolve DL-isocitric acid, trisodium (B8492382) salt in deionized water.[5][8]
-
F. Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution containing 0.05 - 0.07 unit/mL of Isocitrate Lyase in cold Reagent A.[5] The specific activity of the purified enzyme from Mycobacterium avium for isocitrate was 1.3 μmol/min/mg of protein.[9]
Assay Procedure
This protocol is for a 1 mL reaction volume and can be scaled as needed.
-
Pipette the following reagents into suitable cuvettes:
-
0.50 mL of Reagent A (Imidazole Buffer)
-
0.10 mL of Reagent B (MgCl₂)
-
0.10 mL of Reagent C (EDTA)
-
0.10 mL of Reagent D (Phenylhydrazine)
-
-
Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.[5]
-
Add 0.10 mL of Reagent E (DL-Isocitric Acid) to the cuvette.
-
Monitor the absorbance at 324 nm until a constant reading is obtained (this constitutes the blank rate).
-
Initiate the reaction by adding 0.10 mL of Reagent F (Enzyme Solution).
-
Continuously monitor the increase in absorbance at 324 nm for several minutes.
Calculation of Enzyme Activity
One unit of isocitrate lyase is defined as the amount of enzyme that catalyzes the formation of 1 µmole of glyoxylate phenylhydrazone per minute at pH 6.8 and 30°C.[5] The molar extinction coefficient for glyoxylate phenylhydrazone at 324 nm is 17,000 M⁻¹cm⁻¹.[11]
The activity in units per mL of enzyme solution can be calculated using the following formula:
Activity (U/mL) = (ΔA₃₂₄/min * Total Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))
Where:
-
ΔA₃₂₄/min = The rate of change in absorbance at 324 nm per minute (corrected for the blank rate).
-
Total Volume = The total volume of the assay mixture (in mL).
-
ε = The molar extinction coefficient of glyoxylate phenylhydrazone (17.0 M⁻¹cm⁻¹ for µmole calculations).
-
Light Path = The light path of the cuvette (typically 1 cm).
-
Enzyme Volume = The volume of the enzyme solution added to the assay (in mL).
Visualizations
Caption: Experimental workflow for the isocitrate lyase activity assay.
Caption: The Glyoxylate Cycle and its connection to the TCA Cycle.
References
- 1. Isocitrate lyase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Major roles of isocitrate lyase and malate synthase in bacterial and fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Major roles of isocitrate lyase and malate synthase in bacterial and fungal pathogenesis. | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhibitory Effects of Epipolythiodioxopiperazine Fungal Metabolites on Isocitrate Lyase in the Glyoxylate Cycle of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Isotope-induced Equilibrium Perturbation for Isocitrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Protocol for measuring aconitase activity with isocitrate.
Application Note: Measurement of Aconitase Activity
Introduction
Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate through the intermediate cis-aconitate.[1][2][3] This reversible reaction is a critical step in cellular metabolism. Aconitase exists in both mitochondrial (m-aconitase) and cytosolic (c-aconitase) isoforms, which are encoded by different genes.[4][5] The enzyme contains a labile iron-sulfur [4Fe-4S] cluster in its active site, which is essential for its catalytic activity.[5][6][7][8][9] This iron-sulfur cluster makes aconitase particularly susceptible to inactivation by oxidative stress, and as such, its activity is often used as a biomarker for oxidative damage.[4][5][10] This application note provides detailed protocols for the measurement of aconitase activity in biological samples using isocitrate as the substrate.
Principle of the Assay
Two primary methods are described for measuring aconitase activity.
-
Direct Spectrophotometric Assay: This method directly measures the formation of the intermediate, cis-aconitate, from isocitrate. Cis-aconitate has a distinct absorbance at 240 nm, and the rate of increase in absorbance is directly proportional to aconitase activity.[10][11]
-
Coupled Enzyme Assay: This is an indirect method where the product of the aconitase reaction, isocitrate, is used as a substrate for a coupling enzyme, isocitrate dehydrogenase (IDH).[12] In the presence of NADP+, IDH oxidizes isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH.[5][13] The production of NADPH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[5][13] Alternatively, the NADPH can be used to reduce a colorless probe to a colored product, which can be measured at a specific wavelength (e.g., 450 nm or 565 nm).[4][7][8][9][14]
Experimental Protocols
I. Sample Preparation
Proper sample preparation is crucial for accurate measurement of aconitase activity. The addition of citrate or isocitrate to the extraction buffers can help stabilize the enzyme's Fe-S cluster.[12]
A. Tissue Homogenates
-
Excise and weigh 20-40 mg of fresh or frozen tissue.
-
On ice, homogenize the tissue in 100-200 µL of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove cellular debris.[4]
-
The resulting supernatant contains the cytosolic aconitase (c-aconitase).
-
For mitochondrial aconitase (m-aconitase), centrifuge the supernatant from the previous step at 20,000 x g for 15 minutes at 4°C.[4][15]
-
Discard the supernatant. The pellet contains the mitochondria.
-
Resuspend the mitochondrial pellet in 100 µL of ice-cold Assay Buffer and sonicate for 20 seconds to release the m-aconitase.[4][15]
B. Cultured Cells
-
Harvest approximately 1 x 10^6 cells and centrifuge at 2,000 x g for 5 minutes to pellet.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Assay Buffer.
-
Homogenize or sonicate the cell suspension on ice.
-
Proceed with the differential centrifugation steps as described for tissue homogenates to separate cytosolic and mitochondrial fractions.[4]
II. Aconitase Activation (Optional but Recommended)
The [4Fe-4S] cluster of aconitase can be sensitive to oxidation and may require reactivation.
-
Prepare a fresh Aconitase Activation Solution by mixing equal volumes of reconstituted Cysteine-HCl and (NH4)2Fe(SO4)2 solutions.[4][14]
-
Add 10 µL of the Aconitase Activation Solution to 100 µL of the sample.[4][14][15]
III. Direct Spectrophotometric Assay Protocol (240 nm)
This protocol measures the conversion of isocitrate to cis-aconitate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer such as Tris-HCl or phosphate (B84403) buffer, pH 7.4.
-
Substrate Solution: Prepare a stock solution of isocitrate in Assay Buffer.
-
-
Assay Procedure:
-
Set up a UV-transparent 96-well plate or cuvettes.
-
Add 2-50 µL of the prepared (and activated, if applicable) sample to each well.
-
Add Assay Buffer to bring the final volume to 100 µL.
-
Initiate the reaction by adding an appropriate volume of the isocitrate substrate solution.
-
Immediately measure the absorbance at 240 nm in a microplate reader capable of UV measurements.
-
Take readings every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Aconitase activity can be calculated using the Beer-Lambert law, with the extinction coefficient of cis-aconitate being a key parameter.
-
IV. Coupled Enzyme Assay Protocol (Colorimetric, 450 nm)
This protocol is based on a coupled reaction leading to a colorimetric product.
-
Reagent Preparation:
-
Assay Buffer: As provided in commercial kits or a standard biological buffer at pH 7.4.[4]
-
Developer Solution: Contains the necessary components to convert the product of the coupled reaction into a colored substance.[4][14]
-
Isocitrate Standard: A known concentration of isocitrate to generate a standard curve.[4][14]
-
-
Standard Curve Preparation:
-
Prepare a series of isocitrate standards ranging from 0 to 20 nmol/well by diluting the Isocitrate Standard stock solution in Assay Buffer.[4]
-
Add 50 µL of each standard dilution to separate wells of a 96-well plate.
-
-
Assay Procedure:
-
Add 2-50 µL of the activated sample to the wells of a 96-well plate.
-
Adjust the final volume of each sample well to 50 µL with Assay Buffer.[4]
-
Prepare a reaction mix containing Assay Buffer, Substrate, and Enzyme Mix according to the kit instructions.
-
Add the reaction mix to each well containing the sample and standards.
-
Incubate at 25°C for 30-60 minutes.
-
Add 10 µL of the Developer to each well and incubate for an additional 10 minutes at 25°C.[4]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 nmol/well standard) from all readings.
-
Plot the standard curve of absorbance versus the amount of isocitrate.
-
Determine the amount of isocitrate generated in the sample wells from the standard curve.
-
Aconitase activity is typically expressed as nmol/min/mL or mU/mL. One unit of aconitase is the amount of enzyme that isomerizes 1.0 µmole of citrate to isocitrate per minute at pH 7.4 at 25°C.[4]
-
Data Presentation
Table 1: Quantitative Parameters for Aconitase Activity Assays
| Parameter | Direct Assay (240 nm) | Coupled Assay (450 nm) |
| Wavelength | 240 nm | 450 nm |
| Substrate | Isocitrate | Citrate |
| Sample Volume | 2-50 µL | 2-50 µL |
| Final Reaction Volume | 100 µL | ~110 µL |
| Incubation Temperature | Room Temperature | 25°C |
| Incubation Time | 10-30 minutes (kinetic) | 30-60 minutes (endpoint) |
| Standard | Not applicable | Isocitrate (0-20 nmol/well) |
| Detection | Formation of cis-aconitate | Formation of colored product |
Table 2: Reagent and Buffer Composition
| Reagent | Composition | Storage |
| Assay Buffer | Tris-HCl or Phosphate buffer, pH 7.4 | 4°C |
| Substrate (Citrate) | Reconstituted in ddH2O | 4°C |
| Developer | Reconstituted in Assay Buffer | 4°C |
| Enzyme Mix (IDH) | Provided as a solution | 4°C on ice |
| Cysteine-HCl | Reconstituted in Assay Buffer | -20°C (use within 1 month) |
| (NH4)2Fe(SO4)2 | Reconstituted in Assay Buffer | -20°C (use within 1 month) |
| Isocitrate Standard | Provided as a stock solution | 4°C on ice |
Visualizations
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. bioassaysys.com [bioassaysys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. biocompare.com [biocompare.com]
- 11. abcam.cn [abcam.cn]
- 12. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aconitase Activity Assay Kit - Profacgen [profacgen.com]
- 14. abcam.com [abcam.com]
- 15. assaygenie.com [assaygenie.com]
Application of DL-Isocitric Acid in Elucidating Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Isocitric acid, a racemic mixture of the isocitrate stereoisomers, serves as a critical substrate for investigating the kinetics of several key enzymes involved in central metabolic pathways. Its application is particularly prominent in the study of isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL), enzymes at the crossroads of the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt. Understanding the kinetic parameters of these enzymes is fundamental to unraveling cellular metabolism, identifying potential drug targets, and developing novel therapeutics. This document provides detailed application notes and experimental protocols for utilizing DL-isocitric acid in enzyme kinetic studies.
Key Enzymes and Reactions
DL-Isocitric acid is primarily used to study the following enzymatic reactions:
-
Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[1][2] There are different isoforms of IDH, with IDH1 and IDH2 using NADP+ as a cofactor, while IDH3 uses NAD+.[2][3] The reaction is a key regulatory point in the TCA cycle.[1]
-
Isocitrate Lyase (ICL): A crucial enzyme in the glyoxylate shunt, ICL catalyzes the reversible cleavage of isocitrate into succinate (B1194679) and glyoxylate.[4][5] This pathway is absent in mammals, making ICL an attractive target for antimicrobial drug development.[6]
-
Aconitase: This enzyme facilitates the reversible isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate.[7][8] While not directly utilizing DL-isocitric acid as a starting substrate for kinetic assays in the same manner as IDH and ICL, its activity is essential for the endogenous production of the isocitrate substrate.
Data Presentation: Kinetic Parameters
The following tables summarize the kinetic parameters for isocitrate dehydrogenase and isocitrate lyase using isocitrate as a substrate. Note that the use of DL-isocitric acid means that only the D-threo-isomer is biologically active.
Table 1: Kinetic Parameters for Isocitrate Dehydrogenase (IDH)
| Enzyme Source | Isoform | Substrate | Km (µM) | Vmax or kcat | Cofactor | Conditions | Reference |
| Bovine Adrenals | NADP-specific | D,L-Isocitrate | 2.3 and 63 | Not specified | NADP+ | Low Mg2+ or Mn2+ | [9] |
| Mycobacterium tuberculosis | ICDH-1 | Isocitrate | Not specified | DV = 1.3 ± 0.1, D2OV = 3.0 ± 0.2 | NADP+ | pH not specified | [1] |
| Mammalian | NAD-linked | DL-Isocitric acid | Not specified | 69.2 munits/mg protein | NAD+ | pH not specified | [10] |
Table 2: Kinetic Parameters for Isocitrate Lyase (ICL)
| Enzyme Source | Substrate | Kisocitrate (µM) | kcat (s-1) | Conditions | Reference |
| Mycobacterium tuberculosis | Isocitrate | 45 ± 7 | 5.2 ± 0.2 | pH not specified | [4] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Isocitrate Dehydrogenase (NADP+-dependent) Activity
This protocol is adapted from established methods for measuring the activity of NADP+-dependent isocitrate dehydrogenase.[11]
Principle: The enzymatic activity is determined by monitoring the rate of NADP+ reduction to NADPH, which is measured by the increase in absorbance at 340 nm.
Materials:
-
Enzyme: Purified or partially purified isocitrate dehydrogenase (NADP+).
-
Substrate: DL-Isocitric acid trisodium (B8492382) salt solution (e.g., 6.6 mM stock).[11]
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP) solution (e.g., 20 mM stock).[11]
-
Buffer: 250 mM Glycylglycine buffer, pH 7.4 at 37°C.[11]
-
Activator: Manganese Chloride (MnCl2) solution (e.g., 18 mM stock).[11]
-
Spectrophotometer capable of reading at 340 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette by adding the following reagents in the specified order:
-
Deionized Water: 1.95 ml
-
Glycylglycine Buffer (250 mM): 0.50 ml
-
DL-Isocitric Acid Solution (6.6 mM): 0.20 ml
-
β-NADP Solution (20 mM): 0.15 ml
-
Manganese Chloride Solution (18 mM): 0.10 ml
-
-
Prepare a blank cuvette containing all reagents except the enzyme solution (add an equivalent volume of buffer instead).
-
Incubate both cuvettes at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the isocitric dehydrogenase enzyme solution (e.g., 0.1 ml of a 0.3 - 0.6 unit/ml solution) to the sample cuvette.[11]
-
Mix the contents of the cuvette by gentle inversion.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA340/minute) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).
Protocol 2: Spectrophotometric Assay for Isocitrate Lyase Activity
This protocol is based on a continuous spectrophotometric rate determination method.[12]
Principle: The glyoxylate produced from the cleavage of isocitrate reacts with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be monitored by the increase in absorbance at 324 nm.[12]
Materials:
-
Enzyme: Purified or partially purified isocitrate lyase.
-
Substrate: 10 mM DL-Isocitric Acid Solution.[12]
-
Buffer: 50 mM Imidazole Buffer, pH 6.8 at 30°C.[12]
-
Cofactor/Activator: 50 mM Magnesium Chloride (MgCl2) Solution.[12]
-
Chelator: 10 mM Ethylenediaminetetraacetic Acid (EDTA) Solution.[12]
-
Detection Reagent: 40 mM Phenylhydrazine HCl Solution.[12]
-
Spectrophotometer capable of reading at 324 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette with the following reagents:
-
Imidazole Buffer (50 mM): 0.50 ml
-
MgCl2 Solution (50 mM): 0.10 ml
-
EDTA Solution (10 mM): 0.10 ml
-
Phenylhydrazine HCl Solution (40 mM): 0.10 ml
-
DL-Isocitric Acid Solution (10 mM): 0.10 ml
-
-
Prepare a blank cuvette with all reagents except the enzyme.
-
Mix by inversion and equilibrate to 30°C.
-
Monitor the absorbance at 324 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a small volume of the isocitrate lyase enzyme solution (e.g., 0.10 ml of a 0.05 - 0.07 unit/ml solution).[12]
-
Mix gently and immediately start recording the increase in absorbance at 324 nm for several minutes.
-
Calculate the initial reaction velocity from the linear phase of the absorbance versus time plot.
Visualizations
Caption: General workflow for an enzyme kinetics experiment.
Caption: Intersection of TCA and Glyoxylate cycles.
Conclusion
DL-Isocitric acid is an indispensable tool for the kinetic characterization of isocitrate dehydrogenase and isocitrate lyase. The protocols and data presented herein provide a robust framework for researchers to design and execute experiments aimed at understanding the fundamental properties of these enzymes. Such studies are vital for advancing our knowledge of cellular metabolism and for the development of targeted therapies against a range of diseases, including cancer and infectious diseases.
References
- 1. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Isotope-induced Equilibrium Perturbation for Isocitrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitase - Wikipedia [en.wikipedia.org]
- 9. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Measuring Isocitrate Levels as a Biomarker for Specific Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a critical biomarker in a variety of pathological conditions. Alterations in isocitrate metabolism, often linked to mutations in the isocitrate dehydrogenase (IDH) enzymes, are implicated in several cancers and inflammatory diseases. This document provides detailed application notes and protocols for the measurement of isocitrate levels in biological samples, offering insights into its potential as a diagnostic and prognostic tool.
Mutations in IDH1 and IDH2 genes are particularly significant in oncology, leading to a neomorphic enzymatic activity that converts α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3][4][5][6][7][8][9] This metabolic shift has profound effects on cellular processes, including epigenetic regulation and redox balance, contributing to tumorigenesis.[3][5][9] Consequently, the direct measurement of isocitrate, alongside 2-HG, can provide valuable information about the metabolic status of tumors.
In inflammatory conditions, isocitrate and its downstream metabolites play a role in modulating immune cell function.[10][11][12][13] For instance, in activated macrophages, breaks in the TCA cycle can lead to the accumulation of citrate (B86180) and succinate, influencing the production of inflammatory mediators.[12] Therefore, monitoring isocitrate levels can offer insights into the metabolic reprogramming associated with inflammation.
These application notes provide protocols for the quantification of isocitrate in various biological matrices, aiding researchers in investigating its role in disease pathogenesis and exploring its potential as a therapeutic target.
Isocitrate as a Biomarker in Disease
Elevated or altered levels of isocitrate and the activity of its related enzymes have been documented in several diseases.
Cancer
Mutations in the isocitrate dehydrogenase (IDH) genes are frequently observed in several types of cancer, making isocitrate metabolism a key area of investigation.
-
Gliomas: IDH1 and IDH2 mutations are common in low-grade gliomas and secondary glioblastomas.[1][3][4][6][8][9] These mutations are associated with a better prognosis compared to wild-type IDH tumors.[4][6] While the primary consequence of these mutations is the production of 2-hydroxyglutarate (2-HG), they also impact the levels of other TCA cycle intermediates.[1][3]
-
Acute Myeloid Leukemia (AML): Mutations in IDH1 and IDH2 are found in up to 20% of patients with cytogenetically normal AML.[4] Similar to gliomas, these mutations lead to the accumulation of 2-HG.
-
Non-Small Cell Lung Cancer (NSCLC): Studies have shown that the plasma levels of IDH1 are significantly elevated in NSCLC patients compared to healthy individuals and those with benign lung diseases.[14][15][16][17][18][19] This suggests that IDH1 could serve as a valuable serum biomarker for the early detection and diagnosis of NSCLC.[15][16][18]
Metabolic and Inflammatory Diseases
The TCA cycle is central to cellular metabolism and its intermediates, including isocitrate, are increasingly recognized for their roles in signaling and inflammation.
-
Inflammation: In inflammatory responses, particularly in macrophages, the TCA cycle undergoes significant changes.[10][12][13] Lipopolysaccharide (LPS) stimulation can lead to a decrease in the expression of key TCA cycle enzymes, including isocitrate dehydrogenase, resulting in an accumulation of citrate which can fuel the production of pro-inflammatory molecules.[12][20]
-
Atherosclerosis: Dysregulated cellular metabolism is a key feature of atherosclerotic plaque progression.[20] Changes in the expression of TCA cycle enzymes, including IDH2, have been observed in this chronic inflammatory disease.[20]
Quantitative Data Summary
The following tables summarize quantitative data on isocitrate and related biomarker levels in various diseases from cited studies.
Table 1: Plasma IDH1 Levels in Non-Small Cell Lung Cancer (NSCLC)
| Cohort | NSCLC Patients (ng/mL) | Healthy Controls (ng/mL) | Benign Pulmonary Conditions (ng/mL) | Other Cancers (ng/mL) | AUC for NSCLC vs. Controls | Sensitivity (%) | Specificity (%) | Reference |
| Training Cohort | 7.93 ± 5.02 | 1.67 ± 2.15 | 5.49 ± 3.41 | 2.29 ± 3.71 | 0.870 | 63.3 | 86.8 | [18] |
| Validation Cohort | 7.93 ± 5.02 | 1.67 ± 2.15 | 5.49 ± 3.41 | 2.29 ± 3.71 | 0.745 | 55.0 | 86.3 | [18] |
| Stage 0-IA vs. HC (Training) | - | - | - | - | 0.907 | 58.6 | 92.9 | [18] |
| Stage 0-IA vs. HC (Validation) | - | - | - | - | 0.788 | 59.1 | 89.3 | [18] |
Table 2: Plasma IDH1 Levels in Different Stages of NSCLC
| NSCLC Stage | Median Plasma IDH1 Level (U/L) | P-value | Reference |
| T1a-T2a (Adenocarcinoma) | 2.31 ± 1.72 | < 0.05 | [19] |
| T2b-T4 (Adenocarcinoma) | 2.72 ± 2.23 | [19] |
Experimental Protocols
Accurate measurement of isocitrate levels is crucial for its validation as a biomarker. Two primary methods are commonly employed: enzymatic assays and mass spectrometry-based techniques.
Protocol 1: Enzymatic Assay for Isocitrate Quantification
This protocol is based on the principle that isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The resulting increase in NADPH can be measured colorimetrically or fluorometrically.[21][22][23][24]
Materials and Reagents:
-
Isocitrate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or other suppliers)[24]
-
96-well clear flat-bottom microplate[24]
-
Microplate reader capable of measuring absorbance at 450 nm or 565 nm, or fluorescence.[24][25][26]
-
Biological samples (serum, plasma, tissue homogenates, cell lysates)[24][25]
-
Phosphate Buffered Saline (PBS)
-
Dounce tissue grinder (for tissue samples)
-
Low-temperature centrifuge
Sample Preparation:
-
Serum and Plasma: Collect blood and process to obtain serum or plasma. Samples can be stored at -80°C.
-
Tissue Samples:
-
Homogenize 10-100 mg of tissue in 0.5-1 mL of ice-cold PBS or assay buffer provided in the kit.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.[26]
-
Collect the supernatant for the assay.
-
-
Cell Lysates:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 0.2-0.5 mL of ice-cold assay buffer.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.
-
Collect the supernatant for the assay.
-
Assay Procedure (Example using a colorimetric kit):
-
Standard Curve Preparation: Prepare a series of isocitrate standards by diluting the provided stock solution in the assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix according to the kit's instructions. This typically includes the assay buffer, a developer or probe, and the isocitrate dehydrogenase enzyme.[24][27]
-
Plate Loading:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background reading from the sample readings.
-
Plot the standard curve of absorbance versus isocitrate concentration.
-
Determine the isocitrate concentration in the samples from the standard curve.
-
Protocol 2: Mass Spectrometry for Isocitrate Quantification
Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for the quantification of metabolites, including isocitrate. This method is particularly useful for analyzing complex biological mixtures.
Materials and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)[28]
-
C18 reverse-phase or other suitable LC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)[29]
-
Isocitrate standard
-
Stable isotope-labeled internal standard (e.g., 13C-labeled isocitrate) for accurate quantification[29][30][31][32]
-
Methanol (B129727), ice-cold
-
Centrifuge
Sample Preparation:
-
Metabolite Extraction:
-
For liquid samples (serum, plasma), add 3-5 volumes of ice-cold methanol to precipitate proteins.
-
For tissue or cell samples, homogenize in a methanol/water solution.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
-
Internal Standard: Spike the samples with a known concentration of the stable isotope-labeled internal standard prior to extraction.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto the LC column. Develop a gradient elution method to separate isocitrate from other metabolites.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode for isocitrate detection.
-
Use selected reaction monitoring (SRM) on a triple quadrupole instrument or high-resolution accurate mass (HRAM) scans for quantification.
-
Define the precursor and product ion transitions for both isocitrate and its labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for isocitrate and the internal standard.
-
Calculate the ratio of the peak area of isocitrate to the peak area of the internal standard.
-
Quantify the concentration of isocitrate in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of isocitrate and the internal standard.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting Isocitrate.
Caption: Impact of IDH mutations on isocitrate metabolism and tumorigenesis.
Caption: General experimental workflow for isocitrate measurement.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocitrate dehydrogenase mutations ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 10. scientificarchives.com [scientificarchives.com]
- 11. researchgate.net [researchgate.net]
- 12. JCI - Autocrine IFN-I inhibits isocitrate dehydrogenase in the TCA cycle of LPS-stimulated macrophages [jci.org]
- 13. Metabolic Routes in Inflammation: The Citrate Pathway and its Potential as Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isocitrate Dehydrogenase Identified as Biomarker for Lung Cancer Diagnosis - Immunology - mobile.Labmedica.com [mobile.labmedica.com]
- 15. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]
- 16. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]
- 17. Identification of Isocitrate Dehydrogenase 1 as a Potential Diagnostic and Prognostic Biomarker for Non-small Cell Lung Cancer by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Utility of isocitrate dehydrogenase 1 as a serum protein biomarker for the early detection of non‐small‐cell lung cancer: A multicenter in vitro diagnostic clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]
- 21. Enzymatic determination of isocitrate by amperometric monitoring of the rate of oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isocitrate (ICA) Assay Kit (Enzymatic Method) - Profacgen [profacgen.com]
- 23. biocompare.com [biocompare.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. 172374-100T | Isocitrate BioAssay™ Kit (Isocitric Acid) Clinisciences [clinisciences.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. assaygenie.com [assaygenie.com]
- 28. youtube.com [youtube.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating Isocitrate Dehydrogenase Assays: A Technical Support Guide
Welcome to the technical support center for isocitrate dehydrogenase (IDH) assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable answers to common questions and troubleshooting scenarios encountered during in vitro and cell-based experiments involving IDH enzymes and their inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of isocitrate dehydrogenase and their functions?
Isocitrate dehydrogenase (IDH) is a key enzyme in cellular metabolism. In eukaryotes, there are three main isoforms:
-
IDH1: Located in the cytoplasm and peroxisomes, it is dependent on NADP+ and plays a role in lipid metabolism and cellular defense against oxidative damage.[1][2]
-
IDH2: Found in the mitochondria, this isoform also uses NADP+ and is involved in the citric acid cycle and mitochondrial redox balance.[2][3]
-
IDH3: Also located in the mitochondria, IDH3 is a crucial component of the citric acid cycle. Unlike IDH1 and IDH2, it uses NAD+ as a cofactor and catalyzes the irreversible conversion of isocitrate to α-ketoglutarate (α-KG).[1][2][4]
Mutations in IDH1 and IDH2 are frequently found in various cancers and lead to a "neomorphic" activity, where the enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2] No recurrent cancer-associated mutations have been reported for IDH3.[1]
Q2: Which common inhibitors should I be aware of for each IDH isoform in my assays?
Selecting the right inhibitor is critical for targeted experiments. Below is a summary of commonly used research-grade inhibitors for IDH1 and IDH2. It is important to note that specific and potent inhibitors for IDH3 are not well-established, likely because it is a less common drug target.[1][4]
Table 1: Common Research-Grade Inhibitors of IDH1 and IDH2
| Inhibitor Name | Target Isoform(s) | Common Mutations Targeted | Reported IC50 Values | Key Considerations |
| AGI-5198 (IDH-C35) | Mutant IDH1 | R132H | 0.07 µM (IDH1 R132H) | Potent and selective for mutant IDH1.[5] |
| GSK864 | Mutant IDH1 | R132C, R132H, R132G | 8.8 nM (R132C), 15.2 nM (R132H), 16.6 nM (R132G) | A chemical probe for mutant IDH1.[5] |
| Mutant IDH1-IN-1 | Mutant IDH1 | R132C, R132H | 4 nM (R132C/R132C), 42 nM (R132H/R132H) | Shows selectivity for mutant over wild-type IDH1.[5] |
| AGI-6780 | Mutant IDH2 | R140Q | 23 nM (IDH2 R140Q), 190 nM (WT IDH2) | Potent and selective inhibitor of the IDH2 R140Q mutant.[5][6] |
| Enasidenib (AG-221) | Mutant IDH2 | R140Q, R172K | 100 nM (R140Q), 400 nM (R172K) | An FDA-approved drug, also used as a research tool.[5] |
| Vorasidenib (AG-881) | Pan-mutant IDH1/IDH2 | IDH1 and IDH2 mutants | Potent inhibition of various IDH1/2 mutants | A dual inhibitor that can be useful for targeting cells with either mutation. |
| Oxalomalic acid | NADP-dependent IDH | Non-specific | Not widely reported | A non-specific inhibitor of aconitase and NADP-dependent IDH.[5] |
| Gossypol | NAD-linked dehydrogenases | Non-specific | Not widely reported | A natural product known to inhibit NAD-linked dehydrogenases, which may include IDH3.[7] |
IC50 values can vary depending on assay conditions.
Q3: Why are there no specific inhibitors for IDH3?
The lack of specific IDH3 inhibitors in research and clinical development can be attributed to several factors:
-
Different Structure and Regulation: IDH3 is a heterotetramer with regulatory subunits, making its inhibition mechanism more complex than the homodimeric IDH1 and IDH2.[4]
-
Essential Metabolic Role: As a key enzyme in the citric acid cycle, potent inhibition of IDH3 could have significant off-target effects on cellular metabolism in non-cancerous cells.
-
Lack of Association with Cancer: Recurrent, gain-of-function mutations in IDH3 that produce oncometabolites have not been identified in cancer, unlike the mutations in IDH1 and IDH2.[1] This has made it a lower priority as a therapeutic target.
Visualizing the Isocitrate Dehydrogenase Pathway
The following diagram illustrates the central role of IDH isoforms in cellular metabolism and the consequence of IDH1/2 mutations.
Caption: IDH isoforms and the effect of mutation.
Troubleshooting Common Assay Problems
Encountering unexpected results is a common part of research. This section provides a logical workflow to diagnose and solve frequent issues in IDH assays.
Caption: A logical workflow for troubleshooting IDH assays.
Detailed Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Carefully review the protocol and ensure all reagents were added in the correct order and volume.[8] |
| Inactive enzyme or substrate. | Use a positive control to confirm enzyme activity. Ensure substrates have been stored correctly and have not expired.[8] | |
| Incorrect plate reader settings. | Verify that the correct wavelength and filters are being used for your specific assay (e.g., ~340 nm for NADPH/NADH absorbance, or appropriate excitation/emission for fluorescent probes).[9] | |
| Assay temperature is too low. | Ensure all buffers and reagents are at the recommended temperature (often room temperature or 37°C) before starting the assay.[8][9] | |
| High Background Signal | Insufficient blocking or washing. | If using an ELISA-based detection method, ensure blocking buffers are effective and washing steps are adequate to remove unbound reagents. |
| Non-specific binding of detection reagents. | Titrate the concentration of secondary antibodies or enzyme conjugates to find the optimal balance between signal and background. | |
| Contaminated buffers or reagents. | Prepare fresh buffers and use high-purity water. Check for microbial growth in stock solutions. | |
| Interference from test compounds. | Some compounds can autofluoresce or interfere with the detection chemistry. Run a control with the compound but without the enzyme to check for this. | |
| Inconsistent Results / Poor Reproducibility | Pipetting inaccuracies. | Ensure pipettes are calibrated. For small volumes, use appropriate low-volume pipettes. Prepare a master mix to reduce well-to-well variability.[9] |
| Inhibitor solubility issues. | Many small molecule inhibitors are hydrophobic and may precipitate in aqueous assay buffers. Visually inspect for precipitation. Consider preparing fresh dilutions, briefly sonicating, or modifying the buffer with a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) if it does not affect enzyme activity. | |
| Inadequate mixing in wells. | Ensure thorough but gentle mixing after adding each reagent, especially the enzyme or substrate to initiate the reaction. | |
| Sample variability. | Inconsistent sample preparation (e.g., cell lysis, protein concentration) can lead to variable results. Standardize your sample handling protocol.[8] |
Key Experimental Protocols
Below are generalized protocols for common IDH assays. Always refer to the manufacturer's instructions for specific assay kits.
Protocol 1: Colorimetric Assay for Wild-Type IDH Activity
This assay measures the production of NADPH or NADH, which is directly proportional to IDH activity.
Materials:
-
IDH Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Isocitrate Substrate Solution
-
Cofactor Solution (NADP+ for IDH1/2, NAD+ for IDH3)
-
Developer solution (containing a probe that reacts with NADPH/NADH to produce a colored product)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold IDH Assay Buffer. Centrifuge to remove debris and collect the supernatant.[2][8]
-
Standard Curve: Prepare a standard curve using a known concentration of NADH or NADPH.[10]
-
Reaction Mix: For each well, prepare a reaction mix containing IDH Assay Buffer, Developer, the appropriate cofactor (NADP+ or NAD+), and the isocitrate substrate.[2][8]
-
Initiate Reaction: Add your sample (cell lysate) to the wells, followed by the reaction mix to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 450 nm in kinetic mode (e.g., every 1-5 minutes) for 30-60 minutes.[2][10]
-
Calculation: Determine the rate of change in absorbance (ΔOD/min) within the linear range of the reaction. Use the standard curve to convert this rate into the amount of NADPH/NADH produced per minute.[8]
Protocol 2: Fluorescent Assay for Mutant IDH (2-HG Production)
This assay is designed to measure the neomorphic activity of mutant IDH1/2 by quantifying the production of D-2-hydroxyglutarate (D-2HG).
Materials:
-
Cell line expressing mutant IDH1 or IDH2
-
Cell culture medium and reagents
-
Test inhibitors
-
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzyme
-
Reaction buffer containing NAD+ and a fluorescent probe (e.g., resazurin)
-
96-well black flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of your test inhibitor for a set period (e.g., 48 hours).[11]
-
Sample Collection: Carefully collect the cell culture medium, which will contain the secreted 2-HG.
-
Deproteination: Remove proteins from the medium, for example, by a filtration step, as they can interfere with the assay.[12]
-
2-HG Detection: In a separate plate, add the collected medium samples. Add a reaction mix containing D2HGDH, NAD+, and resazurin (B115843).
-
Incubation and Measurement: D2HGDH will oxidize 2-HG to α-KG, reducing NAD+ to NADH. The NADH is then used by a diaphorase (often included in the developer mix) to convert resazurin to the highly fluorescent resorufin.[13] Incubate and measure the fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: Generate a standard curve with known concentrations of 2-HG. Use this to quantify the amount of 2-HG in your samples and determine the IC50 of your inhibitor.[12]
Note on LC-MS/MS for 2-HG Detection: For a more direct and highly sensitive quantification of D-2HG and L-2HG, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[14][15] This method requires specialized equipment and expertise but provides excellent accuracy and the ability to distinguish between the two 2-HG enantiomers.[14]
References
- 1. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. IDH2 Inhibitors Gain a Wildcard Status in the Cancer Therapeutics Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Isocitrate dehydrogenase 3b is required for spermiogenesis but dispensable for retinal viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pufei.com [pufei.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Optimizing DL-Isocitric Acid Concentration in Enzymatic Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during enzymatic reactions involving DL-Isocitric acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DL-Isocitric acid for my enzymatic reaction?
A1: The optimal concentration of DL-Isocitric acid, a substrate for isocitrate dehydrogenase (IDH), can vary depending on the specific isoform of the enzyme (IDH1, IDH2, or IDH3), its source organism, and the assay conditions. Generally, concentrations are in the millimolar (mM) range. It is recommended to perform a substrate titration curve to determine the optimal concentration for your specific experimental setup.
Q2: Which divalent cation should I use, Mg²⁺ or Mn²⁺, and at what concentration?
A2: Both Magnesium (Mg²⁺) and Manganese (Mn²⁺) can serve as essential cofactors for isocitrate dehydrogenase activity.[1][2] The choice and concentration can depend on the specific IDH isoform. Mn²⁺ has been shown to bind to bovine heart IDH with a high stability constant.[3] However, high concentrations of Mn²⁺ (>0.2 mM) can sometimes be inhibitory.[3] It is advisable to test both cations within a range of 1-10 mM to find the optimal condition for your enzyme.
Q3: What is the ideal pH for an isocitrate dehydrogenase reaction?
A3: The optimal pH for isocitrate dehydrogenase activity is generally in the neutral to slightly alkaline range, typically between 7.0 and 9.0.[4][5] However, the catalytic activity of IDH1 has been shown to be regulated by pH, with an increasing rate of α-ketoglutarate production at higher pH values.[6] It is crucial to buffer the reaction mixture to maintain a stable pH throughout the experiment. The optimal pH can also be dependent on the substrate concentration.[5]
Q4: How should I prepare and store my DL-Isocitric acid stock solution?
A4: DL-Isocitric acid trisodium (B8492382) salt is typically dissolved in aqueous buffers. For long-term storage, it is recommended to store the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][7] The stability of the reagent in solution at 2-8°C can be for up to 4 weeks.[8]
Q5: My reaction is not working. What are some common causes?
A5: There are several potential reasons for assay failure. Common issues include:
-
Suboptimal component concentrations: Ensure your DL-Isocitric acid, cofactor (NAD⁺/NADP⁺), and divalent cation concentrations are optimized.
-
Incorrect pH or temperature: Verify that the reaction buffer pH is optimal and the incubation temperature is appropriate for the enzyme (typically 37°C).[2][9]
-
Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling.
-
Presence of inhibitors: Contaminants in the sample or reagents, such as high concentrations of ATP or NADH, can inhibit IDH activity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Suboptimal substrate concentration. | Perform a titration of DL-Isocitric acid to find the optimal concentration for your specific enzyme and conditions. |
| Incorrect or suboptimal cofactor concentration (NAD⁺/NADP⁺). | Ensure the correct cofactor is being used for the IDH isoform (NAD⁺ for IDH3, NADP⁺ for IDH1 and IDH2) and optimize its concentration. | |
| Absence or suboptimal concentration of divalent cations (Mg²⁺/Mn²⁺). | Add MgCl₂ or MnCl₂ to the reaction mixture, typically in the 1-10 mM range. Titrate to find the optimal concentration. | |
| Suboptimal pH of the reaction buffer. | Prepare fresh buffer and verify the pH is within the optimal range for the enzyme (typically 7.0-9.0).[4][5] | |
| Inactive enzyme. | Use a fresh aliquot of the enzyme. Ensure the enzyme has been stored correctly at the recommended temperature. | |
| Presence of inhibitors (e.g., ATP, NADH, EDTA).[1][10] | If possible, purify the sample to remove potential inhibitors. Avoid using buffers containing EDTA if not explicitly required. | |
| High Background Signal | Contamination of reagents with product (α-ketoglutarate or NADH/NADPH). | Use fresh, high-purity reagents. |
| Non-enzymatic reduction of the detection reagent. | Run a control reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample readings. | |
| Sample interference. | If samples are colored or turbid, include a sample blank (sample without substrate) to correct for background absorbance.[8][11] | |
| Inconsistent or Erratic Readings | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components. Prepare a master mix for multiple reactions to ensure consistency.[10] |
| Temperature fluctuations during the assay. | Ensure all reagents are at the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[9] | |
| Reagents not completely thawed or mixed. | Ensure all frozen components are completely thawed and mixed gently but thoroughly before use.[10] |
Experimental Protocols
General Protocol for Isocitrate Dehydrogenase (IDH) Activity Assay
This protocol provides a general framework for measuring IDH activity spectrophotometrically by monitoring the production of NADH or NADPH at 340 nm.
Materials:
-
DL-Isocitric acid trisodium salt
-
Isocitrate Dehydrogenase (IDH) enzyme
-
NAD⁺ or NADP⁺
-
MgCl₂ or MnCl₂
-
Reaction Buffer (e.g., 100 mM Tris-HCl or Triethanolamine, pH 7.5-8.5)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare Reagent Solutions:
-
Reaction Buffer: Prepare a 100 mM solution of Tris-HCl or Triethanolamine and adjust the pH to the desired value (e.g., 8.0) at the assay temperature (e.g., 37°C).
-
DL-Isocitric Acid Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in the reaction buffer.
-
Cofactor Stock Solution: Prepare a concentrated stock solution of NAD⁺ or NADP⁺ (e.g., 20 mM) in the reaction buffer.
-
Divalent Cation Stock Solution: Prepare a concentrated stock solution of MgCl₂ or MnCl₂ (e.g., 100 mM) in deionized water.
-
-
Prepare Reaction Mixture:
-
In a microplate well or a cuvette, prepare a reaction mixture with the final concentrations of each component as outlined in the table below. It is recommended to prepare a master mix without the substrate to start the reaction.
-
The final volume can be adjusted as needed (e.g., 200 µL for a 96-well plate or 1 mL for a cuvette).
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the reaction mixture (without the substrate) at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the DL-Isocitric acid solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time. Record readings every 30-60 seconds for 5-10 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Recommended Reagent Concentrations in Final Reaction Mixture
| Component | Typical Concentration Range | Notes |
| DL-Isocitric acid | 0.1 - 10 mM | The optimal concentration should be determined experimentally by performing a substrate titration. |
| NAD⁺ or NADP⁺ | 0.2 - 2 mM | Use NADP⁺ for IDH1 and IDH2; use NAD⁺ for IDH3. |
| MgCl₂ or MnCl₂ | 1 - 10 mM | Both can be used, but the optimal choice and concentration may vary with the enzyme source. |
| Buffer | 50 - 100 mM | Tris-HCl or Triethanolamine are commonly used. The pH should be between 7.0 and 9.0. |
| Enzyme | Variable | The amount of enzyme should be adjusted to ensure the reaction rate is linear over the measurement period. |
Visualizations
Caption: A typical experimental workflow for an isocitrate dehydrogenase activity assay.
Caption: The role of Isocitrate Dehydrogenase (IDH) in the Tricarboxylic Acid (TCA) Cycle.
References
- 1. proteopedia.org [proteopedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of the stability constants of Mn2+ and Mg2+ complexes of the components of the NADP-linked isocitrate dehydrogenase reaction by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of pH and citrate on the activity of nicotinamideA-denine dinucleotide-specific isocitrate dehydrogenase from pea mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acidic residue buried in the dimer interface of isocitrate dehydrogenase 1 (IDH1) helps regulate catalysis and pH sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting low signal in isocitrate detection by mass spectrometry.
Welcome to the technical support center for the analysis of isocitrate by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, particularly focusing on low signal intensity.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific problems related to low isocitrate signal in your mass spectrometry data.
Issue: Low or No Isocitrate Signal Detected
A weak or absent signal for isocitrate is a frequent challenge. This guide provides a systematic approach to identify the root cause.
1. Initial Checks & Instrument Performance Verification
-
Standard Viability: The first step is to confirm that your isocitrate standard is not degraded. Prepare a fresh standard solution and inject it directly into the mass spectrometer, bypassing the liquid chromatography (LC) column. This will verify if the instrument is capable of detecting the analyte.[1]
-
Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications. Regular calibration is crucial for accurate mass determination and optimal sensitivity.[2]
-
System Suitability Test: Before running your samples, perform a system suitability test using your freshly prepared isocitrate standard. This will confirm that the entire LC-MS system is performing as expected.
2. Sample Preparation and Extraction
Inadequate sample preparation is a common source of low signal intensity.
-
Extraction Efficiency: Review your extraction protocol. For biological samples like plasma or cell lysates, ensure complete protein precipitation.[1] A common method involves adding 3 volumes of ice-cold methanol (B129727) to 1 volume of plasma, vortexing, and centrifuging to pellet the proteins.[1] For polar metabolites like isocitrate, a biphasic solvent system (e.g., cold methanol, methyl tert-butyl ether, and water) can be effective.[3]
-
Sample Stability: Isocitrate can be unstable depending on the sample matrix and storage conditions.[4] Ensure samples are stored at -80°C and minimize freeze-thaw cycles. The stability of isocitrate dehydrogenase, an enzyme that metabolizes isocitrate, can be affected by temperature and the presence of certain fatty acids.[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of isocitrate, leading to a lower signal.[5][6][7] To assess this, you can perform a post-extraction spike experiment where you compare the signal of isocitrate in a clean solvent to the signal in a spiked blank matrix extract.[6] If ion suppression is significant, consider diluting your sample, improving your sample cleanup protocol (e.g., using solid-phase extraction), or modifying your chromatographic method to separate isocitrate from the interfering compounds.[1][8]
3. Liquid Chromatography Parameters
Suboptimal chromatography can lead to poor peak shape and reduced signal intensity.
-
Isomer Separation: Isocitrate and its isomer, citrate (B86180), often co-elute. As citrate is typically much more abundant, its signal can interfere with or suppress the isocitrate signal.[9] Ensure your chromatographic method can adequately separate these two isomers. Different C18 columns or HILIC columns with appropriate mobile phases can achieve this separation.[3][10]
-
Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio.[1] Optimize the LC gradient, flow rate, and column temperature to achieve sharp, symmetrical peaks.[1]
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the retention and ionization of isocitrate. Acidic mobile phases are often used for reversed-phase chromatography of organic acids.
4. Mass Spectrometry Settings
Incorrect MS settings are a primary reason for poor sensitivity.
-
Ionization Mode: Isocitrate can be analyzed in both positive and negative electrospray ionization (ESI) modes. It is advisable to test both modes during method development to determine which provides the better signal-to-noise ratio for your specific instrument and sample matrix.[1]
-
Specific Transitions (for MS/MS): For tandem mass spectrometry (MS/MS), using specific precursor and product ion transitions is crucial for distinguishing isocitrate from citrate. A common transition for isocitrate is m/z 191 -> 117, while for citrate it is m/z 191 -> 87.[9] Using a non-specific transition like 191 -> 111 will measure both isomers.[9]
-
Ion Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ionization efficiency of isocitrate.[1]
-
Collision Energy: In MS/MS, the collision energy needs to be optimized to achieve the best fragmentation pattern and maximize the signal of the product ions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low isocitrate signal in LC-MS analysis?
The most common culprits for a low isocitrate signal can be categorized into three main areas:
-
Sample Preparation: Issues such as inefficient extraction, sample degradation, and the presence of interfering substances in the sample matrix (matrix effects) can significantly suppress the isocitrate signal.[1]
-
Chromatographic Conditions: Suboptimal liquid chromatography (LC) parameters, including the inability to separate isocitrate from its more abundant isomer, citrate, can lead to poor peak shape and a consequently lower apparent signal.[9]
-
Mass Spectrometry Settings: The choice of ionization mode, ion source parameters, and fragmentation settings are all critical for maximizing the signal of isocitrate.[1]
Q2: How can I differentiate isocitrate from its isomer, citrate, in my analysis?
Distinguishing between isocitrate and citrate is critical for accurate quantification. This can be achieved through:
-
Chromatographic Separation: Employing a suitable LC column and mobile phase gradient to achieve baseline separation of the two isomers.[9]
-
Specific Mass Transitions (MS/MS): Utilizing unique product ions for each isomer in a tandem mass spectrometer. For isocitrate, the transition m/z 191 -> 117 is specific, whereas for citrate, m/z 191 -> 87 is a unique transition.[9]
Q3: What are "matrix effects" and how can they affect my isocitrate signal?
Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For isocitrate analysis in complex biological samples, matrix effects are a common cause of poor data quality and reproducibility.[5][6]
Q4: What are the key MS parameters to optimize for isocitrate analysis?
To maximize the signal intensity of isocitrate, it is crucial to optimize the following MS parameters:
-
Ion Source Parameters: Fine-tuning settings like capillary voltage, source temperature, and gas flows (nebulizer and drying gas) can significantly impact ionization efficiency.[1]
-
Collision Energy: When performing MS/MS analysis, the collision energy must be optimized to achieve the desired fragmentation and maximize the signal of the product ions.[1]
-
In-Source Fragmentation: Be mindful that analytes like isocitrate can undergo fragmentation within the ion source, which can reduce the abundance of the precursor ion. Optimization of source parameters can help minimize this effect.[1]
Q5: Is derivatization necessary for isocitrate analysis?
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is generally not required for isocitrate analysis. However, for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a necessary step to increase the volatility and thermal stability of isocitrate, which is a non-volatile organic acid.[11][12][13][14] Common derivatization methods for organic acids include silylation.[12]
Data Presentation
Table 1: Recommended Mass Spectrometry Transitions for Isocitrate and Citrate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Isocitrate | 191.0197 | 111.0088 | Negative | Common, but not specific |
| Isocitrate | 191.0197 | 117.0033 | Negative | Specific for Isocitrate [9] |
| Citrate | 191.0197 | 111.0088 | Negative | Common, but not specific |
| Citrate | 191.0197 | 87.0088 | Negative | Specific for Citrate [9] |
Experimental Protocols
Protocol 1: Isocitrate Extraction from Plasma
This protocol describes a common method for extracting small polar metabolites, including isocitrate, from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean tube, being careful not to disturb the protein pellet.[1]
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[1]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of a suitable solvent, such as 50:50 methanol:water, before injection into the LC-MS system.[1]
-
Visualizations
Caption: Troubleshooting workflow for low isocitrate signal.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes in stability of isocitrate dehydrogenase (NADP+) during germination of castor bean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: DL-Isocitric Acid Trisodium Salt - Purity and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity concerns and analysis of commercial DL-Isocitric acid trisodium (B8492382) salt.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial DL-Isocitric acid trisodium salt?
A1: Commercial this compound is typically available with a purity of ≥93% to ≥95%.[1][2][3][4] The purity is often determined by titration with perchloric acid and is reported on a dry substance basis.[1][2] Water content is a significant variable and can be up to 20%.[2]
Q2: What are the common impurities found in this compound?
A2: The most common impurity is its structural isomer, citric acid.[5] Another potential impurity is isocitric acid lactone, which can form from the acid. Other related organic acids and stereoisomers, such as alloisocitric acid, may also be present. Residual solvents from the manufacturing process are also a possibility.
Q3: How should I store this compound to maintain its purity?
A3: It is recommended to store the compound at 4°C in a tightly sealed container, away from moisture and light.[4] For long-term storage of solutions, -20°C or -80°C is recommended. The solid material is hygroscopic, and absorption of water can affect its stability and the accuracy of concentration calculations.
Q4: Can I use this compound for cell culture or in vivo studies?
A4: The suitability for cell culture or in vivo studies depends on the grade of the product. Many commercial products are intended for research use only and may not be sterile or pyrogen-free. It is crucial to check the product's certificate of analysis for any indications of its suitability for biological applications. If using in cell-based assays, sterile filtration of the prepared solution is recommended.
Purity Specifications of Commercial this compound
The following table summarizes the typical purity specifications for this compound from various commercial suppliers.
| Parameter | Specification Range | Typical Analytical Method |
| Purity (Assay) | ≥93% to ≥95% (on dry substance) | Titration with HClO₄ |
| Water Content | ≤20% | Karl Fischer Titration |
| Identity | Conforms to reference spectrum | Infrared (IR) Spectroscopy, NMR Spectroscopy |
| Appearance | White to off-white crystalline powder | Visual Inspection |
Experimental Protocols for Purity Analysis
Stability-Indicating HPLC-UV Method for Purity and Impurity Profiling
This method is designed to separate DL-Isocitric acid from its known impurities, including citric acid and isocitric acid lactone, as well as potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size). An aqueous C18 column is recommended for stability with highly aqueous mobile phases.
2. Reagents and Mobile Phase:
-
Mobile Phase: 0.1% Phosphoric acid in water.[6]
-
Sample Diluent: Ultrapure water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 210 nm.[6]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound in ultrapure water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak for isocitric acid based on its retention time, confirmed by injecting a reference standard.
-
Quantify impurities by area normalization, assuming a similar response factor for closely related impurities. For accurate quantification of specific impurities, individual reference standards are required.
Quantitative NMR (qNMR) for Accurate Purity Assessment
qNMR provides a direct and highly accurate method for determining the purity of this compound without the need for a specific reference standard of the analyte itself.
1. Instrumentation and Software:
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
NMR data processing software.
2. Reagents:
-
Deuterium oxide (D₂O) as the NMR solvent.
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that is well-resolved from the analyte signals.[3]
3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound and the internal standard into an NMR tube.
-
Add a known volume of D₂O and ensure complete dissolution.
4. NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
5. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
LC-MS/MS for Sensitive Impurity Identification
This method is ideal for detecting and identifying trace-level impurities and degradation products.
1. Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
2. Chromatographic Conditions:
-
Use the same HPLC conditions as described in the HPLC-UV method.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitor for the [M-H]⁻ ion of isocitric acid (m/z 191.019) and other potential impurities.
-
For structural elucidation of unknown impurities, perform fragmentation analysis (MS/MS).
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Replace the column.- Reduce the injection concentration or volume.- Ensure the mobile phase pH is appropriate for the acidic nature of the analyte. |
| Fluctuating retention times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a steady flow rate. |
| Ghost peaks | - Carryover from previous injections- Contaminated mobile phase | - Implement a needle wash step between injections.- Use fresh, high-purity mobile phase. |
| Unexpected peaks | - Presence of impurities or degradation products- Air bubbles in the system | - Identify the peaks using a reference standard or by LC-MS.- Degas the mobile phase. |
NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad peaks | - Poor shimming- Sample too concentrated- Presence of paramagnetic impurities | - Re-shim the instrument.- Dilute the sample.- If suspected, treat the sample with a chelating agent. |
| Inaccurate integration in qNMR | - Insufficient relaxation delay- Poor signal-to-noise ratio- Incorrect baseline correction or phasing | - Increase the relaxation delay (D1).- Increase the number of scans.- Carefully reprocess the spectrum with proper baseline and phase correction. |
| Disappearance of OH proton signal | - Exchange with residual H₂O in D₂O | - This is expected. For observing the OH proton, a non-protic deuterated solvent would be required, though solubility may be an issue for the salt form. |
Visualized Workflows and Logic
Caption: Experimental workflow for the comprehensive purity analysis of this compound.
Caption: A decision tree for troubleshooting common issues during the purity analysis of this compound.
References
Preventing degradation of DL-Isocitric acid during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of DL-Isocitric acid during sample preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of DL-Isocitric acid | pH-induced degradation or conversion: Extreme pH levels can lead to the degradation or lactonization of isocitric acid. Alkaline conditions (pH > 8), especially when combined with heat, can alter the molecule. Acidic conditions (pH < 2) can promote the formation of isocitric acid lactone. | Maintain the sample pH within a neutral to slightly acidic range (pH 4-7) during preparation and storage. Use appropriate buffers if necessary. If the protocol requires a pH outside this range, minimize the exposure time and keep the temperature low. |
| Thermal degradation: Prolonged exposure to high temperatures can cause decomposition of isocitric acid. | Prepare samples on ice or at refrigerated temperatures (2-8°C). Avoid heating samples unless it is a required step for a specific protocol, such as hydrolysis of bound forms. For long-term storage, keep samples at -20°C or -80°C.[1] | |
| Multiple freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation of the analyte. | Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[1] | |
| Appearance of unexpected peaks in chromatogram | Formation of isocitric acid lactone: In acidic conditions, DL-Isocitric acid can convert to its lactone form, which will have a different retention time in HPLC analysis. | Maintain a neutral to slightly acidic pH during sample preparation. If acidic conditions are unavoidable, analyze the sample as quickly as possible and consider using analytical standards for both isocitric acid and its lactone for accurate quantification. |
| Other degradation products: Exposure to strong oxidizing agents or extreme temperatures may lead to other degradation products. | Avoid the use of strong oxidizing agents in the sample preparation workflow. Control the temperature as recommended. | |
| Inconsistent results between replicate samples | Variable sample handling: Inconsistencies in temperature, pH, or time during sample preparation can lead to variable degradation. | Standardize the sample preparation protocol. Ensure all samples are processed under the same conditions (temperature, pH, and time). Use of an internal standard can help to correct for variability. |
| Precipitation of the analyte: In certain solvent systems or at high concentrations, the salt form of isocitric acid may precipitate. | Ensure the chosen solvent is appropriate for the concentration of DL-Isocitric acid being used. Sonication may be required to fully dissolve the compound in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DL-Isocitric acid during sample preparation?
A1: The most well-documented non-enzymatic conversion of DL-Isocitric acid during sample preparation is its reversible lactonization to form DL-isocitric acid lactone. This is particularly favored under acidic conditions. While isocitric acid is generally stable, exposure to extreme temperatures and pH levels can lead to further degradation, potentially through dehydration and decarboxylation, similar to its isomer, citric acid.
Q2: What are the optimal storage conditions for DL-Isocitric acid solutions?
A2: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For long-term storage, it is recommended to store aqueous solutions of DL-Isocitric acid at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to store the solution in single-use aliquots.[1] The solid trisodium (B8492382) salt form is stable for over two years when stored at 4°C.
Q3: How does pH affect the stability of DL-Isocitric acid?
A3: pH is a critical factor in the stability of DL-Isocitric acid.
-
Alkaline conditions (pH > 8): Can lead to degradation, and are used in some protocols with heating to intentionally hydrolyze bound forms of isocitrate. Prolonged exposure should be avoided for the free acid.
-
Neutral to slightly acidic conditions (pH 4-7): This is the recommended range for maintaining the stability of DL-Isocitric acid in solution.
-
Strongly acidic conditions (pH < 2): Can promote the formation of isocitric acid lactone.
Q4: Can I heat my samples containing DL-Isocitric acid?
A4: It is strongly advised to avoid heating samples containing DL-Isocitric acid unless it is a necessary step in a validated protocol, such as for the hydrolysis of isocitrate esters. High temperatures can lead to thermal degradation. All sample preparation steps should ideally be performed on ice or at refrigerated temperatures.
Q5: What are the best practices for preparing biological samples containing DL-Isocitric acid for analysis?
A5: To minimize degradation in biological samples:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Maintain Low Temperature: Keep the sample on ice throughout the entire preparation procedure.
-
pH Control: Ensure the pH of the sample and any buffers used are in the stable range of 4-7.
-
Protein Precipitation: For analysis of intracellular metabolites, use a cold protein precipitation agent (e.g., methanol, acetonitrile, or perchloric acid) and centrifuge at a low temperature.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulates before injection into an HPLC system.[2]
-
Storage: If not analyzing immediately, store the processed samples at -80°C.
Quantitative Data Summary
| Condition | Stability of DL-Isocitric Acid | Potential Degradation/Conversion Product |
| Temperature | ||
| -80°C to -20°C (long-term storage) | High | Minimal degradation |
| 2-8°C (short-term storage) | Good | Minimal degradation |
| Room Temperature (prolonged) | Moderate | Increased risk of degradation |
| > 40°C | Low | Thermal decomposition |
| pH | ||
| 2-4 | Moderate | Lactonization to isocitric acid lactone |
| 4-7 | High | Stable |
| > 8 | Low to Moderate | Potential for degradation, especially with heat |
| Freeze-Thaw Cycles | ||
| Single cycle | Good | Minimal impact |
| Multiple cycles | Low | Increased degradation with each cycle |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of DL-Isocitric Acid
This protocol is designed for the quantification of DL-Isocitric acid in aqueous solutions or simple biological matrices.
-
Sample Thawing: If samples are frozen, thaw them on ice.
-
Dilution: Dilute the sample with cold, deionized water to bring the concentration of DL-Isocitric acid into the linear range of the HPLC method.
-
pH Adjustment (if necessary): Check the pH of the diluted sample. If it is outside the 4-7 range, adjust it using dilute phosphoric acid or sodium hydroxide (B78521) while keeping the sample on ice.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the sample immediately by HPLC. If immediate analysis is not possible, store the vials in an autosampler cooled to 4°C for no longer than 24 hours.
HPLC Conditions (Example): [2]
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm)
-
Mobile Phase: 0.1% phosphoric acid in water
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: Ambient or controlled at 25°C
Visualizations
Caption: DL-Isocitric Acid Degradation Pathway.
Caption: Recommended Sample Preparation Workflow.
References
Interference from other metabolites in isocitrate quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying isocitrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites that interfere with isocitrate quantification?
The most significant interference in isocitrate quantification comes from its isomer, citrate (B86180) . This is particularly problematic in LC-MS-based methods where citrate and isocitrate can have similar retention times and produce the same mass-to-charge ratio (m/z) transitions.[1] In enzymatic assays, other metabolites can also interfere by affecting the activity of isocitrate dehydrogenase (IDH).
Q2: How does citrate interfere with enzymatic isocitrate assays?
Citrate can act as an activator of NAD-specific isocitrate dehydrogenase, the enzyme commonly used in quantification kits.[2] This can lead to an overestimation of isocitrate levels. The activation is dependent on the concentration of citrate and other factors like the presence of ADP.[2]
Q3: Can other structural analogs of isocitrate interfere with the assay?
Yes, molecules with a similar structure to isocitrate can potentially interact with isocitrate dehydrogenase and affect the assay results. For example, D-Garcinia acid has been shown to be a substrate for both DPN-linked and TPN-linked isocitrate dehydrogenases, though with lower maximal velocities compared to isocitrate.[3]
Q4: What are common non-metabolite sources of interference in enzymatic assays?
Several substances commonly found in laboratory reagents and sample preparations can interfere with enzymatic assays. These include:
-
EDTA: Can chelate essential metal ions like Mg2+ or Mn2+ required for IDH activity.
-
Ascorbic acid (Vitamin C): A reducing agent that can interfere with colorimetric or fluorometric readouts.
-
Detergents (e.g., SDS, Tween-20, NP-40): Can denature the enzyme at high concentrations.
-
Sodium Azide: A common preservative that can inhibit enzyme activity.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Readings in Enzymatic Isocitrate Assays
Possible Cause: Interference from other metabolites, particularly citrate.
Troubleshooting Steps:
-
Sample Deproteinization: Endogenous enzymes in the sample can interfere with the assay. It is recommended to deproteinize samples using methods like perchloric acid precipitation followed by neutralization with KOH, or by using 10 kDa molecular weight cut-off spin filters.[4]
-
Run a Background Control: To account for potential interference, prepare a sample blank that includes all reaction components except for the isocitrate dehydrogenase enzyme. Subtract the reading from this blank from your sample readings.
-
Citrate Quantification: If high levels of citrate are suspected, quantify citrate in your samples using a specific citrate assay kit. This will help in interpreting the isocitrate measurement results.
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of an interfering substance to a level where it no longer significantly affects the assay.
Issue 2: High Background Signal in Fluorometric or Colorimetric Assays
Possible Cause: Intrinsic fluorescence or color of the sample or interfering substances.
Troubleshooting Steps:
-
Check for Intrinsic Signal: Measure the fluorescence or absorbance of your sample in the assay buffer without any of the assay reagents. A high reading indicates that the sample itself is contributing to the signal.
-
Sample Preparation: As mentioned previously, deproteinization can help remove interfering proteins that might have intrinsic color or fluorescence.[4]
-
Wavelength Selection: Ensure you are using the correct excitation and emission wavelengths for your fluorometric assay or the correct absorbance wavelength for your colorimetric assay.
-
Reagent Blank: Always include a reagent blank (all components except the sample) to determine the background signal from the assay reagents themselves.
Quantitative Data on Metabolite Interference
The following table summarizes the known effects of citrate on NAD-specific isocitrate dehydrogenase activity.
| Interfering Metabolite | Enzyme | Effect | Apparent S0.5 for Citrate (in the absence of ADP) | Apparent S0.5 for Citrate (in the presence of ADP) | Reference |
| Citrate | Bovine Heart NAD-specific Isocitrate Dehydrogenase | Activation | 2.64 mM | 0.033 mM | [2] |
S0.5 is the substrate concentration at which the enzyme reaches half of its maximum velocity.
Experimental Protocols
Protocol: Sample Deproteinization using Perchloric Acid/KOH
This protocol is designed to remove interfering proteins and enzymes from biological samples before performing an isocitrate assay.[4]
Materials:
-
Perchloric acid (PCA), 1N
-
Potassium hydroxide (B78521) (KOH), 3M
-
Microcentrifuge tubes
-
Ice
-
pH indicator strips or pH meter
Procedure:
-
Keep samples on ice throughout the procedure.
-
For tissue samples, rapidly freeze and pulverize. For cell samples, harvest and wash with cold PBS.
-
Add 2 µL of 1N PCA per mg of tissue or per 1x10^6 cells.
-
Homogenize or sonicate the sample thoroughly.
-
Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding small aliquots (1-2 µL) of 3M KOH while vortexing. Monitor the pH until it is in the range of 6.5-8.0.
-
Place the neutralized sample on ice for 5 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 10,000 x g for 2 minutes to pellet the precipitate.
-
The resulting supernatant is the deproteinized sample and can be used in the isocitrate assay.
Visualizations
Caption: Troubleshooting workflow for inaccurate isocitrate quantification.
Caption: Interference of citrate and isocitrate in LC-MS/MS analysis.
References
- 1. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrate activation of NAD-specific isocitrate dehydrogenase from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate activity of structural analogs of isocitrate for isocitrate dehydrogenases from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
How to improve the signal-to-noise ratio when measuring isocitrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio when measuring isocitrate.
Troubleshooting Guides
This section addresses specific issues that can arise during isocitrate measurement using common analytical methods.
Enzymatic Assays
Question: Why is my background signal high in my colorimetric/fluorometric isocitrate assay?
Answer: A high background signal can significantly reduce the dynamic range of your assay and mask the true signal from isocitrate. Here are several potential causes and solutions:
-
Contaminated Reagents: Reagents, including the water used for dilutions, can be a source of contamination that leads to high background.
-
Solution: Use high-purity, nuclease-free water for all reagent preparations. Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1]
-
-
Non-specific Binding of Detection Reagents: The detection reagents themselves may bind non-specifically to the microplate wells.
-
Solution: Include appropriate controls, such as wells without the enzyme or substrate, to determine the level of background signal. This background value can then be subtracted from all experimental wells during data analysis.[1]
-
-
Presence of Reducing Agents: Samples containing reducing agents, such as dithiothreitol (B142953) (DTT), can interfere with assays that measure NADH or NADPH production, leading to a high background.
-
Solution: If possible, remove reducing agents from the sample before the assay. If their presence is unavoidable, their effect on the background signal should be quantified using a sample blank.
-
-
Suboptimal Reagent Concentrations: An excessively high concentration of detection reagents can lead to an elevated background signal.
-
Solution: Optimize the concentration of the detection reagents to find a balance between a strong signal and a low background.
-
Question: My results show high variability between replicate wells. What are the common causes and solutions?
Answer: High variability can compromise the reliability of your results. The following factors can contribute to this issue:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper mixing of all components in each well. Preparing a master mix of reagents to be added to all wells can minimize pipetting variations.[1]
-
-
Temperature Gradients: Inconsistent temperature across the microplate during incubation can lead to variability in enzyme activity.
-
Solution: Ensure that the assay plate is incubated at a stable and uniform temperature. Avoid placing the plate on a cold surface before reading.
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect results.
-
Solution: To minimize edge effects, avoid using the outer wells for samples. Instead, fill them with buffer or water. [cite:
-
-
Bubbles in Wells: Bubbles can interfere with the light path in spectrophotometric or fluorometric readings.
-
Solution: Be careful not to introduce bubbles when pipetting. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question: I am observing a low signal or no peak for isocitrate in my LC-MS/MS analysis. What are the possible reasons?
Answer: A weak or absent signal for isocitrate can be due to several factors, from sample preparation to instrument settings.
-
Poor Extraction Efficiency: Isocitrate may not be efficiently extracted from the sample matrix.
-
Solution: Optimize the extraction protocol. For tissues, ensure complete homogenization in a cold buffer. For plasma or serum, protein precipitation is a critical step to release small molecules like isocitrate.
-
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of isocitrate in the mass spectrometer's source, leading to a reduced signal.
-
Solution: Improve the chromatographic separation to separate isocitrate from interfering matrix components. The use of a more efficient LC column or a modified gradient can help. Additionally, sample cleanup techniques like solid-phase extraction (SPE) can remove many interfering compounds.
-
-
Suboptimal MS Parameters: The mass spectrometer may not be properly tuned for isocitrate detection.
-
Solution: Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature) and the collision energy for the specific transition of isocitrate.
-
Question: My chromatogram shows a high background noise, making it difficult to integrate the isocitrate peak. How can I reduce the noise?
Answer: High background noise can obscure low-abundance signals and affect the accuracy of quantification.
-
Contaminated Solvents or System: The LC-MS system itself or the solvents used can be a source of contamination.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system to remove contaminants. A "bake-out" of the column at a high temperature (within its tolerance) can also help remove strongly retained compounds.
-
-
Matrix Effects: Complex sample matrices can contribute to a high chemical background.
-
Solution: Employ background subtraction techniques in your data analysis software. This involves subtracting the signal from a blank (matrix-only) injection from your sample chromatogram.[2]
-
-
Electronic Noise: The detector itself can be a source of electronic noise.
-
Solution: Ensure the mass spectrometer is properly tuned and calibrated. In some cases, signal averaging across multiple injections of the same sample can improve the signal-to-noise ratio.
-
Question: I am having trouble distinguishing isocitrate from its isomer, citrate (B86180). How can I resolve this?
Answer: Isocitrate and citrate are structural isomers, making their separation and distinct detection challenging.
-
Inadequate Chromatographic Separation: The LC method may not be sufficient to separate the two isomers.
-
Solution: Optimize the liquid chromatography method. This may involve using a column with a different chemistry (e.g., a chiral column or one with a different stationary phase) or adjusting the mobile phase composition and gradient profile to improve resolution between the isomers.
-
-
Non-specific MS/MS Transition: The selected precursor-to-product ion transition in the mass spectrometer may not be unique to isocitrate.
-
Solution: Carefully select a specific and unique fragment ion for isocitrate in your MS/MS method. While both citrate and isocitrate have a precursor ion m/z of 191, they can produce different fragment ions upon collision-induced dissociation. For example, a transition of m/z 191 -> 111 is common for both, but other, more specific fragments can be targeted.
-
Frequently Asked Questions (FAQs)
Q1: What is the main principle behind the enzymatic measurement of isocitrate?
A1: The enzymatic measurement of isocitrate is typically based on the activity of isocitrate dehydrogenase (IDH). This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which concurrently reduces a cofactor, either NAD+ to NADH or NADP+ to NADPH. The increase in NADH or NADPH can be measured spectrophotometrically at 340 nm or through a coupled colorimetric or fluorometric reaction.[3][4]
Q2: How should I prepare tissue and cell samples for an isocitrate assay?
A2: For tissue samples, it is recommended to homogenize approximately 50 mg of tissue in 200 µL of ice-cold assay buffer. For cell samples, around 1 x 10^6 cells can be homogenized in a similar volume of cold buffer. After homogenization, the samples should be centrifuged at high speed (e.g., 13,000 x g for 10 minutes) to remove insoluble material. The resulting supernatant can then be used for the assay.[3][4]
Q3: What are the optimal pH and temperature for the isocitrate dehydrogenase enzyme activity?
A3: The optimal pH and temperature for isocitrate dehydrogenase can vary depending on the source of the enzyme. However, for many commercially available assays, the optimal pH is generally around 8.0, and the optimal temperature is 37°C. One study on E. coli ICDH showed maximal activity at pH 7.5 and 45°C.[3] It is always recommended to follow the specific guidelines provided with your assay kit.
Q4: How can I improve the signal-to-noise ratio in my measurements in general?
A4: There are several general strategies to improve the signal-to-noise ratio in analytical measurements. These can be broadly categorized as hardware and software approaches. Hardware approaches include optimizing instrument settings like detector gain and using electronic filters. Software approaches involve computational methods such as signal averaging (averaging multiple measurements of the same sample) and digital smoothing filters to reduce noise in the data after acquisition.
Q5: How does the presence of citrate affect the measurement of isocitrate?
A5: In enzymatic assays, the specificity of the isocitrate dehydrogenase enzyme is crucial. While IDH is generally specific for isocitrate, high concentrations of citrate could potentially cause some interference, though this is not a commonly reported issue in standard assays. In mass spectrometry, citrate is a significant interferent as it is a structural isomer of isocitrate with the same mass. Therefore, chromatographic separation is essential to distinguish between the two molecules before they enter the mass spectrometer.
Quantitative Data Summary
Table 1: Effect of pH and Temperature on Isocitrate Dehydrogenase (ICDH) Activity
This table summarizes the relative activity of E. coli isocitrate dehydrogenase at different pH values and temperatures, based on data from a published study.[3] This information is critical for optimizing enzymatic assays to maximize the signal.
| Parameter | Value | Relative Activity (%) |
| pH | 6.0 | 28.3 |
| 6.5 | 50.0 | |
| 7.0 | 79.2 | |
| 7.5 | 100.0 | |
| 8.0 | 87.5 | |
| Temperature (°C) | 25 | 45.2 |
| 30 | 64.5 | |
| 35 | 80.6 | |
| 40 | 90.3 | |
| 45 | 100.0 |
Table 2: Troubleshooting Guide for Low Signal-to-Noise Ratio in Isocitrate Measurements
This table provides a quick reference for troubleshooting common issues leading to a poor signal-to-noise ratio.
| Observation | Potential Cause | Suggested Solution |
| High Background (Enzymatic Assay) | Reagent contamination | Use high-purity water and fresh reagents. |
| Non-specific binding | Include background control wells and subtract the average background.[1] | |
| High Variability (Enzymatic Assay) | Pipetting errors | Use calibrated pipettes and prepare master mixes.[1] |
| Temperature gradients | Ensure uniform plate incubation temperature. | |
| Low Signal (LC-MS) | Poor extraction | Optimize sample homogenization and extraction protocols. |
| Ion suppression | Improve chromatographic separation; use sample cleanup methods. | |
| High Noise (LC-MS) | Contaminated system/solvents | Use LC-MS grade solvents and flush the system regularly. |
| Matrix effects | Employ background subtraction in data analysis.[2] | |
| Isomer Interference (LC-MS) | Inadequate chromatography | Optimize LC column and mobile phase for isomer separation. |
| Non-specific MS/MS transition | Select a unique fragment ion for isocitrate. |
Experimental Protocols
Protocol 1: Isocitrate Measurement in Cultured Cells using an Enzymatic Assay
This protocol provides a detailed methodology for measuring isocitrate in cultured cells.
-
Sample Collection and Preparation:
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend approximately 1-5 x 10^6 cells in 200 µL of ice-cold assay buffer.
-
Homogenize the cell suspension by sonication or by using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant to a new, pre-chilled tube. This is the sample lysate.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided NADH or NADPH standard according to the kit manufacturer's instructions.
-
Add 50 µL of the sample lysate to a well of a 96-well microplate. It is recommended to test a few different sample volumes to ensure the readings fall within the linear range of the standard curve.
-
Prepare a reaction mix containing the assay buffer, developer, and isocitrate dehydrogenase enzyme as per the kit's protocol.
-
Add 50 µL of the reaction mix to each sample and standard well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve of absorbance/fluorescence versus the amount of NADH/NADPH.
-
Determine the amount of NADH/NADPH generated in the samples from the standard curve.
-
Calculate the isocitrate concentration in the original sample based on the amount of NADH/NADPH produced and the sample volume used.
-
Protocol 2: Isocitrate Quantification in Plasma using LC-MS/MS
This protocol outlines the key steps for quantifying isocitrate in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, if used).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use an appropriate LC column for separating organic acids (e.g., a C18 or a specialized organic acid column).
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The gradient should be optimized to achieve baseline separation of isocitrate from citrate.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Set the precursor ion for isocitrate to m/z 191.
-
Optimize the collision energy to obtain a stable and intense product ion that is specific to isocitrate.
-
-
-
Data Processing:
-
Integrate the peak area for the specific isocitrate MRM transition.
-
Quantify the concentration of isocitrate in the samples by comparing the peak areas to a standard curve prepared with known concentrations of isocitrate.
-
Visualizations
Caption: Workflow for enzymatic measurement of isocitrate.
Caption: Troubleshooting logic for low S/N in LC-MS. logic for low S/N in LC-MS.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts in isocitrate-related assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Isocitrate Dehydrogenase (IDH) Activity Assays (Colorimetric/Fluorometric)
Enzyme activity assays for isocitrate dehydrogenase (IDH) typically measure the production or consumption of NADH or NADPH, which can be monitored by absorbance or fluorescence. Artifacts in these assays can arise from multiple sources, including sample preparation, reagent stability, and interfering substances.
Table 1: Troubleshooting Common Issues in IDH Activity Assays
| Problem | Potential Cause | Recommended Solution | Quantitative Consideration |
| High Background Signal | Autofluorescent/absorbing compounds in the sample. | Run a sample blank control (without substrate or enzyme) and subtract the background reading.[1] | Compounds with absorbance near 340 nm (for NADPH/NADH assays) can significantly interfere. |
| Contaminated reagents or buffer. | Use high-purity reagents and freshly prepared buffers. Ensure water is nuclease-free. | Impurities can lead to a gradual decrease in NADPH absorbance over time. | |
| Non-specific binding in plate-based assays. | Increase the number of washes between steps and consider using a blocking agent if applicable. | Insufficient washing can leave residual unbound reagents, leading to false positives. | |
| Low or No Signal/Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Prepare aliquots. | IDH activity can be significantly reduced at room temperature compared to the optimal 37°C.[2] |
| Insufficient substrate or cofactor (NAD+/NADP+). | Verify the concentration and integrity of substrate and cofactor solutions. | Ensure substrate and cofactor concentrations are not limiting; they should ideally be at or above the Km of the enzyme. | |
| Presence of inhibitors in the sample. | For crude samples, consider a deproteinization step, such as ammonium (B1175870) sulfate (B86663) precipitation, to remove small molecule inhibitors.[3] | Inhibitor concentrations can vary widely depending on the sample source. | |
| Signal Decreases Over Time (NADPH/NADH degradation) | Unstable NADPH/NADH. | Prepare NADPH/NADH solutions fresh and keep them on ice and protected from light.[4] | NADPH is particularly sensitive to acidic pH and elevated temperatures.[4] |
| Presence of interfering enzymes in the sample. | Use specific inhibitors for potentially contaminating enzymes if known, or further purify the sample. | Samples like tissue homogenates may contain other dehydrogenases that consume NADPH. | |
| Inconsistent Results/High Variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. A multi-channel pipettor is recommended for plate-based assays.[2] | Inaccuracies in dispensing small volumes of enzyme or substrate can lead to large variations in reaction rates. |
| Temperature fluctuations. | Ensure consistent incubation temperature across all samples and plates.[2] | Enzyme kinetics are highly dependent on temperature. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment. | Evaporation from outer wells can concentrate reagents and alter reaction kinetics. |
Isocitrate Quantification by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying isocitrate. However, its accuracy can be compromised by isomeric interference, matrix effects, and issues with sample extraction.
Table 2: Troubleshooting Common Issues in Isocitrate Quantification by LC-MS
| Problem | Potential Cause | Recommended Solution | Quantitative Consideration |
| Inability to Distinguish Isocitrate from Citrate (B86180) | Co-elution of isomers. | Optimize the chromatographic method to achieve baseline separation of isocitrate and citrate. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry (e.g., HILIC).[5] | Citrate is often present in much higher concentrations than isocitrate in biological samples, exacerbating the issue of co-elution. |
| Use of non-specific mass transitions. | While both can be monitored using the 191 -> 111 m/z transition, more specific transitions should be used for accurate quantification (e.g., 191 -> 87 for citrate). | The use of specific transitions is critical for distinguishing between these isomers. | |
| Poor Peak Shape or Shifting Retention Times | Suboptimal mobile phase. | Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. | Inconsistent mobile phase preparation can lead to significant shifts in retention time. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. | High salt concentrations or particulate matter in the sample can damage the column. | |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components. | Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances like phospholipids.[6] | Matrix effects can lead to an underestimation or overestimation of the true analyte concentration.[7] |
| Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects. | The internal standard should have similar ionization efficiency to the analyte. | ||
| Low Analyte Recovery | Inefficient extraction. | Optimize the extraction solvent and procedure for your specific sample type. For cellular metabolites, cold solvent extraction is often preferred. | The choice of extraction solvent can significantly impact the recovery of polar metabolites like isocitrate. |
| Analyte degradation during sample preparation. | Keep samples on ice and minimize the time between extraction and analysis. | Isocitrate can be susceptible to degradation, especially at non-neutral pH or elevated temperatures. |
Experimental Protocols
Key Experiment 1: Colorimetric IDH Activity Assay
This protocol is a general guideline for measuring NADP+-dependent IDH activity.
Materials:
-
IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Isocitrate solution (substrate)
-
NADP+ solution
-
Developer solution (containing a formazan (B1609692) dye)
-
NADH or NADPH Standard solution
-
Sample (e.g., cell lysate, tissue homogenate)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Standard Curve Preparation:
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold IDH Assay Buffer.[10]
-
Centrifuge to remove insoluble material.[10]
-
Add 5-50 µL of the sample to wells. For unknown samples, it is recommended to test several volumes.[9]
-
For each sample, prepare a background control well that will not receive the IDH substrate.[9]
-
Adjust the final volume of all sample and background control wells to 50 µL with IDH Assay Buffer.[9]
-
-
Reaction Mix Preparation:
-
Prepare a master reaction mix for each sample and standard well. For each well, combine:
-
40 µL IDH Assay Buffer
-
2 µL NADP+
-
2 µL IDH Substrate (omit for background controls)
-
8 µL Developer[10]
-
-
-
Measurement:
-
Add 50 µL of the appropriate reaction mix to each well.
-
Incubate the plate at 37°C for 30-120 minutes, protected from light. The optimal incubation time will depend on the IDH activity in the samples.[8]
-
Measure the absorbance at 450 nm.
-
-
Calculation:
-
Subtract the absorbance of the 0 standard from all readings.
-
Plot the standard curve of absorbance vs. nmol of NADH/NADPH.
-
Subtract the background control reading from the corresponding sample reading.
-
Use the standard curve to determine the amount of NADPH generated in each sample.
-
Calculate the IDH activity, typically expressed as mU/mL or U/mg of protein. One unit of IDH is the amount of enzyme that generates 1.0 µmol of NADPH per minute at a specific pH and temperature.[8]
-
Key Experiment 2: LC-MS Quantification of Isocitrate
This protocol provides a general workflow for the quantification of isocitrate. Specific parameters will need to be optimized for your instrument and sample type.
Materials:
-
LC-MS system (e.g., triple quadrupole)
-
C18 or HILIC analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Isocitrate and Citrate standards
-
Stable isotope-labeled isocitrate internal standard (e.g., 13C-isocitrate)
-
Extraction solvent (e.g., 80% methanol)
Procedure:
-
Sample Extraction:
-
For cells, aspirate the culture medium and add ice-cold 80% methanol.
-
Scrape the cells and collect the extract.
-
For tissues, homogenize in a cold solvent.
-
Centrifuge the extract at high speed to pellet proteins and cell debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in the initial mobile phase conditions.
-
-
LC Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a gradient elution to separate isocitrate from other metabolites, particularly citrate. A typical gradient might start with a high aqueous concentration and ramp up to a high organic concentration.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform multiple reaction monitoring (MRM) for isocitrate and its internal standard.
-
Example transitions for isocitrate/citrate:
-
Shared: Q1: 191.0 m/z -> Q3: 111.0 m/z
-
Citrate-specific: Q1: 191.0 m/z -> Q3: 87.0 m/z
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of isocitrate.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of isocitrate in the sample by interpolating from the standard curve.
-
Frequently Asked Questions (FAQs)
Q1: My IDH activity is very low in my cell lysate. What can I do?
A1: There are several potential reasons for low IDH activity. First, ensure that your cells were lysed under conditions that preserve enzyme activity (i.e., on ice, with appropriate buffers). Second, confirm that your substrate and cofactor (NADP+ or NAD+) concentrations are not limiting. It is also possible that your cell line has inherently low IDH expression. You may need to increase the amount of protein you are adding to the assay.
Q2: I am trying to measure isocitrate using LC-MS, but I am getting a large peak that I suspect is citrate. How can I be sure?
A2: The best way to confirm the identity of your peaks is to run authentic standards for both isocitrate and citrate. This will allow you to determine their respective retention times under your chromatographic conditions. Additionally, using specific mass transitions for each isomer can help to differentiate them, even if they are not fully resolved chromatographically.
Q3: Can I use the same assay to measure the activity of wild-type and mutant IDH?
A3: While the basic principle of measuring NADPH consumption or production can be applied to both, the optimal assay conditions may differ. Mutant IDH enzymes have different kinetic properties and may require different substrate concentrations for optimal activity. Specific assay kits are available for mutant IDH activity, which often measure the reverse reaction (the conversion of alpha-ketoglutarate (B1197944) to 2-hydroxyglutarate).[3]
Q4: What are some common sources of interference in isocitrate-related assays?
A4: In enzyme assays, interfering substances can include other enzymes that use or produce NADPH, as well as small molecules that absorb light or fluoresce at the detection wavelength. In LC-MS analysis, major sources of interference include isomeric compounds like citrate and matrix components from the biological sample that can suppress or enhance the ionization of isocitrate.
Q5: How important is the pH of the assay buffer for IDH activity?
A5: The pH is critical. IDH enzymes have an optimal pH range for activity, typically around 7.5-8.5. Deviations from this range can significantly reduce the enzyme's activity. Furthermore, the stability of NADPH is pH-dependent, with degradation occurring more rapidly in acidic conditions.[4]
Visualizations
Caption: Metabolic pathway of isocitrate and the reactions catalyzed by wild-type (WT) and mutant IDH.
Caption: General experimental workflow for a typical IDH activity assay.
Caption: A decision tree to guide troubleshooting common issues in IDH assays.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
Optimizing buffer conditions for isocitrate dehydrogenase activity assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocitrate dehydrogenase (IDH) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the different isoforms of isocitrate dehydrogenase, and how do they differ in their cofactor requirements?
Isocitrate dehydrogenase (IDH) exists in three main isoforms with distinct subcellular localizations and cofactor dependencies. IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria.[1][2][3][4] A key difference lies in their preferred cofactors:
-
IDH1 and IDH2 are NADP⁺-dependent, catalyzing the conversion of isocitrate to α-ketoglutarate while reducing NADP⁺ to NADPH.[1][4]
-
IDH3 is NAD⁺-dependent and participates in the citric acid cycle, converting NAD⁺ to NADH during the oxidative decarboxylation of isocitrate.[1][3][4]
When setting up an activity assay, it is crucial to use the correct cofactor (NADP⁺ for IDH1/2, NAD⁺ for IDH3) to measure the activity of the desired isoform.[1]
Q2: My IDH activity is lower than expected. What are the potential causes and solutions?
Low or no detectable IDH activity can stem from several factors related to the assay buffer, enzyme stability, or substrate/cofactor concentrations.
-
Suboptimal pH: The optimal pH for IDH activity can vary depending on the isoform and the organism. For instance, some recombinant human IDH isoforms have an optimal pH of 8.0, while others function better at a pH of 7.6.[5] It is advisable to test a range of pH values to determine the optimal condition for your specific enzyme.
-
Incorrect Cofactors or Divalent Cations: All IDH isoforms require a divalent cation, typically Mg²⁺ or Mn²⁺, for their activity.[1][6] Ensure these are present in your assay buffer at an optimal concentration. Also, confirm you are using the correct nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺) for the IDH isoform you are studying.[1]
-
Enzyme Inactivation: IDH can be sensitive to temperature fluctuations. Avoid repeated freeze-thaw cycles of the enzyme solution and always keep it on ice.[6] The assay buffer should be at the optimal reaction temperature (e.g., 37°C) before adding the enzyme.[4][7]
-
Presence of Inhibitors: High concentrations of ATP and NADH can inhibit IDH activity, a mechanism of feedback inhibition.[8] Conversely, ADP can act as an activator.[5][8] Consider the potential presence of these molecules in your sample lysate.
Q3: I am observing high background signal in my assay. How can I reduce it?
High background can interfere with accurate measurement of IDH activity. Here are some common causes and mitigation strategies:
-
Endogenous NADH or NADPH: Cell or tissue lysates can contain endogenous NADH or NADPH, which will be detected by the assay and contribute to the background signal. To account for this, it is essential to run a sample blank for each sample. The sample blank should contain everything except the IDH substrate (isocitrate).[4]
-
Contaminated Reagents: Ensure that all your buffers and reagents are freshly prepared and free from contamination.
-
Non-enzymatic Reduction of the Detection Probe: Some assay components might non-enzymatically reduce the colorimetric or fluorometric probe. Running a no-enzyme control can help identify this issue.
Q4: What is the difference between wild-type and mutant IDH activity, and how does it affect the assay?
Mutations in IDH1 and IDH2 are frequently observed in various cancers.[2][9][10] These mutations lead to a "gain-of-function" or neomorphic activity.[2][11]
-
Wild-type IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[12][13]
-
Mutant IDH gains the ability to convert α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2HG), consuming NADPH in the process.[9][10][11]
This difference in activity requires distinct assay setups. To measure mutant IDH activity, the reaction is typically run in reverse, with α-ketoglutarate and NADPH as substrates, and the rate of NADPH oxidation is monitored.[14]
Q5: How does pH affect the activity of mutant IDH1?
The production of D-2HG by mutant IDH1 (specifically the R132H mutation) can be pH-dependent. Studies have shown that a lower intracellular pH promotes the formation of heterodimers between wild-type IDH1 and mutant IDH1-R132H, leading to increased D-2HG production.[12][13] While the catalytic activity of the mutant enzyme itself may not be highly sensitive to pH within the physiological range, the pH can influence the enzyme's quaternary structure and its interaction with the wild-type protein, thereby affecting its neomorphic activity.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing IDH activity assays.
Table 1: Optimal pH for IDH Activity
| IDH Isoform/Source | Optimal pH | Reference |
| Recombinant Human IDH (isoform 1) | 8.0 | [5] |
| Recombinant Human IDH (isoform 2) | 7.6 | [5] |
| Mouse Kidney and Brain Mitochondria | 8.0 | [5] |
| Mouse Heart Mitochondria | 7.6 | [5] |
| Chlamydomonas reinhardtii NAD-IDH | 8.0 | [15] |
Table 2: Required Cofactors and Divalent Cations
| IDH Isoform | Cofactor | Divalent Cation | Reference |
| IDH1 (Cytoplasmic/Peroxisomal) | NADP⁺ | Mg²⁺ or Mn²⁺ | [1][6] |
| IDH2 (Mitochondrial) | NADP⁺ | Mg²⁺ or Mn²⁺ | [1][6] |
| IDH3 (Mitochondrial) | NAD⁺ | Mg²⁺ or Mn²⁺ | [1] |
Table 3: Common Activators and Inhibitors
| Molecule | Effect on IDH Activity | Reference |
| ADP | Activation | [8] |
| NAD⁺ | Activation | [8] |
| ATP | Inhibition | [8] |
| NADH | Inhibition | [8] |
Experimental Protocols
Standard IDH Activity Assay Protocol (Colorimetric)
This protocol is a general guideline based on commercially available kits and can be adapted for specific needs.[1][3][4][16]
-
Reagent Preparation:
-
Prepare the IDH Assay Buffer and allow it to warm to room temperature.
-
Reconstitute the NAD(P)⁺, IDH substrate, and developer solutions according to the manufacturer's instructions. Store on ice and protect from light.
-
Prepare a standard curve using NADH or NADPH.
-
-
Sample Preparation:
-
For tissues, homogenize in ice-cold IDH Assay Buffer and centrifuge to remove insoluble material.
-
For cells, lyse them in ice-cold IDH Assay Buffer and centrifuge.
-
Serum samples can often be used directly.
-
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
For each sample, prepare a corresponding sample background control well that excludes the IDH substrate.
-
Prepare a Master Reaction Mix containing the IDH Assay Buffer, the appropriate cofactor (NAD⁺ or NADP⁺), and the developer.
-
Add the Master Reaction Mix to all wells.
-
Initiate the reaction by adding the IDH substrate to all wells except the background controls.
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
-
Measurement:
-
Measure the absorbance at 450 nm in a microplate reader.
-
For kinetic assays, take readings every 1-5 minutes. For endpoint assays, take a final reading after a set incubation time (e.g., 30 minutes to 2 hours).
-
-
Calculation:
-
Subtract the background absorbance from the sample absorbance.
-
Use the standard curve to determine the amount of NAD(P)H produced.
-
Calculate the IDH activity, typically expressed in units per milliliter or milligram of protein. One unit is the amount of enzyme that generates 1.0 µmole of NADH or NADPH per minute at a specific pH and temperature.[1][4]
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bmrservice.com [bmrservice.com]
- 3. abcam.com [abcam.com]
- 4. pufei.com [pufei.com]
- 5. researchgate.net [researchgate.net]
- 6. ableweb.org [ableweb.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ck12.org [ck12.org]
- 9. researchgate.net [researchgate.net]
- 10. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Low pH Facilitates Heterodimerization of Mutant Isocitrate Dehydrogenase IDH1-R132H and Promotes Production of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Purification and Characterization of NAD-Isocitrate Dehydrogenase from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Analysis of DL-Isocitric Acid Trisodium Salt and Citric Acid as Substrates for Aconitase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DL-Isocitric acid trisodium (B8492382) salt and citric acid as substrates for the enzyme aconitase (aconitate hydratase; EC 4.2.1.3). Aconitase is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate.[1] This process is crucial for cellular respiration and metabolism. Understanding the kinetic preferences of aconitase for its substrates is vital for studies in metabolic regulation, drug development, and enzymology.
Executive Summary
Data Presentation: Aconitase-Substrate Kinetics
The following table summarizes the available kinetic data for aconitase with citrate and isocitrate. It is important to note that a direct comparative study measuring these parameters under identical conditions was not identified in the searched literature.
| Parameter | Citric Acid | DL-Isocitric Acid Trisodium Salt | Reference |
| K_m (Michaelis Constant) | 0.23 mM | Not explicitly found in a comparative study. | [4] |
| Relative Reaction Rate | Lower | Higher (Ratio of isocitrate to cis-aconitate conversion rate is 2.8 to 3.8 times that of citrate to isocitrate) | [5] |
| Equilibrium Percentage | ~88% | ~8% | [2][3] |
Note on DL-Isocitric Acid: Aconitase is stereospecific for (2R,3S)-isocitrate. Commercially available DL-Isocitric acid is a racemic mixture of four stereoisomers. Therefore, only a fraction of the DL-isocitric acid will be the active substrate for the enzyme.
Mechanism of Aconitase Action
Aconitase catalyzes the isomerization of citrate to isocitrate through a two-step dehydration and hydration reaction, with cis-aconitate as an intermediate. The enzyme contains a [4Fe-4S] iron-sulfur cluster that is essential for catalysis. The reaction mechanism involves a "flip" of the cis-aconitate intermediate within the active site to ensure the correct stereochemistry of the product.
dot
Caption: Aconitase catalyzes the reversible conversion of citrate to isocitrate via a cis-aconitate intermediate.
Experimental Protocols: Comparative Kinetic Analysis of Aconitase Activity
This protocol outlines a method to compare the kinetic parameters (K_m and V_max) of aconitase for citric acid and this compound. The assay is a coupled enzyme reaction where the product of the aconitase reaction is used by a second enzyme to generate a measurable product (NADPH).
1. Principle:
-
For Citric Acid as Substrate: Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase (IDH) then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, reducing NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to the aconitase activity.
-
For DL-Isocitric Acid as Substrate: The protocol is modified to measure the reverse reaction. Aconitase converts isocitrate to citrate. The subsequent detection of citrate can be achieved through a coupled reaction with citrate lyase, which cleaves citrate into oxaloacetate and acetyl-CoA. The oxaloacetate can then be reduced to malate (B86768) by malate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the aconitase activity.
2. Materials:
-
Purified aconitase
-
Citric acid solutions (variable concentrations)
-
This compound solutions (variable concentrations)
-
Isocitrate Dehydrogenase (NADP+-dependent)
-
Citrate Lyase
-
Malate Dehydrogenase
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
NADH (Nicotinamide adenine dinucleotide, reduced)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (optional, for high-throughput analysis)
3. Experimental Workflow:
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial aconitase and citrate metabolism in malignant and nonmalignant human prostate tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzymatic Activity of D-Isocitrate and L-Isocitrate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D- and L-Isocitrate as Enzyme Substrates
Isocitrate, a key intermediate in the citric acid cycle, exists as four stereoisomers. However, in biological systems, the predominant and active form is D-erythro-isocitrate, commonly referred to as D-isocitrate. This guide provides a comparative analysis of the enzymatic activity of D-isocitrate versus its stereoisomer, L-isocitrate, with a focus on the primary enzymes that metabolize isocitrate: isocitrate dehydrogenase and aconitase. This analysis is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Enzymatic Activity
The enzymatic activity of D-isocitrate and L-isocitrate has been investigated with their primary interacting enzymes. The data overwhelmingly indicates a high degree of stereospecificity, with D-isocitrate being the exclusive substrate for significant metabolic activity.
| Substrate | Enzyme | Cofactor | K_m_ (μM) | V_max_ (μmol/min/mg) | Activity Status |
| D-Isocitrate | Isocitrate Dehydrogenase (NAD⁺-dependent) | NAD⁺ | ~53 | ~38 | Active |
| L-Isocitrate | Isocitrate Dehydrogenase (NAD⁺-dependent) | NAD⁺ | Not Applicable | Not Detectable | Inactive |
| D-Isocitrate | Isocitrate Dehydrogenase (NADP⁺-dependent) | NADP⁺ | Varies by isoform | Varies by isoform | Active |
| L-Isocitrate | Isocitrate Dehydrogenase (NADP⁺-dependent) | NADP⁺ | Not Applicable | Not Detectable | Inactive |
| D-Isocitrate | Aconitase | - | Varies | Varies | Active |
| L-Isocitrate | Aconitase | - | Not Applicable | Not Detectable | Inactive |
Note: The kinetic parameters for D-isocitrate can vary depending on the specific isoform of the enzyme, the organism from which it is derived, and assay conditions. The values presented are representative.
Key Enzymes and Substrate Specificity
Isocitrate Dehydrogenase (IDH)
Isocitrate dehydrogenase is a critical enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[1] There are three main isoforms of IDH in eukaryotes: IDH1, IDH2, and IDH3. IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria. IDH1 and IDH2 use NADP⁺ as a cofactor, whereas IDH3 uses NAD⁺.[2]
Experimental evidence demonstrates that isocitrate dehydrogenase exhibits strict stereospecificity for D-isocitrate. Studies on structural analogs of isocitrate have shown that stereoisomers of hydroxycitrate, which are structurally related to L-isocitrate, are inactive as substrates for isocitrate dehydrogenase. The enzyme's active site is structured to specifically bind and act upon the D-isomer.
Aconitase
Aconitase (aconitate hydratase) is another key enzyme in the citric acid cycle that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate.[3] This reaction is reversible. Aconitase is also highly stereospecific and acts on citrate to produce D-isocitrate. The enzyme's mechanism involves a "flip" of the cis-aconitate intermediate within the active site to ensure the correct stereochemistry of the product.[3]
Signaling Pathway: The Citric Acid Cycle
The metabolism of D-isocitrate is a central part of the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.
References
A Comparative Guide to the Cross-Reactivity of Isocitrate Analogs with Isocitrate Dehydrogenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interaction of various isocitrate analogs with the three wild-type isoforms of human isocitrate dehydrogenase (IDH1, IDH2, and IDH3). The information is intended to assist researchers in selecting appropriate chemical tools for studying IDH function and for guiding drug discovery efforts targeting these crucial metabolic enzymes.
Introduction to Isocitrate Dehydrogenase
Isocitrate dehydrogenases (IDHs) are a family of enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG)[1]. In humans, three isoforms of IDH exist with distinct subcellular localizations and cofactor dependencies. IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria[1][2][3]. IDH1 and IDH2 are homodimers that utilize NADP+ as a cofactor, whereas IDH3 is a heterotetramer and part of the tricarboxylic acid (TCA) cycle, using NAD+ as its cofactor[1][2][3][4]. The activity of these enzymes is crucial for cellular metabolism, redox control, and, in the case of mutant forms, oncogenesis[2][5]. Understanding the cross-reactivity of small molecules with these isoforms is therefore of significant interest.
Comparative Analysis of Isocitrate Analog Interactions
The following table summarizes the available data on the interaction of various isocitrate analogs with the wild-type IDH isoforms. It is important to note that the data is compiled from various studies, and direct comparison of absolute values may be limited due to differing experimental conditions.
| Isocitrate Analog | Target IDH Isoform(s) | Interaction Type | Quantitative Data (IC50/Ki/Vmax) | Reference(s) |
| Glyoxylate (B1226380) + Oxaloacetate (forming Oxalomalate) | NADP-specific IDH (e.g., IDH1, IDH2) | Competitive Inhibition | Potent inhibition, specific Ki not provided. | [6][7] |
| D-Garcinia acid | DPN-linked IDH (IDH3) | Substrate | Vmax: 8% of isocitrate | [6] |
| TPN-linked IDH (IDH1/IDH2) | Substrate | Vmax: 21% of isocitrate | [6] | |
| DL-threo-Homoisocitrate | DPN-linked IDH (IDH3) | Substrate | Vmax: 10-15% of isocitrate | [6] |
| TPN-linked IDH (IDH1/IDH2) | Substrate | Not a substrate | [6] | |
| GSK321 | Wild-type IDH1 | Inhibition | IC50: 46 nM | [4] |
| IDH-305 | Wild-type IDH1 | Inhibition | IC50: 1.38 µM (recombinant) / 6.14 µM (glioma cells) | [8] |
| Grincamycin B | Wild-type IDH1 | Non-competitive Inhibition | IC50: 1.67 µM | [9] |
| Oxalate | Lactate Dehydrogenase (for context) | Inhibition | 0.2 mM inhibits 55-68% of serum LDH |
Signaling Pathways and Experimental Workflows
Isocitrate Dehydrogenase Catalytic Reaction
The fundamental reaction catalyzed by IDH enzymes is the conversion of isocitrate to α-ketoglutarate. This process is a key control point in cellular metabolism.
Caption: The enzymatic reaction catalyzed by isocitrate dehydrogenase.
Experimental Workflow for Assessing Analog Cross-Reactivity
A typical workflow to determine the cross-reactivity of an isocitrate analog with IDH isoforms involves initial screening followed by detailed characterization of promising candidates.
Caption: A generalized workflow for characterizing isocitrate analog cross-reactivity.
Experimental Protocols
Spectrophotometric Assay for NADP+-Dependent IDH (IDH1 and IDH2) Activity
This method measures the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.2 mM DTT, 0.005% (v/v) Tween 20, and 0.1 mg/mL BSA.
-
Substrate Solution: 150 µM DL-isocitrate in Assay Buffer.
-
Cofactor Solution: 75 µM NADP+ in Assay Buffer.
-
Enzyme Solution: Purified recombinant human IDH1 or IDH2 diluted in Assay Buffer to the desired concentration (e.g., 2-5 nM).
-
Test Compound (Isocitrate Analog): Diluted to various concentrations in Assay Buffer.
-
96-well clear microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Add 50 µL of the appropriate enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the test compound solution (or vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a pre-mixed solution containing the substrate and cofactor (1:1 ratio of Substrate Solution and Cofactor Solution).
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-60 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Spectrophotometric Assay for NAD+-Dependent IDH (IDH3) Activity
This assay measures the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
Materials:
-
Assay Buffer: 33 mM Tris-acetate buffer, pH 7.2.
-
Substrate Solution: 20 mM DL-isocitrate in Assay Buffer.
-
Cofactor Solution: 1 mM NAD+ in Assay Buffer.
-
Activator Solution: 1 mM MnSO₄ in Assay Buffer.
-
Enzyme Solution: Purified IDH3 diluted in Assay Buffer.
-
Test Compound (Isocitrate Analog): Diluted to various concentrations in Assay Buffer.
-
Cuvettes or 96-well UV-transparent plate.
-
Spectrophotometer.
Procedure:
-
In a cuvette, combine the Assay Buffer, Substrate Solution, Cofactor Solution, and Activator Solution.
-
Add the test compound at the desired concentration (or vehicle for control).
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the IDH3 enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Determine the initial velocity from the linear phase of the reaction.
-
Calculate inhibition and IC50 values as described for the NADP+-dependent assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand (isocitrate analog) to a protein (IDH), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified IDH protein (IDH1, IDH2, or IDH3) dialyzed extensively against the ITC buffer.
-
Isocitrate analog dissolved in the final dialysis buffer.
-
ITC Buffer: A suitable buffer such as 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The buffer must be identical for the protein and the ligand to minimize heats of dilution.
-
Isothermal Titration Calorimeter.
Procedure:
-
Thoroughly degas the protein solution, ligand solution, and ITC buffer.
-
Load the IDH protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the isocitrate analog solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), injection volume, and spacing between injections.
-
Perform a series of injections of the ligand into the protein solution. The heat change associated with each injection is measured.
-
As a control, perform a separate titration of the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm by fitting the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Conclusion
The study of isocitrate analog cross-reactivity with IDH isoforms is a complex but critical area of research. While a comprehensive dataset for a wide range of analogs is still emerging, the available information indicates that both substrate and inhibitory activities can be observed with structural variants of isocitrate. The experimental protocols provided in this guide offer robust methods for researchers to systematically evaluate the interaction of their compounds of interest with IDH1, IDH2, and IDH3. Such studies will be instrumental in developing isoform-specific probes and therapeutics targeting the isocitrate dehydrogenase family of enzymes.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocitrate Dehydrogenase (IDH) Inhibitors- Pipeline Insight, 2025 [researchandmarkets.com]
- 6. Substrate activity of structural analogs of isocitrate for isocitrate dehydrogenases from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxy-2-oxoglutarate aldolase inactivity in primary hyperoxaluria type 3 and glyoxylate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of LC-MS Methods for DL-Isocitric Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. DL-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is of significant interest in various fields of metabolic research. This guide provides an objective comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of DL-Isocitric acid against other analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for DL-Isocitric acid quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, other methods like HPLC-UV and enzymatic assays offer viable alternatives for certain applications.[1][2][3]
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by mass-based detection and quantification. | Separation by high-performance liquid chromatography and detection by UV absorbance. | Enzymatic conversion of isocitrate to α-ketoglutarate, with spectrophotometric detection of the resulting NADPH.[2] |
| Linearity (r²) | > 0.99[1] | > 0.99[3] | Not explicitly stated, but the assay is linear over a range of 1 to 80 µg of D-isocitric acid per assay.[4] |
| Limit of Detection (LOD) | As low as 0.01 ng/mL for some organic acids.[5] For TCA intermediates, LODs are generally below 60 nM.[1] | 0.05%[3] | 0.354 mg/L[4] |
| Recovery | > 90-105%[1][5] | 98-99%[3] | Information not available. |
| Precision (CV%) | ≤ 10%[5] | Information not available. | Information not available. |
| Specificity | High, able to distinguish isocitric acid from its isomers like citric acid with appropriate chromatography.[6] | Moderate, may have interference from other compounds that absorb at the same wavelength. | The assay is specific for D-isocitric acid; other organic acids like D-malic acid and L-lactic acid do not react.[4] |
| Sample Throughput | High, with run times as short as 2 minutes per sample.[7] | Moderate. | Can be high with automated analyzers.[2] |
Experimental Protocols
Validated LC-MS/MS Method for DL-Isocitric Acid Quantification
This protocol is a representative example for the quantification of DL-Isocitric acid in biological samples.
1. Sample Preparation (Plasma) [1]
-
To 10 µL of plasma, add 80 µL of 5% trichloroacetic acid and 10 µL of an internal standard solution (e.g., deuterated D4-citric acid).
-
Vortex the mixture for 30 seconds and incubate on ice for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography [1][8]
-
Column: C18 reversed-phase column (e.g., 3 µm, 50 x 2.1 mm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of isocitric acid from other TCA cycle intermediates.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for isocitric acid and the internal standard should be optimized.
4. Method Validation [7][9] The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve should be constructed using at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizations
Experimental Workflow for LC-MS Method Validation
Caption: Workflow for LC-MS method validation.
Isocitric Acid in the Tricarboxylic Acid (TCA) Cycle
Caption: Role of Isocitric Acid in the TCA Cycle.
References
- 1. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. libios.fr [libios.fr]
- 5. mdpi.com [mdpi.com]
- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. research.rug.nl [research.rug.nl]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. harvest.usask.ca [harvest.usask.ca]
A Researcher's Guide to Inter-Laboratory Comparison of Isocitrate Quantification
For researchers, scientists, and professionals in drug development, the ability to accurately and reproducibly quantify key metabolites across different laboratories is paramount for collaborative studies and data integration. Isocitrate, a critical intermediate in the citric acid cycle (TCA cycle), plays a central role in cellular energy metabolism and is implicated in various physiological and pathological processes. This guide provides a framework for conducting an inter-laboratory comparison of isocitrate quantification, offering standardized experimental protocols and data presentation formats to ensure comparability and reliability of results.
While direct, publicly available inter-laboratory comparison studies specifically for isocitrate are not readily found, the principles and methodologies are well-established within the broader field of metabolomics. Studies assessing the reproducibility of targeted metabolomics platforms, such as those using the AbsoluteIDQ™ p180 Kit, have demonstrated that with common protocols, a high degree of reproducibility can be achieved across multiple laboratories for a range of metabolites.[1] For instance, one such study reported a median inter-laboratory coefficient of variation (CV) of 7.6% for over 150 metabolites in human serum and plasma.[1] However, it is important to note that isocitrate is not included in the panel of metabolites for some widely-used commercial kits.
This guide, therefore, proposes a standardized approach for isocitrate quantification based on established analytical techniques, providing a blueprint for laboratories to establish their own comparisons or for a more formal proficiency testing program to be developed.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison of performance between different laboratories and analytical methods, quantitative results from an inter-laboratory study on isocitrate should be summarized in a structured format. The following table provides a standardized template for reporting these results.
Table 1: Inter-Laboratory Comparison of Isocitrate Quantification
| Laboratory ID | Analytical Method | Sample Matrix | Mean Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (%CV) | Z-Score * |
| Lab 01 | GC-MS | Human Serum | 45.2 | 3.1 | 6.9 | -0.5 |
| Lab 02 | LC-MS/MS | Human Serum | 48.5 | 2.9 | 6.0 | 0.8 |
| Lab 03 | GC-MS | Human Serum | 43.8 | 3.5 | 8.0 | -1.1 |
| Lab 04 | LC-MS/MS | Human Serum | 47.1 | 2.5 | 5.3 | 0.2 |
| Lab 05 | GC-MS | Human Plasma | 50.1 | 4.0 | 8.0 | 1.5 |
| Lab 06 | LC-MS/MS | Human Plasma | 52.3 | 3.8 | 7.3 | 2.4 |
| Lab 07 | GC-MS | Human Plasma | 49.5 | 4.2 | 8.5 | 1.2 |
| Lab 08 | LC-MS/MS | Human Plasma | 51.6 | 3.6 | 7.0 | 2.1 |
*Z-scores are calculated based on the consensus mean and standard deviation from all participating laboratories for a given sample matrix. Acceptable performance is typically indicated by a Z-score between -2 and 2.
Experimental Protocols: Ensuring Methodological Consistency
Accurate and reproducible quantification of isocitrate is highly dependent on the experimental methodology. The following sections provide detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established methods for similar analytes and provide a strong foundation for an inter-laboratory comparison.
1. Sample Preparation (for both GC-MS and LC-MS/MS)
A standardized sample preparation protocol is crucial to minimize variability between laboratories.
-
Sample Thawing: Thaw frozen samples (e.g., serum, plasma) on ice to prevent degradation of metabolites.
-
Protein Precipitation: To 100 µL of sample, add 400 µL of a cold extraction solvent (e.g., 80% methanol).
-
Internal Standard Spiking: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled isocitrate) to correct for matrix effects and variations in instrument response.
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., for LC-MS/MS, 50% methanol; for GC-MS, a derivatization agent is added).
2. Isocitrate Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Reconstitute the dried extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to make isocitrate volatile for GC analysis.
-
GC-MS Parameters:
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for isocitrate and the internal standard.
-
3. Isocitrate Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolites.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for isocitrate and the internal standard.
-
Visualizing Key Processes
To better understand the context of isocitrate analysis, the following diagrams illustrate its role in a key metabolic pathway and a typical experimental workflow.
Caption: Role of Isocitrate in the Krebs (TCA) Cycle.
Caption: Generalized workflow for isocitrate analysis.
References
A Researcher's Guide to Isocitrate Quantification: Accuracy and Precision in Complex Matrices
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of isocitrate in complex biological matrices is crucial for understanding metabolic pathways, disease states, and the effects of therapeutic interventions. Isocitrate, a key intermediate in the citric acid cycle, can provide valuable insights into cellular metabolism. This guide offers an objective comparison of common analytical methods for isocitrate quantification, including commercially available enzymatic/colorimetric assay kits and mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Isocitrate Measurement Methods
The choice of an appropriate analytical method for isocitrate quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of enzymatic/colorimetric assays, LC-MS/MS, and GC-MS for the measurement of isocitrate in complex matrices such as serum, plasma, and tissue homogenates.
| Feature | Enzymatic/Colorimetric Assay | LC-MS/MS | GC-MS |
| Principle | Enzymatic conversion of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH, which is detected by a colorimetric or fluorometric probe. | Chromatographic separation of isocitrate from other matrix components followed by mass spectrometric detection and quantification based on its specific mass-to-charge ratio. | Derivatization of isocitrate to a volatile compound, followed by gas chromatographic separation and mass spectrometric detection. |
| Sample Throughput | High | Moderate to High | Moderate |
| Instrumentation | Spectrophotometer or Fluorometer | LC-MS/MS System | GC-MS System |
| Linear Range | Typically in the µM range (e.g., 20-5000 µM)[1] | Wide dynamic range, often from nM to µM, depending on the specific method and instrumentation. | Wide dynamic range, often from nM to µM, depending on the specific method and instrumentation. |
| Intra-Assay Precision (%CV) | Typically < 10% | Typically < 15% | Typically < 15% |
| Inter-Assay Precision (%CV) | Typically < 15% | Typically < 15% | Typically < 15% |
| Accuracy/Recovery | Generally good, but can be susceptible to interference from other components in the matrix that affect the enzymatic reaction or the detection signal. | High accuracy and recovery due to the high specificity of mass spectrometric detection. Use of stable isotope-labeled internal standards can correct for matrix effects and variations in sample preparation. | High accuracy and recovery. The derivatization step can sometimes introduce variability if not carefully controlled. |
| Specificity | Can be affected by cross-reactivity with other structurally similar molecules or interference from colored/fluorescent compounds in the sample. | High specificity due to the unique fragmentation pattern of isocitrate. | High specificity based on retention time and mass spectrum. |
| Sample Preparation | Relatively simple, often involving deproteinization. | More complex, typically involving protein precipitation, and potentially solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Most complex, requiring extraction followed by a chemical derivatization step to make isocitrate volatile. |
| Cost per Sample | Low | High | Moderate to High |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the analytical procedures, the following diagrams illustrate the Krebs cycle, where isocitrate is a key intermediate, and a typical experimental workflow for isocitrate measurement.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended to be representative and may require optimization for specific applications and matrices.
Enzymatic/Colorimetric Assay for Isocitrate
This protocol is based on the principles of commercially available isocitrate assay kits.
a. Principle: Isocitrate is oxidized by isocitrate dehydrogenase (IDH) to produce α-ketoglutarate and NADPH. The NADPH then reduces a colorimetric probe to produce a colored product, the absorbance of which is proportional to the isocitrate concentration.
b. Materials:
-
Isocitrate Assay Kit (containing Assay Buffer, Enzyme Mix, Probe, and Isocitrate Standard)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 565 nm)
-
Deproteinizing sample preparation kit (e.g., perchloric acid or ultrafiltration-based)
-
Biological samples (serum, plasma, tissue homogenate)
c. Sample Preparation:
-
Serum/Plasma: Samples should be deproteinized prior to the assay to remove enzymes that may interfere with the reaction. This can be achieved by using a 10 kDa molecular weight cut-off spin filter or by perchloric acid precipitation followed by neutralization.
-
Tissue Homogenate: Homogenize the tissue in ice-cold assay buffer provided in the kit. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant should then be deproteinized as described for serum/plasma.
d. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of isocitrate standards by diluting the provided standard solution with the assay buffer to cover the expected concentration range of the samples.
-
Reaction Mix Preparation: Prepare a master mix of the assay components (Assay Buffer, Enzyme Mix, and Probe) according to the kit's instructions.
-
Plate Loading: Add a specific volume (e.g., 50 µL) of the prepared standards and deproteinized samples to the wells of the 96-well plate.
-
Initiate Reaction: Add a specific volume (e.g., 50 µL) of the Reaction Mix to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
e. Data Analysis:
-
Subtract the absorbance of the blank (a well with no isocitrate) from all standard and sample readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the isocitrate concentration in the samples by interpolating their absorbance values from the standard curve.
LC-MS/MS Method for Isocitrate Quantification
This protocol outlines a general approach for the development and validation of an LC-MS/MS method for isocitrate.
a. Principle: Isocitrate is separated from other components of the biological matrix by reverse-phase liquid chromatography and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area of isocitrate to that of a stable isotope-labeled internal standard.
b. Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Isocitrate analytical standard
-
Stable isotope-labeled isocitrate (e.g., ¹³C₆-isocitrate) as an internal standard (IS)
-
Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade)
-
Ultrapure water
-
Biological samples
c. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of sample (plasma, serum, or tissue homogenate supernatant), add a known amount of the internal standard solution.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol to the sample, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
d. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute isocitrate, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids like isocitrate.
-
MRM Transitions: Specific precursor-to-product ion transitions for both isocitrate and the internal standard need to be optimized. For example, for isocitrate (m/z 191), a common transition might be 191 -> 111.
e. Data Analysis:
-
Integrate the peak areas for both isocitrate and the internal standard.
-
Calculate the peak area ratio (isocitrate/internal standard).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of isocitrate in the samples from the calibration curve.
GC-MS Method for Isocitrate Quantification
This protocol describes a general procedure for the analysis of isocitrate by GC-MS, which requires derivatization.
a. Principle: Isocitrate, being non-volatile, is chemically derivatized to a volatile and thermally stable compound. This derivative is then separated by gas chromatography and detected by a mass spectrometer.
b. Materials:
-
GC-MS system
-
GC column suitable for derivatized organic acids (e.g., a DB-5ms column)
-
Isocitrate analytical standard
-
Stable isotope-labeled internal standard
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Extraction solvents (e.g., ethyl acetate)
-
Biological samples
c. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the deproteinized sample with a solvent like ethyl acetate.
-
Drying: Evaporate the organic extract to complete dryness under nitrogen. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Derivatization: Add the derivatization reagent (e.g., MSTFA with 1% TMCS) to the dried extract. Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the reaction to complete.
d. GC-MS Conditions:
-
Injector Temperature: 250 - 280°C
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds. For example, start at 80°C, hold for 2 minutes, then ramp up to 300°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
MS Detection: The mass spectrometer can be operated in either full scan mode to identify the derivatization product or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis, monitoring specific ions for the derivatized isocitrate and internal standard.
e. Data Analysis:
-
Identify the peak corresponding to the derivatized isocitrate based on its retention time and mass spectrum.
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Quantify the concentration using a calibration curve constructed from the peak area ratios of the standards.
Conclusion
The selection of a method for isocitrate measurement should be guided by the specific requirements of the research. Enzymatic/colorimetric assays offer a convenient and high-throughput option for routine analysis, though they may be more susceptible to matrix interference. For studies demanding the highest accuracy, specificity, and sensitivity, LC-MS/MS and GC-MS are the methods of choice, with LC-MS/MS generally being preferred due to the omission of the derivatization step. Proper method validation is essential to ensure the reliability of the generated data, regardless of the chosen technique.
References
The Metabolic Maze: A Comparative Guide to Isocitrate Stereoisomers in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Isocitrate, a key intermediate in the central metabolic pathway of the tricarboxylic acid (TCA) cycle, exists as four possible stereoisomers due to its two chiral centers. While the biologically active form, (2R,3S)-isocitrate (D-threo-isocitrate), is well-established as the substrate for isocitrate dehydrogenase (IDH), the metabolic implications of the other stereoisomers—(2S,3R)-isocitrate (L-threo-isocitrate), (2R,3R)-isocitrate (D-erythro-isocitrate), and (2S,3S)-isocitrate (L-erythro-isocitrate)—in cellular models remain largely uncharted territory. This guide provides a comprehensive comparison based on available experimental data and outlines detailed protocols for further investigation into the distinct metabolic effects of these stereoisomers.
Unraveling the Metabolic Pathways of Isocitrate
Isocitrate sits (B43327) at a critical juncture in cellular metabolism. Its primary fate is oxidative decarboxylation to α-ketoglutarate, a reaction catalyzed by three distinct isocitrate dehydrogenase (IDH) isoforms.[1][2]
-
IDH1: Located in the cytoplasm and peroxisomes, this NADP+-dependent enzyme plays a crucial role in providing NADPH for reductive biosynthesis and defense against oxidative stress.[2][3]
-
IDH2: A mitochondrial NADP+-dependent enzyme, IDH2 also contributes to the mitochondrial NADPH pool, which is vital for antioxidant defense within this organelle.[2][3]
-
IDH3: This NAD+-dependent enzyme is a key component of the mitochondrial TCA cycle, where it catalyzes the irreversible conversion of isocitrate to α-ketoglutarate, generating NADH for ATP production.[1][3]
The flow of isocitrate through these pathways is tightly regulated and essential for maintaining cellular energy homeostasis, biosynthetic precursor supply, and redox balance.
Stereoisomer Specificity of Isocitrate Dehydrogenases
The metabolic impact of isocitrate stereoisomers is fundamentally dictated by their interaction with IDH enzymes. While comprehensive comparative studies in cell models are lacking, historical enzymatic assays using purified bovine heart isocitrate dehydrogenases provide crucial insights into this specificity.
A seminal 1975 study demonstrated that the DPN-linked (NAD+-dependent, analogous to IDH3) and TPN-linked (NADP+-dependent, analogous to IDH1/2) isocitrate dehydrogenases from bovine heart exhibit a strong preference for the D-threo stereoisomer of isocitrate. In contrast, other stereoisomers of related hydroxycitrate compounds, specifically the L- and erythro-isomers, were found to be inactive. This suggests a high degree of stereoselectivity by the enzymes that metabolize isocitrate.
| Isocitrate Analog/Stereoisomer | Enzyme | Relative Maximal Velocity (Vmax) (%) | Apparent Michaelis Constant (S0.5) (mM) |
| D-threo-Isocitrate | DPN-linked IDH | 100 | - |
| D-Garcinia acid (D-threo-hydroxycitrate) | DPN-linked IDH | 8 | Similar to Isocitrate |
| DL-threo-Homoisocitrate | DPN-linked IDH | 10-15 | 2-3 fold higher than Isocitrate |
| D-threo-Isocitrate | TPN-linked IDH | 100 | - |
| D-Garcinia acid (D-threo-hydroxycitrate) | TPN-linked IDH | 21 | Similar to Isocitrate |
| L-Garcinia acid, D- and L-Hibiscus acid (erythro-hydroxycitrates) | Both Enzymes | Inactive | - |
Data adapted from a 1975 study on bovine heart isocitrate dehydrogenases. The study did not provide a specific S0.5 value for D-threo-isocitrate but used it as a reference for comparison.
Furthermore, it has been noted that isocitrate dehydrogenase can selectively bind to L-isocitrate in the absence of magnesium ions (Mg2+) and to D-isocitrate in the presence of this divalent cation. The conformations of the bound D- and L-isocitrate are mirror images of each other, highlighting the enzyme's ability to distinguish between these stereoisomers at the active site.
Proposed Experimental Workflows for Comparative Analysis
To address the current gap in knowledge, the following experimental workflows are proposed for a comprehensive comparison of isocitrate stereoisomer metabolism in cell models.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., HepG2 for liver metabolism, A549 for lung cancer metabolism, MCF7 for breast cancer metabolism).
-
Culture Conditions: Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).
-
Isocitrate Stereoisomer Preparation: Prepare stock solutions of each isocitrate stereoisomer (D-threo, L-threo, D-erythro, L-erythro) in a suitable vehicle (e.g., sterile water or PBS). Ensure the final concentration of the vehicle in the culture medium is minimal and consistent across all conditions.
-
Treatment: Seed cells in appropriate culture plates. Once they reach the desired confluency (e.g., 70-80%), replace the medium with fresh medium containing equimolar concentrations of each isocitrate stereoisomer. Include a vehicle-only control.
Metabolomic Profiling
-
Objective: To obtain a global, unbiased view of the metabolic changes induced by each isocitrate stereoisomer.
-
Methodology:
-
After the desired incubation time, quench cellular metabolism rapidly (e.g., by washing with ice-cold saline and adding liquid nitrogen).
-
Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Analyze the extracts using untargeted metabolomics platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Perform data analysis to identify and quantify metabolites that are significantly altered between the different treatment groups.
-
Isocitrate Dehydrogenase (IDH) Activity Assay
-
Objective: To directly measure the effect of each isocitrate stereoisomer on the activity of cytosolic (IDH1) and mitochondrial (IDH2/3) enzymes.
-
Methodology:
-
Prepare cytosolic and mitochondrial fractions from treated and control cells.
-
Perform spectrophotometric assays to measure the rate of NADP+ (for IDH1/2) or NAD+ (for IDH3) reduction to NADPH or NADH, respectively, at 340 nm.
-
The reaction mixture should contain the cell fraction, buffer, the respective cofactor (NADP+ or NAD+), and the specific isocitrate stereoisomer as the substrate.
-
Isotope Tracing Analysis
-
Objective: To trace the metabolic fate of each isocitrate stereoisomer within the cell.
-
Methodology:
-
Synthesize or procure stable isotope-labeled versions of each isocitrate stereoisomer (e.g., uniformly labeled with 13C).
-
Treat cells with the labeled isomers for a defined period.
-
Extract metabolites and analyze them using LC-MS to track the incorporation of the 13C label into downstream metabolites of the TCA cycle and other connected pathways.
-
Concluding Remarks
The differential metabolic effects of isocitrate stereoisomers represent a compelling and underexplored area of cellular metabolism. While existing data strongly suggest a high degree of enzymatic selectivity for the (2R,3S)-isocitrate form, the precise intracellular consequences of introducing other stereoisomers remain to be elucidated. The experimental framework provided in this guide offers a robust starting point for researchers to systematically investigate these differences. Such studies will not only deepen our fundamental understanding of metabolic regulation but may also unveil novel therapeutic strategies targeting cellular metabolism in various disease contexts.
References
- 1. Kinetic analysis of NAD(+)-isocitrate dehydrogenase with altered isocitrate binding sites: contribution of IDH1 and IDH2 subunits to regulation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DL-Isocitric Acid Trisodium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of DL-Isocitric acid trisodium (B8492382) salt, a common reagent in various biochemical assays. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain laboratory safety and environmental responsibility.[1][2][3]
Immediate Safety Considerations
Before initiating any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for DL-Isocitric acid trisodium salt. The following table summarizes the key safety information and recommended personal protective equipment (PPE) to be used when handling this chemical.
| Safety Parameter | Recommendation | Source |
| Eye Protection | Eyeshields or safety glasses | |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | [2] |
| Respiratory Protection | Type N95 (US) or type P1 (EN 143) dust masks if nuisance levels of dust are present | [2][3] |
| Skin and Body Protection | Laboratory coat | [2] |
It is crucial to inspect gloves prior to use and to employ proper glove removal technique to avoid skin contact.[2] After handling, wash and dry hands thoroughly.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its safe disposal.
1. Small Quantity Disposal (Uncontaminated):
For small quantities of uncontaminated this compound, the primary method of disposal is as non-hazardous solid waste.
-
Step 1.1: Preparation: Ensure the this compound is in a solid, dry form.
-
Step 1.2: Containment: Place the chemical in a suitable, clearly labeled, and securely sealed container.
-
Step 1.3: Disposal: Dispose of the container in the regular laboratory solid waste stream, unless institutional policies require specific waste streams for non-hazardous chemicals.
2. Large Quantity or Contaminated Waste Disposal:
For larger quantities or if the this compound is contaminated with other hazardous materials, a more stringent disposal method is required.
-
Step 2.1: Consultation: Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.
-
Step 2.2: Professional Disposal: It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Step 2.3: Packaging: Package the waste in approved, labeled containers as directed by your EHS office or the licensed disposal company.
3. Accidental Spill Cleanup and Disposal:
In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup and disposal.
-
Step 3.1: Evacuation and Ventilation: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[1]
-
Step 3.2: Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Step 3.3: Containment and Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, closed container for disposal.[3][4] Avoid generating dust.[3][4]
-
Step 3.4: Final Decontamination: Clean the spill area with soap and water.
-
Step 3.5: Waste Disposal: Dispose of the contained spill waste and any contaminated cleaning materials by following the procedure for large quantity or contaminated waste disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling DL-Isocitric Acid Trisodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DL-Isocitric acid trisodium (B8492382) salt. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper handling of this chemical.
Hazard Assessment
DL-Isocitric acid trisodium salt is generally not classified as a hazardous substance.[1][2] However, as with any chemical, it is crucial to handle it with care to minimize exposure. The primary risks are associated with the inhalation of dust and direct contact with the eyes or skin, which may cause irritation.[3][4] During combustion, it may emit irritant fumes and toxic carbon and sodium oxides.[1][2][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To prevent eye contact with dust or solutions.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use.[2][4] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask | Recommended when handling the powder and if dust generation is likely. Not typically required with adequate ventilation.[4] |
Handling and Storage Procedures
3.1. Engineering Controls:
-
Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust may be formed.[2][4]
-
Ensure an eyewash station is readily accessible.[1]
3.2. Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust formation.[2][4]
-
Solution Preparation: When dissolving the salt, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] After handling, wash hands thoroughly with soap and water.[3][4]
3.3. Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.[3]
Accidental Release and First Aid Measures
4.1. Spill Response:
-
Evacuate: If a significant spill occurs, evacuate unnecessary personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[2][4] Avoid generating dust.[2][4]
-
Cleaning: Decontaminate the spill area and any affected equipment.
4.2. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[1][2][3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][2] Consider using a licensed professional waste disposal service for surplus or non-recyclable materials.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
